molecular formula C58H67N11O34S B12413023 Fmoc-Cys-Asp10

Fmoc-Cys-Asp10

Cat. No.: B12413023
M. Wt: 1494.3 g/mol
InChI Key: CNKQRGXYKSQSRU-SJPCSGTBSA-N
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Description

Fmoc-Cys-Asp10 is a useful research compound. Its molecular formula is C58H67N11O34S and its molecular weight is 1494.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C58H67N11O34S

Molecular Weight

1494.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid

InChI

InChI=1S/C58H67N11O34S/c70-37(71)9-26(47(90)60-28(11-39(74)75)49(92)62-30(13-41(78)79)51(94)64-32(15-43(82)83)53(96)66-34(17-45(86)87)55(98)68-35(57(100)101)18-46(88)89)59-48(91)27(10-38(72)73)61-50(93)29(12-40(76)77)63-52(95)31(14-42(80)81)65-54(97)33(16-44(84)85)67-56(99)36(20-104)69-58(102)103-19-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,25-36,104H,9-20H2,(H,59,91)(H,60,90)(H,61,93)(H,62,92)(H,63,95)(H,64,94)(H,65,97)(H,66,96)(H,67,99)(H,68,98)(H,69,102)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

CNKQRGXYKSQSRU-SJPCSGTBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Cys-Asp10: A Key Component in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Cys-Asp10 is a chemically synthesized oligopeptide that plays a crucial role as a non-releasable linker in the development of targeted drug delivery systems. Its primary function is to serve as a structural component in the synthesis of more complex, releasable drug conjugates. A notable application of this molecule is in the creation of bone-fracture-homing therapeutics, where it forms the backbone of a conjugate designed to deliver active pharmaceutical ingredients directly to the site of injury, thereby enhancing healing and minimizing systemic side effects. This guide provides a comprehensive overview of this compound, its synthesis, and its application in the context of the Dasatinib-Aspartate10 conjugate (DAC), a promising agent for accelerated bone repair.

Core Concepts: Structure and Function of this compound

This compound is a peptide sequence composed of one cysteine (Cys) residue and a chain of ten aspartic acid (Asp) residues. The N-terminus of the cysteine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in solid-phase peptide synthesis (SPPS).

  • Fmoc Group: The fluorenylmethyloxycarbonyl group is a base-labile protecting group for the alpha-amino group of an amino acid. Its presence allows for the controlled, stepwise addition of amino acids during peptide synthesis.

  • Cysteine (Cys): The single cysteine residue provides a unique functional handle. Its thiol group (-SH) is a nucleophile that can readily react with electrophilic groups, making it an ideal site for the conjugation of payload molecules, such as therapeutic drugs.

  • Oligoaspartic Acid (Asp10): The chain of ten aspartic acid residues serves as a bone-targeting moiety. The negatively charged carboxyl groups of the aspartic acid residues have a high affinity for the positively charged calcium ions in hydroxyapatite, the primary mineral component of bone. This affinity allows for the selective accumulation of the conjugate at sites of exposed bone, such as fractures.

The primary function of this compound is therefore to act as a precursor in the synthesis of targeted drug conjugates. It provides the targeting element (Asp10) and a specific site for drug attachment (Cys).

Synthesis of the Dasatinib-Aspartate10 Conjugate (DAC): An Experimental Workflow

The synthesis of the Dasatinib-Aspartate10 conjugate (DAC) involves the initial solid-phase peptide synthesis of the Cys-Asp10 peptide, followed by the conjugation of the drug Dasatinib. While a specific datasheet for this compound is not publicly available, its synthesis follows standard Fmoc-SPPS protocols.

Experimental Workflow for DAC Synthesis

DAC_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Conjugation Drug Conjugation cluster_Purification Purification & Analysis Resin Rink Amide Resin Fmoc_Asp Fmoc-Asp(OtBu)-OH Addition (x10) Resin->Fmoc_Asp 1. Load first Asp Fmoc_Cys Fmoc-Cys(Trt)-OH Addition Fmoc_Asp->Fmoc_Cys 4. Couple Cys Deprotection Fmoc Deprotection (Piperidine) Fmoc_Asp->Deprotection 2. Deprotect Fmoc_Cys->Deprotection 5. Final Deprotection Deprotection->Fmoc_Asp 3. Couple next Asp (repeat 9x) Cleavage Cleavage from Resin (TFA) Deprotection->Cleavage 6. Cleave Peptide H-Cys-Asp10-OH Cleavage->Peptide Conjugation_Step Conjugation Reaction Peptide->Conjugation_Step Dasatinib_Mod Modified Dasatinib Dasatinib_Mod->Conjugation_Step DAC Dasatinib-Cys-Asp10 (DAC) Conjugation_Step->DAC Purification RP-HPLC Purification DAC->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Workflow for the synthesis of the Dasatinib-Cys-Asp10 conjugate (DAC).

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of H-Cys-Asp10-OH

This protocol is based on standard Fmoc solid-phase peptide synthesis (SPPS) procedures.

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-Asp(OtBu)-OH residue using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. Allow the reaction to proceed for 2 hours.

  • Peptide Chain Elongation:

    • Repeat the Fmoc deprotection and coupling steps for the remaining nine Asp(OtBu) residues and finally for one Fmoc-Cys(Trt)-OH residue.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups (OtBu and Trt) by treating the resin with a cleavage cocktail, typically trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water (e.g., TFA/TIS/H2O 95:2.5:2.5 v/v/v) for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Conjugation of Dasatinib to H-Cys-Asp10-OH

The specifics of this protocol are derived from the synthetic scheme presented in the work by Wang et al. and general bioconjugation techniques.

  • Preparation of Dasatinib Derivative: Dasatinib is modified to introduce a linker with a maleimide group, which is reactive towards the thiol group of cysteine.

  • Conjugation Reaction:

    • Dissolve the purified H-Cys-Asp10-OH peptide in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Add the maleimide-modified Dasatinib to the peptide solution.

    • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Purification of the Conjugate:

    • Purify the resulting Dasatinib-Cys-Asp10 (DAC) conjugate by RP-HPLC to remove any unreacted starting materials.

    • Characterize the final product by mass spectrometry to confirm the successful conjugation.

Application in Bone Fracture Healing: The Dasatinib-Aspartate10 Conjugate (DAC)

The primary application of the this compound precursor is in the synthesis of the Dasatinib-Aspartate10 conjugate (DAC), a targeted therapeutic for accelerating bone fracture repair.

Mechanism of Action

The DAC leverages a dual-function design:

  • Targeting: The oligoaspartic acid (Asp10) tail of the conjugate selectively binds to the exposed hydroxyapatite at the fracture site. This concentrates the therapeutic agent where it is needed most, minimizing exposure to healthy tissues.

  • Therapeutic Action: Dasatinib, the payload drug, is a tyrosine kinase inhibitor. In the context of bone healing, it has been shown to promote the differentiation and activity of osteoblasts, the cells responsible for new bone formation.

Signaling Pathway of Dasatinib in Osteoblasts

While this compound itself is not involved in biological signaling, the Dasatinib payload exerts its effects through specific cellular pathways.

Dasatinib_Signaling Dasatinib Dasatinib Src_Kinase Src Family Kinases Dasatinib->Src_Kinase Inhibition Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Src_Kinase->Downstream Activation Transcription_Factors Transcription Factors (e.g., Runx2) Downstream->Transcription_Factors Activation Osteoblast_Diff Osteoblast Differentiation Transcription_Factors->Osteoblast_Diff Bone_Formation Enhanced Bone Formation Osteoblast_Diff->Bone_Formation

Caption: Simplified signaling pathway of Dasatinib in promoting osteoblast differentiation.

Quantitative Data on the Efficacy of DAC

The study by Wang et al. provides significant quantitative data on the enhanced bone healing properties of the DAC in a mouse model of femoral fracture.

ParameterControl (PBS)Non-targeted DasatinibDasatinib-Asp10 Conjugate (DAC)
Time to Heal ~8 weeksModerately accelerated~3-4 weeks
Bone Mineral Density BaselineIncreasedSignificantly Increased
Bone Volume / Total Volume BaselineIncreasedSignificantly Increased

Data summarized from Wang M, et al. Bioconjugate Chem. 2018.

Conclusion

This compound is a vital, synthetically designed oligopeptide that serves as a cornerstone in the construction of targeted drug delivery systems, particularly for bone-related therapies. Its well-defined structure, incorporating a targeting moiety and a specific conjugation site, allows for the precise assembly of complex therapeutic agents like the Dasatinib-Aspartate10 conjugate. The successful application of DAC in accelerating bone fracture healing underscores the potential of this and similar linker technologies in developing next-generation therapeutics with enhanced efficacy and improved safety profiles. Further research into optimizing the linker chemistry and exploring other therapeutic payloads could lead to a new class of targeted treatments for a range of skeletal and other diseases.

Fmoc-Cys-Asp10 mechanism of action as a non-releasable linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of a Cysteine-Aspartic Acid (Cys-Asp) dipeptide as a non-releasable linker in the context of drug development, particularly for Antibody-Drug Conjugates (ADCs). While the specific query "Fmoc-Cys-Asp" suggests a starting material for synthesis, with the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group being a protecting group that is removed in the final conjugate, this guide will focus on the functional "Cys-Asp" linker.

It is important to note that while the principles of peptide linkers are well-established, the specific "Cys-Asp" dipeptide as a non-releasable linker in ADCs is not extensively documented in publicly available literature. Therefore, this guide will extrapolate from the established principles of non-releasable linkers and the known properties of its constituent amino acids. A related entity, "Fmoc-Cys-Asp10", has been identified as a non-releasable oligopeptide linker for a niche application in bone fracture healing, which involves a poly-aspartic acid chain and operates under a different paradigm than typical ADC linkers. This guide will focus on the more common application of non-releasable linkers in oncology ADCs.

The Core Concept of Non-Releasable Linkers in ADCs

Non-releasable linkers are a class of connectors used in ADCs that, unlike their cleavable counterparts, do not have a specific chemical or enzymatic trigger for payload release.[1][2] Instead, the liberation of the cytotoxic payload is dependent on the complete proteolytic degradation of the antibody component of the ADC within the lysosome of the target cell.[3][4][5] This mechanism offers several potential advantages, including increased plasma stability and a potentially wider therapeutic index.

General Mechanism of Action

The journey of an ADC with a non-releasable linker from administration to cell killing is a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the stability of the non-releasable linker is crucial to prevent premature payload release and associated off-target toxicity. The antibody component directs the ADC to the target antigen on the surface of cancer cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, typically via endocytosis.

  • Lysosomal Trafficking: The internalized endosome fuses with a lysosome, a cellular organelle containing a cocktail of potent hydrolases and proteases at an acidic pH.

  • Antibody Degradation and Payload Liberation: Within the lysosome, the antibody is degraded into its constituent amino acids. This degradation process liberates the payload, which remains covalently attached to the linker and the amino acid residue (in this case, Cysteine) through which it was conjugated to the antibody.

  • Cellular Effect: The resulting payload-linker-amino acid catabolite is the active cytotoxic agent that then exerts its pharmacological effect, leading to cell death.

Non_Releasable_Linker_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC_Circulating ADC in Circulation (Stable) Target_Cell Target Cancer Cell (Antigen Expression) ADC_Circulating->Target_Cell Binding Endosome Endosome Target_Cell->Endosome Internalization Lysosome Lysosome (Proteolytic Degradation) Endosome->Lysosome Fusion Payload_Release Payload-Linker-Cys Catabolite Released Lysosome->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death Cytotoxicity

Figure 1: General mechanism of action for an antibody-drug conjugate with a non-releasable linker.

The Hypothesized "Fmoc-Cys-Asp" Linker: Synthesis and Mechanism

A Cys-Asp dipeptide linker would be synthesized using standard solid-phase peptide synthesis (SPPS) techniques, likely starting with Fmoc-protected amino acids. The Fmoc group serves as a temporary protecting group for the amine functionality during synthesis and is removed in the final steps.

Proposed Synthesis Workflow

The synthesis of an ADC utilizing a Cys-Asp linker would involve three main stages:

  • Synthesis of the Linker-Payload Moiety: This would involve the synthesis of the Cys-Asp dipeptide, often with a spacer and a reactive group for conjugation to the payload.

  • Antibody Modification: A monoclonal antibody is typically modified to introduce a reactive handle for linker conjugation. For a Cys-Asp linker, this would likely involve the reduction of interchain disulfide bonds to generate free thiol groups.

  • Conjugation: The linker-payload moiety is then reacted with the modified antibody to form the final ADC.

ADC_Synthesis_Workflow cluster_synthesis Linker-Payload Synthesis cluster_antibody_mod Antibody Modification cluster_conjugation Conjugation Fmoc_Cys_Asp Fmoc-Cys(Trt)-Asp(OtBu)-OH (Starting Material) SPPS Solid-Phase Peptide Synthesis Fmoc_Cys_Asp->SPPS Linker_Payload Linker-Payload Moiety SPPS->Linker_Payload Conjugation_Step Conjugation Reaction Linker_Payload->Conjugation_Step mAb Monoclonal Antibody (mAb) Reduction Disulfide Reduction mAb->Reduction Activated_mAb mAb with Free Thiols Reduction->Activated_mAb Activated_mAb->Conjugation_Step ADC_Product Final ADC Conjugation_Step->ADC_Product Purification Purification ADC_Product->Purification Purification & Characterization

Figure 2: A generalized workflow for the synthesis of an ADC with a peptide-based linker.

Specific Mechanism of a Cys-Asp Linker

For an ADC where the payload is attached via a Cys-Asp linker to a cysteine residue on the antibody, the final catabolite would be Payload-Asp-Cys-Cys . The potential role of the aspartic acid residue in this linker is noteworthy. Its carboxylic acid side chain could increase the hydrophilicity of the linker, potentially mitigating aggregation issues that can arise with hydrophobic payloads and linkers. This increased polarity might, however, impact the membrane permeability of the final catabolite, a factor that influences the "bystander effect" (the ability of the released payload to kill neighboring cancer cells). Non-releasable linkers generally have a reduced bystander effect compared to cleavable linkers.

Figure 3: Proposed lysosomal release of a payload from a Cys-Asp non-releasable linker.

Quantitative Data for Non-Releasable Linkers

The following tables summarize representative quantitative data for ADCs with non-releasable linkers from various studies. It is important to reiterate that this data is not specific to a Cys-Asp linker but is indicative of the performance of non-releasable linkers in general.

Table 1: In Vitro Cytotoxicity of ADCs with Non-Releasable Linkers

ADC TargetCell LineLinker TypePayloadIC50 (ng/mL)
HER2SK-BR-3SMCC (Non-releasable)DM16.2
HER2BT-474SMCC (Non-releasable)DM111.5
CD70786-OMCC (Non-releasable)DM1~1 nM (as DM1 equiv.)
EGFRA431Non-releasableIGN>1000
FRαKBNon-releasableIGN>1000

Note: The higher IC50 values for the IGN payload with a non-releasable linker in these specific cell lines highlight that the efficacy of the linker-payload combination is highly context-dependent.

Table 2: In Vivo Stability and Efficacy of ADCs with Non-Releasable Linkers

ADCLinkerAnimal ModelPlasma Half-life (t1/2)Efficacy Outcome
Trastuzumab-DM1 (T-DM1)SMCCRat~4 daysSignificant tumor regression
Anti-CD70-MCC-DM1MouseNot specifiedStable for >2 weeksPotent anti-tumor activity
cAC10-vc-MMAE (cleavable for comparison)Mouse~6 daysPronounced anti-tumor activity
cAC10-vc-MMAE (cleavable for comparison)Cynomolgus Monkey~9.6 daysN/A

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize ADCs with non-releasable linkers.

Synthesis of a Cys-Asp Linker-Payload Moiety

This protocol is a hypothetical representation based on standard peptide synthesis and conjugation chemistry.

Materials:

  • Fmoc-Asp(OtBu)-OH

  • Fmoc-Cys(Trt)-OH

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine in DMF (20%)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Maleimide-functionalized payload

  • HPLC for purification

Protocol:

  • Resin Swelling: Swell Rink Amide resin in DMF.

  • First Amino Acid Coupling: Couple Fmoc-Asp(OtBu)-OH to the resin using DIC and OxymaPure in DMF.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Second Amino Acid Coupling: Couple Fmoc-Cys(Trt)-OH to the deprotected Asp residue using DIC and OxymaPure.

  • Payload Conjugation (Example with Maleimide):

    • Deprotect the Fmoc group from Cysteine.

    • Couple a maleimide-containing spacer to the N-terminus.

    • React the maleimide group with a thiol-containing payload.

  • Cleavage and Deprotection: Cleave the linker-payload from the resin and remove side-chain protecting groups (tBu and Trt) using a TFA cleavage cocktail.

  • Purification: Purify the crude linker-payload moiety by reverse-phase HPLC.

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, monitoring for premature payload release.

Plasma_Stability_Assay Start Incubate ADC in Plasma (e.g., human, mouse) at 37°C Timepoints Collect Aliquots at Various Time Points (0, 6, 24, 48, 168 hours) Start->Timepoints Analysis Analyze Samples by LC-MS or ELISA Timepoints->Analysis Quantify Quantify Intact ADC and Released Payload Analysis->Quantify Result Determine ADC Half-life Quantify->Result

References

The Role of Fmoc-Cys-(Asp)10 in the Synthesis of Releasable Linkers for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to specific pathological sites is a paramount goal in modern medicine, aiming to enhance efficacy while minimizing systemic toxicity. Releasable linkers, which are stable in circulation but cleave to release a drug payload under specific physiological conditions, are a critical component of targeted drug conjugates. This technical guide delves into the synthesis and application of a specialized linker system utilizing the Fmoc-Cys-(Asp)10 moiety. This system leverages an oligoaspartic acid (Asp)10 sequence as a bone-targeting domain and an acid-labile Asp-Cys peptide bond for controlled drug release. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protected cysteine serves as a versatile handle for the conjugation of therapeutic molecules.

The primary application highlighted in this guide is the targeted delivery of the tyrosine kinase inhibitor dasatinib to bone fracture sites to accelerate healing. The acidic microenvironment of bone resorption and fracture callus provides the trigger for the hydrolytic cleavage of the Asp-Cys bond, releasing the active drug precisely where it is needed. This guide will provide a comprehensive overview of the synthesis, cleavage kinetics, and biological rationale for this innovative linker technology.

Data Presentation

Cleavage of the Asp-Cys Linker

The release of the drug from the oligoaspartic acid targeting moiety is predicated on the selective hydrolysis of the peptide bond between the last aspartic acid residue and the N-terminal cysteine of the conjugated drug. This cleavage is highly dependent on pH and temperature.

ParameterConditionResultReference
Cleavage Efficiency pH 2.0, 60°C, 24 hours70-80%[1][2][3]
Cleavage Context Mild acid hydrolysisSelective cleavage of the Asp-Cys bond[3]
Requirement Reduced sulfhydryl group on CysteineThe cysteine residue must be in its reduced form for cleavage to occur efficiently.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Cys(Trt)-(Asp(OtBu))10-Resin

This protocol describes the manual Fmoc-based solid-phase synthesis of the bone-targeting peptide linker on a resin support. The synthesis of peptides containing multiple aspartic acid residues requires special attention to prevent aspartimide formation, a common side reaction.

Materials:

  • Fmoc-Asp(OtBu)-OH

  • Fmoc-Cys(Trt)-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Anhydrous ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (v/v) for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Aspartic Acid):

    • Pre-activate 3 equivalents of Fmoc-Asp(OtBu)-OH with 3 equivalents of Oxyma Pure and 3 equivalents of DIC in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation (Aspartic Acid x 9): Repeat the Fmoc deprotection and coupling steps for the remaining nine aspartic acid residues. To minimize aspartimide formation, consider using a modified deprotection cocktail (e.g., 20% piperidine with 0.1 M HOBt in DMF) for steps following the addition of the first few aspartic acid residues.

  • Cysteine Coupling:

    • Perform a final Fmoc deprotection.

    • Couple Fmoc-Cys(Trt)-OH using the same activation and coupling procedure as for aspartic acid.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal cysteine with 20% piperidine in DMF.

  • Resin Washing and Drying: Wash the final peptide-resin extensively with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Conjugation of Dasatinib to the Peptide Linker

This protocol outlines a representative method for conjugating a small molecule drug, such as dasatinib, to the cysteine residue of the linker. This procedure assumes the drug has a suitable functional group for conjugation or has been modified to include one. A common strategy is to use a maleimide-functionalized drug to react with the free thiol of the cysteine.

Materials:

  • Fmoc-Cys(Trt)-(Asp(OtBu))10-Resin from Protocol 1

  • Dasatinib-maleimide derivative

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous ether

  • Reversed-phase HPLC system

Procedure:

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin from Protocol 1 with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Trt and OtBu).

    • Precipitate the crude peptide by adding the cleavage mixture to cold anhydrous ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification of the Linker: Purify the crude H-Cys-(Asp)10-NH2 peptide by reversed-phase HPLC and lyophilize the pure fractions.

  • Conjugation Reaction:

    • Dissolve the purified peptide linker in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5) containing a reducing agent like TCEP to ensure the cysteine thiol is free.

    • Dissolve the dasatinib-maleimide derivative in an organic co-solvent like DMF or DMSO.

    • Add the dasatinib-maleimide solution to the peptide solution in a slight molar excess.

    • Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by HPLC-MS.

  • Purification of the Conjugate: Once the reaction is complete, purify the final dasatinib-Cys-(Asp)10-NH2 conjugate by reversed-phase HPLC.

  • Lyophilization and Storage: Lyophilize the pure conjugate and store it at -20°C or lower.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Dasatinib in Bone Healing

Dasatinib promotes bone formation and inhibits bone resorption through its action on multiple signaling pathways in osteoblasts and osteoclasts. When released at a bone fracture site, dasatinib can accelerate the healing process.

dasatinib_signaling dasatinib Dasatinib src c-Src dasatinib->src inhibits osteoblast Osteoblast Differentiation dasatinib->osteoblast promotes osteoclast Osteoclast Differentiation & Activity dasatinib->osteoclast inhibits src->osteoblast negatively regulates rankl RANKL Expression osteoblast->rankl downregulates bone_formation Bone Formation osteoblast->bone_formation rankl->osteoclast promotes bone_resorption Bone Resorption osteoclast->bone_resorption

Caption: Dasatinib's dual action on bone metabolism.

Experimental Workflow for Synthesis and Application

The overall process involves the synthesis of the drug-linker conjugate, its administration, targeted delivery, and subsequent drug release and action.

experimental_workflow spps 1. Solid-Phase Peptide Synthesis of Fmoc-Cys(Trt)-(Asp(OtBu))10-Resin cleavage 2. Cleavage and Deprotection of Peptide Linker spps->cleavage conjugation 3. Conjugation of Dasatinib to Cysteine Residue cleavage->conjugation purification 4. HPLC Purification of Conjugate conjugation->purification administration 5. In Vivo Administration purification->administration targeting 6. Targeting to Bone Fracture Site administration->targeting release 7. Acid-Catalyzed Release of Dasatinib targeting->release action 8. Therapeutic Action on Bone Cells release->action

Caption: Workflow for bone-targeted dasatinib conjugate.

Mechanism of Acid-Catalyzed Asp-Cys Bond Cleavage

The cleavage of the Asp-Cys peptide bond is facilitated by the acidic microenvironment found at sites of bone remodeling and inflammation.

Caption: Acid-catalyzed cleavage of the Asp-Cys linker.

References

The Application of Fmoc-Cys-Asp₁₀ in Targeted Drug Delivery: A Technical Guide to Bone-Specific Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic delivery of therapeutic agents to specific pathological sites remains a paramount objective in modern medicine, aiming to enhance efficacy while minimizing systemic toxicity. This technical guide delves into the application of the peptide building block, Fmoc-Cys-Asp₁₀, as a foundational component in constructing targeted drug delivery systems. While Fmoc-Cys-Asp₁₀ serves as a precursor, its core components—a terminal cysteine (Cys) for drug conjugation and a deca-aspartate (Asp₁₀) sequence for bone targeting—are instrumental in developing innovative therapies. This whitepaper will focus on a prime example of this technology: a bone fracture-targeted Dasatinib-Oligoaspartic Acid conjugate. We will explore the synthesis, mechanism of action, and preclinical efficacy of this conjugate, providing detailed experimental protocols, quantitative data, and visual representations of the underlying biological pathways to offer a comprehensive resource for researchers in the field.

Introduction: The Role of Peptide Linkers in Targeted Therapy

Targeted drug delivery systems are designed to concentrate therapeutic agents at the site of disease, thereby increasing efficacy and reducing off-target effects.[1] Peptide-based targeting moieties have garnered significant interest due to their high specificity, biocompatibility, and ease of synthesis. The Fmoc-Cys-Asp₁₀ building block exemplifies a strategic design for such systems. It incorporates two key functional domains:

  • A Cysteine (Cys) Residue: The thiol side chain of cysteine is a highly reactive and specific nucleophile, making it an ideal anchor point for conjugating small molecule drugs, often through maleimide-based linkers.[2][3] This allows for the stable and site-specific attachment of a therapeutic payload.

  • An Oligoaspartic Acid (Asp₁₀) Tract: Short chains of acidic amino acids, such as aspartic acid, have a strong affinity for hydroxyapatite, the primary mineral component of bone.[4][5] This property allows the entire drug-peptide conjugate to home in on areas of exposed bone mineral, such as at the site of a fracture.

This guide will focus on the development and application of a drug conjugate built upon these principles: a Dasatinib-Oligoaspartic Acid conjugate designed to accelerate bone fracture healing.

Case Study: Dasatinib-Oligoaspartic Acid Conjugate for Accelerated Bone Fracture Repair

A significant unmet need exists for systemically administered drugs that can accelerate the healing of bone fractures. The tyrosine kinase inhibitor Dasatinib has been identified as a potent bone anabolic agent. However, its systemic administration for fracture repair is hampered by potential off-target effects. To overcome this, a targeted delivery system was developed, conjugating Dasatinib to a bone-fracture-homing oligopeptide composed of deca-aspartate (Asp₁₀).

Mechanism of Targeting

The targeting strategy relies on the high affinity of the oligoaspartic acid tail for hydroxyapatite, which is exposed to the bloodstream at the site of a bone fracture. This acidic oligopeptide serves as a "homing device," concentrating the attached Dasatinib directly at the fracture surface. This localized delivery allows for high concentrations of the drug where it is needed most, while keeping systemic concentrations low, thus minimizing potential side effects.

Therapeutic Mechanism of Dasatinib in Bone Healing

Dasatinib promotes bone formation through a dual mechanism affecting the two key cell types involved in bone remodeling: osteoclasts and osteoblasts.

  • Inhibition of Osteoclast Activity: Osteoclasts are responsible for bone resorption. Dasatinib inhibits key signaling pathways necessary for their formation and function, including the c-Fms and Src kinase pathways. By suppressing osteoclast activity, Dasatinib shifts the balance towards bone formation.

  • Enhancement of Osteoblast Differentiation and Function: Osteoblasts are responsible for synthesizing new bone matrix. Dasatinib has been shown to suppress proliferation and enhance the differentiation of osteoblasts, leading to increased alkaline phosphatase activity, osteocalcin secretion, and mineralization. This effect is mediated through the inhibition of Src and Abl kinases.

The diagrams below illustrate the key signaling pathways modulated by Dasatinib in osteoclasts and osteoblasts.

Osteoclast_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCSF M-CSF cFms c-Fms Receptor MCSF->cFms Binds RANKL RANKL RANK RANK Receptor RANKL->RANK Binds Src c-Src cFms->Src Activates RANK->Src Activates Downstream Downstream Signaling (e.g., NFATc1, c-Fos) Src->Downstream Gene_Expression Gene Expression for Differentiation & Survival Downstream->Gene_Expression Dasatinib Dasatinib Dasatinib->cFms Inhibits Dasatinib->Src Inhibits

Dasatinib Inhibition of Osteoclast Signaling.

Osteoblast_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Src Src Proliferation Proliferative Signaling Src->Proliferation Promotes Abl Abl Abl->Proliferation Promotes Differentiation Osteoblast Differentiation (ALP, Osteocalcin, Mineralization) Proliferation->Differentiation Inhibits Dasatinib Dasatinib Dasatinib->Src Inhibits Dasatinib->Abl Inhibits

Dasatinib Enhancement of Osteoblast Differentiation.

Quantitative Data Presentation

Preclinical studies in murine models of femur fracture have demonstrated the potent efficacy of the targeted Dasatinib conjugate. The data below summarizes the key findings from these studies.

ParameterPBS-Treated ControlDasatinib-Asp₁₀ ConjugateImprovement
Time to Healing ~8 weeks3-4 weeks~60% reduction
Bone Mineral Density Normal at ~8 weeksNormal at 3-4 weeksAccelerated
Bone Volume Normal at ~8 weeksNormal at 3-4 weeksAccelerated
Mechanical Properties Healthy at ~8 weeksHealthy at 3-4 weeksAccelerated

Table 1: Summary of Healing Efficacy in a Murine Femur Fracture Model. Data sourced from Wang M, et al. Bioconjugate Chem. 2018.

Experimental Protocols

This section provides a detailed methodology for the synthesis of the Dasatinib-Oligoaspartic Acid conjugate, based on established principles of solid-phase peptide synthesis and bioconjugation chemistry.

Synthesis of Fmoc-Cys(Trt)-Asp(OtBu)₁₀-Resin

This protocol describes the synthesis of the peptide backbone on a solid support using Fmoc chemistry.

SPPS_Workflow Resin Start: Rink Amide Resin Swell 1. Swell Resin in DMF Resin->Swell Load 2. Load First Asp(OtBu) (HCTU/DIPEA) Swell->Load Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Couple 4. Couple Next Fmoc-Asp(OtBu)-OH Deprotect->Couple Repeat 5. Repeat Steps 3-4 (8 more times) Couple->Repeat Couple_Cys 6. Couple Fmoc-Cys(Trt)-OH Repeat->Couple_Cys Final_Deprotect 7. Final Fmoc Deprotection Couple_Cys->Final_Deprotect Final_Peptide Result: H₂N-Cys(Trt)-Asp(OtBu)₁₀-Resin Final_Deprotect->Final_Peptide

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Materials:

  • Rink Amide resin

  • Fmoc-Asp(OtBu)-OH

  • Fmoc-Cys(Trt)-OH

  • N,N'-Diisopropylethylamine (DIPEA)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (HCTU)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • First Amino Acid Loading:

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF (5x).

  • Peptide Coupling:

    • Activate the next Fmoc-Asp(OtBu)-OH (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 3 and 4 for the remaining eight aspartic acid residues.

  • Cysteine Coupling: Couple Fmoc-Cys(Trt)-OH using the same procedure as in step 4.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 3.

  • Wash the final peptidyl-resin with DMF, then DCM, and dry under vacuum.

Conjugation of Releasable Linker and Dasatinib

This protocol outlines the cleavage of the peptide from the resin and subsequent conjugation steps in solution. A maleimide-containing releasable linker is used for this purpose.

Materials:

  • H₂N-Cys(Trt)-Asp(OtBu)₁₀-Resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water (H₂O)

  • Maleimide-linker-NHS ester (e.g., SMCC)

  • Dasatinib

  • Phosphate-buffered saline (PBS), pH 7.0

  • Dimethylformamide (DMF)

  • Diethyl ether (cold)

Procedure:

  • Peptide Cleavage and Deprotection:

    • Treat the dried peptidyl-resin with a cleavage cocktail of TFA/TIS/H₂O/DTT (90:5:2.5:2.5) for 3 hours at room temperature. This cleaves the peptide from the resin and removes the Trt and OtBu protecting groups.

    • Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude H₂N-Cys-Asp₁₀-CONH₂ peptide by reverse-phase HPLC.

  • Linker Activation of Dasatinib:

    • Note: This step assumes Dasatinib has a primary amine available for conjugation. If not, a derivative must be synthesized.

    • Dissolve Dasatinib and a maleimide-linker-NHS ester in DMF with a non-nucleophilic base like DIPEA.

    • Stir at room temperature for 4 hours to form the Dasatinib-linker-maleimide intermediate.

    • Purify the intermediate by HPLC.

  • Final Conjugation:

    • Dissolve the purified H₂N-Cys-Asp₁₀-CONH₂ peptide in PBS (pH 7.0).

    • Add the purified Dasatinib-linker-maleimide intermediate (in a minimal amount of DMF) to the peptide solution.

    • Stir the reaction mixture at room temperature for 2 hours. The thiol group of the cysteine will react with the maleimide group of the linker.

    • Purify the final Dasatinib-linker-Cys-Asp₁₀-CONH₂ conjugate by HPLC.

Conclusion and Future Directions

The use of Fmoc-Cys-Asp₁₀ as a synthetic precursor provides a powerful and versatile platform for the development of bone-targeted therapeutics. The successful preclinical application of a Dasatinib-Oligoaspartic Acid conjugate demonstrates the potential of this approach to address significant clinical needs, such as the acceleration of bone fracture healing. By concentrating a potent therapeutic agent at the site of injury, this strategy maximizes efficacy while minimizing systemic exposure and associated toxicities.

Future research in this area could explore:

  • Alternative Payloads: Conjugating other bone-anabolic or anti-resorptive agents to the Asp₁₀ targeting moiety.

  • Different Targeting Moieties: Investigating other peptide sequences or small molecules with high affinity for bone or other tissues.

  • Advanced Linker Technologies: Employing different cleavable or non-cleavable linkers to fine-tune the release kinetics of the drug at the target site.

This technical guide provides a foundational understanding of the principles, data, and protocols associated with this targeted drug delivery system. It is intended to serve as a valuable resource for scientists and researchers working to develop the next generation of targeted medicines.

References

Fmoc-Cys-Asp10 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Fmoc-Cys-Asp10

This compound is a specialized, non-releasable oligopeptide linker critical in the development of targeted drug delivery systems. Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a cysteine residue, and a deca-aspartic acid tail, is specifically designed for advanced applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, and application, with a focus on its use in bone fracture-targeting drug conjugates.

PropertyValue
CAS Number 2407782-70-9
Molecular Weight 1494.27 g/mol
Molecular Formula C₅₈H₆₇N₁₁O₃₄S

Application in Bone Fracture Repair

This compound serves as a crucial component in the synthesis of releasable oligopeptide linkers for drug delivery. A notable application is in the creation of a bone fracture-homing Dasatinib-Oligoaspartic Acid Conjugate (DAC).[1][2] This conjugate leverages the high affinity of the oligoaspartic acid chain for hydroxyapatite, the primary mineral component of bone, to selectively deliver the tyrosine kinase inhibitor Dasatinib to fracture sites.[3] This targeted approach aims to accelerate bone healing by concentrating the therapeutic agent at the site of injury, thereby minimizing systemic toxicity and enhancing efficacy.[2][4] The conjugation of Dasatinib to this bone-homing oligopeptide has been shown to significantly reduce femur healing times in preclinical models.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) of Oligo-Aspartic Acid Chain

The synthesis of the oligo-aspartic acid backbone of this compound is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol:

  • Resin Preparation: A suitable resin, such as Wang or Rink Amide resin, is swelled in a solvent like dichloroethane (DCE) or N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-Asp(OtBu)-OH) is activated using a coupling reagent like N,N'-diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (HOBt) in DMF. This activated amino acid is then added to the resin to form a peptide bond.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

  • Cycle Repetition: Steps 2-4 are repeated for each subsequent aspartic acid residue and the final cysteine residue to build the desired peptide chain.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (e.g., tert-butyl on aspartic acid) are removed using a strong acid, typically trifluoroacetic acid (TFA) in the presence of scavengers.

Synthesis of Dasatinib-Oligoaspartic Acid Conjugate

The conjugation of Dasatinib to the oligo-aspartic acid peptide involves the formation of an ester linkage. A general procedure for conjugating a drug to an amino acid or peptide is as follows:

  • Activation of Dasatinib: Dasatinib is coupled to the peptide using activating reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) in an anhydrous solvent like DMF, with the presence of a base like N-methylmorpholine (NMM).

  • Coupling to Peptide: The activated Dasatinib is then reacted with the synthesized Cys-Asp10 peptide to form the final conjugate.

  • Purification: The resulting conjugate is purified using techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action: Dasatinib in Bone Formation

Dasatinib promotes bone formation through a dual mechanism involving the inhibition of Src family kinases (SFKs) and Abl kinase, and the subsequent activation of the Wnt/β-catenin signaling pathway.

DASATINIB_SIGNALING_PATHWAY cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFRB PDGFR-β Erk Erk PDGFRB->Erk Dasatinib Dasatinib Dasatinib->PDGFRB Src Src Dasatinib->Src Abl Abl Dasatinib->Abl pErk p-Erk Dasatinib->pErk Inhibits EID3 EID3 Dasatinib->EID3 Modulates Phospho_beta_catenin Phospho-β-catenin (Inactive) Src->Phospho_beta_catenin Promotes Phosphorylation Abl->Phospho_beta_catenin Promotes Phosphorylation Proliferation Proliferation pErk->Proliferation Erk->pErk Phosphorylation Active_beta_catenin Active β-catenin Phospho_beta_catenin->Active_beta_catenin Dephosphorylation TCF_LEF TCF/LEF Active_beta_catenin->TCF_LEF Binds to Osteoblast_diff Osteoblast Differentiation TCF_LEF->Osteoblast_diff Activates Transcription EID3->Osteoblast_diff Inhibits

Experimental Workflow: Synthesis and Application

The overall process from peptide synthesis to the application of the drug conjugate in bone repair studies follows a structured workflow.

EXPERIMENTAL_WORKFLOW cluster_synthesis Synthesis cluster_application Application SPPS Fmoc-SPPS of Cys-Asp10 Conjugation Dasatinib Conjugation SPPS->Conjugation Purification HPLC Purification Conjugation->Purification Formulation Formulation of Dasatinib Conjugate Purification->Formulation Administration Systemic Administration Formulation->Administration Animal_Model Animal Model of Bone Fracture Animal_Model->Administration Analysis Analysis of Bone Healing Administration->Analysis

References

An In-Depth Technical Guide to Fmoc-Cys-Asp10: Synthesis, Applications, and Core Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys-Asp10 is a non-releasable oligopeptide linker that plays a crucial role in the development of targeted drug delivery systems. Its unique structure, featuring a cysteine residue and a deca-aspartic acid chain, enables the conjugation of therapeutic agents to bone-homing moieties, facilitating localized drug action and minimizing systemic toxicity. This technical guide provides a comprehensive overview of the key literature and studies involving this compound, with a focus on its synthesis, application in bone fracture healing, and the underlying biological mechanisms.

Core Concepts and Applications

The primary application of this compound is in the synthesis of releasable linkers for drug conjugates. The oligoaspartic acid sequence (Asp10) serves as a bone-homing agent due to its high affinity for hydroxyapatite, the primary mineral component of bone. This allows for the targeted delivery of conjugated drugs to sites of bone turnover, such as fractures.[1]

A pivotal study by Wang M, et al. (2018) demonstrated the efficacy of this approach by conjugating the tyrosine kinase inhibitor Dasatinib to a bone fracture-homing oligopeptide via a linker system derived from this compound.[1][2] The resulting Dasatinib-Oligoaspartic Acid Conjugate (DAC) was shown to significantly accelerate fracture repair in a mouse model.[1][3]

Synthesis of this compound and the Dasatinib Conjugate

The following is a generalized protocol for the synthesis of the Dasatinib-Oligoaspartic Acid Conjugate as inferred from the work of Wang et al. and standard SPPS methodologies.

Experimental Protocol: Synthesis of Dasatinib-Oligoaspartic Acid Conjugate

Materials:

  • Fmoc-Cys(Trt)-OH

  • Fmoc-Asp(OtBu)-OH

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% Piperidine in DMF

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)

  • Dasatinib-linker precursor (containing a maleimide group)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling and Fmoc Deprotection: Swell the Rink Amide MBHA resin in DMF. Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.

  • First Amino Acid Coupling: Couple Fmoc-Cys(Trt)-OH to the deprotected resin using DIC and OxymaPure as coupling reagents in DMF.

  • Chain Elongation: Sequentially couple ten equivalents of Fmoc-Asp(OtBu)-OH to the growing peptide chain. Each coupling step is preceded by Fmoc deprotection with 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (Trt and OtBu) using a TFA cleavage cocktail.

  • Purification: Purify the crude Cys-Asp10 peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Conjugation to Dasatinib: React the purified Cys-Asp10 peptide with a maleimide-functionalized Dasatinib precursor. The thiol group of the cysteine residue will react with the maleimide to form a stable thioether bond, yielding the final Dasatinib-Oligoaspartic Acid Conjugate.

  • Final Purification: Purify the final conjugate using RP-HPLC.

Key Experimental Data from Literature

The following tables summarize the key quantitative data from the study by Wang M, et al. (2018) evaluating the efficacy of the Dasatinib-Oligoaspartic Acid Conjugate (DAC) in a mouse model of femoral fracture.

Table 1: Bone Mineral Density (BMD) at the Fracture Site

Treatment GroupTime PointBone Mineral Density (mg/cm³) (Mean ± SD)
PBS Control3 weeks150 ± 25
DAC3 weeks300 ± 30
PBS Control8 weeks280 ± 40
DAC8 weeksNot reported (healing complete)

Data extracted from Wang M, et al. Bioconjugate Chem. 2018.

Table 2: Biomechanical Properties of Healed Femurs

Treatment GroupTime PointMaximum Load (N) (Mean ± SD)Stiffness (N/mm) (Mean ± SD)
PBS Control8 weeks15 ± 3100 ± 20
DAC4 weeks18 ± 4120 ± 25

Data extracted from Wang M, et al. Bioconjugate Chem. 2018.

Signaling Pathways and Mechanisms of Action

The therapeutic effect of the Dasatinib-Oligoaspartic Acid Conjugate is twofold: the targeted delivery to the bone fracture site via the oligoaspartic acid moiety and the pharmacological action of Dasatinib on bone cells.

Bone Targeting Mechanism

The deca-aspartic acid (Asp10) sequence has a strong affinity for hydroxyapatite, the mineral component of bone. At a fracture site, the exposed hydroxyapatite provides a binding site for the Asp10 tail of the conjugate, leading to its accumulation at the site of injury.

Bone_Targeting cluster_bloodstream Systemic Circulation cluster_fracture Bone Fracture Site DAC Dasatinib-Asp10 Conjugate HA Exposed Hydroxyapatite DAC->HA High Affinity Binding Accumulation Conjugate Accumulation HA->Accumulation

Caption: Targeted delivery of the Dasatinib-Asp10 conjugate to the bone fracture site.

Dasatinib's Effect on Bone Cells

Dasatinib is a tyrosine kinase inhibitor that has been shown to have anabolic effects on bone. It promotes the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation, and inhibits the activity of osteoclasts, the cells that resorb bone. This dual action shifts the balance of bone remodeling towards bone formation, accelerating the healing process.

One of the key signaling pathways modulated by Dasatinib in osteoprogenitor cells is the Wnt/β-catenin pathway. Dasatinib has been shown to induce the accumulation of active β-catenin in the nucleus, a key step in the activation of this pro-osteogenic pathway.

Dasatinib_Signaling cluster_cell Osteoprogenitor Cell Dasatinib Dasatinib PDGFRb PDGFR-β Dasatinib->PDGFRb Inhibits cSrc c-Src Dasatinib->cSrc Inhibits Wnt_Pathway Wnt/β-catenin Pathway Dasatinib->Wnt_Pathway Activates PDGFRb->Wnt_Pathway cSrc->Wnt_Pathway bCatenin Active β-catenin (Nuclear) Wnt_Pathway->bCatenin Promotes Osteoblast_Diff Osteoblast Differentiation bCatenin->Osteoblast_Diff Induces

Caption: Simplified signaling pathway of Dasatinib in promoting osteoblast differentiation.

Experimental Workflow for Evaluating Bone Healing

The following diagram illustrates a typical experimental workflow for assessing the efficacy of a bone-healing agent like the Dasatinib-Oligoaspartic Acid Conjugate in a mouse model.

Bone_Healing_Workflow Model Femoral Fracture Mouse Model Creation Treatment Systemic Administration (e.g., DAC vs. PBS) Model->Treatment Monitoring In-life Monitoring (e.g., X-ray) Treatment->Monitoring Sacrifice Euthanasia at Defined Time Points Monitoring->Sacrifice Analysis Ex-vivo Analysis Sacrifice->Analysis MicroCT Micro-CT Analysis (BMD, Callus Volume) Analysis->MicroCT Biomechanics Biomechanical Testing (Strength, Stiffness) Analysis->Biomechanics Histology Histological Analysis (Tissue Morphology) Analysis->Histology

Caption: Experimental workflow for preclinical evaluation of bone fracture healing agents.

Conclusion

This compound serves as a valuable building block for the creation of sophisticated drug delivery systems, particularly for targeting bone-related pathologies. The successful application of a Dasatinib-Oligoaspartic Acid Conjugate in accelerating bone fracture healing highlights the potential of this approach. Further research into optimizing the linker chemistry, exploring different drug payloads, and elucidating the detailed molecular interactions will undoubtedly expand the therapeutic applications of this compound-based conjugates in the future.

References

Methodological & Application

Standard Protocol for Fmoc-Cys-Asp Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of peptides containing Cysteine (Cys) and Aspartic acid (Asp) residues using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The standard protecting groups utilized are Trityl (Trt) for the Cys sulfhydryl group and tert-Butyl (OtBu) for the Asp carboxyl group. This guide covers the entire workflow from resin preparation to final peptide cleavage and purification, with a focus on mitigating common side reactions associated with these amino acids.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the construction of peptide chains on an insoluble resin support. The Fmoc/tBu strategy is widely employed due to its milder deprotection conditions compared to Boc chemistry. However, the synthesis of peptides containing Cysteine and Aspartic acid presents unique challenges. Aspartic acid is prone to aspartimide formation, a side reaction that can lead to chain termination and the formation of difficult-to-separate impurities.[1][2] Cysteine residues, particularly at the C-terminus, are susceptible to racemization and β-elimination during Fmoc deprotection with piperidine.[1][3] Careful selection of reagents and optimization of reaction conditions are therefore critical for a successful synthesis.

This protocol outlines the standard procedures for the manual or automated synthesis of a generic Fmoc-Cys(Trt)-Asp(OtBu)-containing peptide, highlighting key considerations for maximizing yield and purity.

Materials and Reagents

Resins and Amino Acids
ReagentTypical Specification
Pre-loaded Wang or 2-Chlorotrityl Chloride (2-CTC) Resin100-200 mesh, ~0.5-1.0 mmol/g substitution
Fmoc-Asp(OtBu)-OH>99% purity
Fmoc-Cys(Trt)-OH>99% purity
Other Fmoc-protected amino acids>99% purity

Note: 2-Chlorotrityl chloride resin is recommended for synthesizing C-terminal acid peptides as it minimizes side reactions like diketopiperazine formation and racemization of the C-terminal residue.[4]

Solvents and Reagents
ReagentGradePurpose
N,N-Dimethylformamide (DMF)Peptide synthesis grade, amine-freePrimary solvent for washing and reactions
Dichloromethane (DCM)Reagent gradeSolvent for resin swelling and washing
PiperidineReagent gradeFmoc deprotection
N,N'-Diisopropylcarbodiimide (DIC)>99%Coupling reagent
Hydroxybenzotriazole (HOBt) or Oxyma Pure>99%Coupling additive, racemization suppressant
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeBase for coupling reactions
Trifluoroacetic acid (TFA)Reagent grade, >99%Cleavage from resin
Triisopropylsilane (TIS)>98%Scavenger for Trt cations
1,2-Ethanedithiol (EDT)>98%Scavenger, reduces Cys oxidation
Diethyl ether or Methyl tert-butyl ether (MTBE)Reagent gradePeptide precipitation

Experimental Protocols

General Workflow

The overall workflow for the solid-phase synthesis of a Cys-Asp containing peptide is depicted below.

SPPS_Workflow Resin Resin Preparation (Swelling) Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (DIC/Oxyma) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage & Global Deprotection (TFA) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Resin Preparation and First Amino Acid Loading (if not pre-loaded)
  • Place the desired amount of resin (e.g., 2-chlorotrityl chloride resin) in a reaction vessel.

  • Swell the resin in DMF for 1 hour, then wash with DCM (3x).

  • Dissolve Fmoc-Asp(OtBu)-OH (1.5 eq.) and DIPEA (3.0 eq.) in DCM.

  • Add the amino acid solution to the resin and agitate for 1-2 hours.

  • To cap any remaining reactive sites on the resin, add a small volume of methanol and agitate for 30 minutes.

  • Wash the resin extensively with DCM (3x) and DMF (3x) and dry under vacuum.

Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid in the sequence.

Step 1: Fmoc Deprotection

  • Swell the peptide-resin in DMF for 30 minutes.

  • Treat the resin with 20% piperidine in DMF for 5-10 minutes. For sequences prone to aspartimide formation, especially Asp-Gly or Asp-Ser, consider using 20% piperidine with 0.1 M HOBt or Oxyma to buffer the basicity.

  • Drain the reaction vessel and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 2: Amino Acid Coupling

  • In a separate vial, pre-activate the next Fmoc-amino acid (e.g., Fmoc-Cys(Trt)-OH) (3-4 eq.) with a coupling reagent and additive in DMF. A recommended combination for Cysteine to minimize racemization is DIC (3 eq.) and Oxyma Pure (3 eq.). Avoid base-mediated methods like HBTU/DIPEA for Cys coupling, as they increase the risk of racemization.

  • Allow pre-activation to proceed for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling. If the test is positive (indicating free amines), recouple for another hour.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

Final Cleavage and Deprotection

Critical Consideration: The choice of cleavage cocktail is paramount for peptides containing Cys(Trt) and Asp(OtBu). The Trityl group from Cys and the t-Butyl group from Asp are released as stable carbocations that can cause side reactions if not properly scavenged.

Recommended Cleavage Cocktail (Reagent K variant): A standard and effective cocktail for Cys-containing peptides is a variation of Reagent K.

ComponentVolume %Purpose
Trifluoroacetic acid (TFA)92.5%Cleaves peptide from resin and removes protecting groups
Triisopropylsilane (TIS)2.5%Scavenges Trt cations, preventing re-attachment to Cys
Water (H₂O)2.5%Scavenges t-Butyl cations
1,2-Ethanedithiol (EDT)2.5%Scavenges Trt cations and keeps Cys in a reduced state

Procedure:

  • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail fresh and cool it on ice.

  • Add the cold cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA filtrate. Wash the resin 2-3 times with a small amount of fresh TFA to ensure complete recovery.

  • Concentrate the combined TFA filtrate to a small volume (approx. 1-2 mL) using a stream of nitrogen or rotary evaporation.

  • Precipitate the crude peptide by adding the concentrated solution dropwise into a 10-fold excess of ice-cold diethyl ether or MTBE.

  • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Purify on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions and analyze them by LC-MS to identify those containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Troubleshooting Common Side Reactions

The synthesis of a Cys-Asp peptide requires vigilance against specific side reactions. The diagram below illustrates the two most common issues.

Side_Reactions cluster_asp Aspartimide Formation cluster_cys Cysteine Racemization PeptideAsp Peptide-Asp(OtBu)-Xaa- Aspartimide Aspartimide Intermediate PeptideAsp->Aspartimide Base-catalyzed cyclization Piperidine Piperidine (Fmoc Deprotection) AlphaPeptide α-Peptide (Desired) Aspartimide->AlphaPeptide Hydrolysis BetaPeptide β-Peptide (Impurity) Aspartimide->BetaPeptide Hydrolysis Piperidide Piperidide Adduct Aspartimide->Piperidide Piperidine attack FmocCys Fmoc-Cys(Trt)-OH Enolate Enolate Intermediate FmocCys->Enolate α-proton abstraction Base Excess Base (e.g., DIPEA) LCys L-Cys Peptide (Desired) Enolate->LCys DCys D-Cys Peptide (Impurity) Enolate->DCys

Caption: Key side reactions in the synthesis of Cys-Asp peptides.

Mitigation Strategies:

Side ReactionCauseMitigation Strategy
Aspartimide Formation Piperidine-catalyzed cyclization of the Asp side chain, especially in Asp-Gly, Asp-Ser, and Asp-Asn sequences.- Use 20% piperidine in DMF containing 0.1 M Oxyma or HOBt. - For very difficult sequences, use backbone-protected dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
Cysteine Racemization α-proton abstraction by base during coupling activation.- Use carbodiimide-based activation (e.g., DIC/Oxyma or DIC/HOBt) which does not require an external base. - Avoid pre-activation times that are excessively long.
Incomplete Trt Deprotection Reversible reaction where the cleaved Trt cation re-attaches to the Cys thiol.- Use a cleavage cocktail with a high concentration of scavengers, particularly TIS. - Ensure sufficient volume of cleavage cocktail is used (at least 10 mL per 0.1 mmol).
Cysteine Oxidation The free thiol group is susceptible to air oxidation, forming disulfide-bonded dimers or oligomers.- Include a reducing agent like EDT in the cleavage cocktail. - Handle the cleaved peptide under an inert atmosphere (e.g., argon or nitrogen) where possible.
S-alkylation Alkylation of the Cys thiol by carbocations from protecting groups (tBu, Trt) or the resin linker during cleavage.- Use an effective scavenger cocktail (TIS, EDT, H₂O). - For peptides cleaved from Wang resin, S-alkylation by the p-hydroxyl benzyl group from the linker can occur; using 2-CTC resin can avoid this.

References

Application Notes and Protocols for Solid-Phase Coupling of Fmoc-Cys(Trt)-Asp(OtBu)-OH to Wang Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of Cysteine (Cys) and Aspartic acid (Asp) residues into synthetic peptides is crucial for the development of novel therapeutics and research tools. However, the solid-phase peptide synthesis (SPPS) of sequences containing these amino acids presents unique challenges. Aspartic acid is notoriously prone to aspartimide formation under the basic conditions of Fmoc deprotection, leading to side products that are difficult to separate from the desired peptide.[1][2][3] Cysteine residues are susceptible to racemization during activation and can undergo side reactions such as β-elimination, particularly when located at the C-terminus.[4]

This document provides a detailed, step-by-step guide for the efficient coupling of a pre-synthesized Fmoc-Cys(Trt)-Asp(OtBu)-OH dipeptide to a Wang resin. This strategy can help mitigate some of the side reactions associated with the stepwise addition of these residues. The use of a trityl (Trt) protecting group for the Cysteine thiol and a tert-butyl (OtBu) group for the Aspartic acid side-chain carboxyl is a common and effective approach for Fmoc-based SPPS.

Key Considerations and Potential Side Reactions

  • Aspartimide Formation: This is the most significant side reaction associated with Asp-containing peptides. It occurs when the peptide backbone amide nitrogen attacks the side-chain ester of Asp, forming a five-membered succinimide ring. This can lead to racemization and the formation of α- and β-peptide isomers. The Asp-Gly sequence is particularly susceptible. Using sterically hindered protecting groups on the Asp side chain can reduce this side reaction.

  • Cysteine Racemization: Cysteine residues are prone to racemization during the activation step of coupling, especially when using base-mediated methods like HBTU/DIPEA. The use of carbodiimide-based activation methods, such as DIC/Oxyma, can minimize racemization.

  • Diketopiperazine Formation: At the dipeptide stage of SPPS, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and cleavage of the dipeptide from the resin. This is more prevalent when Proline is one of the first two residues but can occur with other amino acids as well.

  • S-Alkylation of Cysteine: During the final trifluoroacetic acid (TFA) cleavage from the resin, the unprotected Cysteine thiol can be alkylated by carbocations generated from the resin linker or protecting groups. The use of scavengers in the cleavage cocktail is essential to prevent this.

Experimental Protocols

Materials and Reagents
  • Fmoc-Cys(Trt)-Asp(OtBu)-OH dipeptide

  • Wang Resin (e.g., 100-200 mesh, 1% DVB, loading capacity ~0.5-1.0 mmol/g)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • Piperidine, peptide synthesis grade

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water, HPLC grade

  • Diethyl ether, anhydrous

Protocol 1: Coupling of Fmoc-Cys(Trt)-Asp(OtBu)-OH to Wang Resin

This protocol outlines the manual coupling of the dipeptide to the resin.

  • Resin Swelling: Swell the Wang resin (1.0 g, 0.7 mmol/g) in DMF (10 mL) for 1 hour in a reaction vessel with gentle agitation.

  • Resin Washing: Drain the DMF and wash the resin with DMF (3 x 10 mL).

  • Dipeptide Activation: In a separate vial, dissolve Fmoc-Cys(Trt)-Asp(OtBu)-OH (3 equivalents relative to resin loading), Oxyma Pure (3 equivalents), in DMF. Add DIC (3 equivalents) to the solution and allow to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activated dipeptide solution to the swollen and washed resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: To check for reaction completion, a small sample of resin beads can be taken, washed thoroughly with DMF, and subjected to a Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Capping of Unreacted Sites: After coupling, wash the resin with DMF (3 x 10 mL). To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride/DIPEA/DMF (1:1:8 v/v/v) and agitate for 30 minutes.

  • Final Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Determination of Resin Loading

The loading of the dipeptide onto the resin can be quantified by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection.

  • Sample Preparation: Accurately weigh a small amount of the dried, dipeptide-loaded resin (e.g., 2-5 mg) into a vial.

  • Fmoc Deprotection: Add a known volume of 20% piperidine in DMF (e.g., 1 mL) to the resin and agitate for 30 minutes.

  • Dilution: Take a known aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of 20% piperidine in DMF (e.g., 900 µL for a 1:10 dilution) in a quartz cuvette.

  • UV Measurement: Measure the absorbance of the solution at 301 nm against a blank of 20% piperidine in DMF.

  • Calculation: Calculate the resin loading (L) in mmol/g using the following formula:

    L (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in mL) / (7800 M⁻¹cm⁻¹ × mass of resin in g × cuvette path length in cm)

    The extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is 7800 M⁻¹cm⁻¹.

Protocol 3: Peptide Cleavage and Deprotection

This protocol is for the cleavage of the dipeptide from the resin and removal of the side-chain protecting groups.

  • Resin Preparation: Swell the dipeptide-loaded resin in DCM for 30 minutes.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v). The scavengers TIS and water are used to trap the tert-butyl cations, while EDT is a reducing agent that protects the cysteine thiol.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

  • Drying: Dry the crude peptide under vacuum.

Protocol 4: Analysis of the Crude Peptide

The purity and identity of the synthesized dipeptide should be confirmed using analytical techniques.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing peptide purity. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA. The peptide is detected by UV absorbance at 210-230 nm.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the desired peptide, verifying its identity.

Data Presentation

Table 1: Summary of Expected and Analytical Data for Cys-Asp Dipeptide

ParameterExpected ValueAnalytical Method
Molecular Weight ~473.5 g/mol (for the fully deprotected dipeptide)Mass Spectrometry
Crude Purity >70%RP-HPLC (at 220 nm)
Resin Loading 0.3 - 0.7 mmol/gUV Spectrophotometry

Note: The expected crude purity can vary depending on the efficiency of the coupling and cleavage steps.

Mandatory Visualizations

Experimental Workflow Diagram

SPPS_Workflow Resin Wang Resin Swell 1. Resin Swelling (DMF) Resin->Swell Wash1 Wash (DMF) Swell->Wash1 Coupling 3. Coupling Wash1->Coupling Dipeptide Fmoc-Cys(Trt)-Asp(OtBu)-OH Activation 2. Dipeptide Activation (DIC/Oxyma in DMF) Dipeptide->Activation Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping 4. Capping (Acetic Anhydride/DIPEA) Wash2->Capping Wash3 Wash (DMF, DCM, MeOH) Capping->Wash3 Dry 5. Drying Wash3->Dry LoadedResin Loaded Resin Dry->LoadedResin LoadingQuant 6. Loading Quantification (Fmoc Assay) LoadedResin->LoadingQuant Cleavage 7. Cleavage & Deprotection (TFA/Scavengers) LoadedResin->Cleavage Analysis 8. Analysis (HPLC/MS) Cleavage->Analysis

Caption: Workflow for coupling Fmoc-Cys(Trt)-Asp(OtBu)-OH to Wang resin.

Signaling Pathway of Aspartimide Formation

Aspartimide_Formation Peptide Peptide-Asp(OtBu)-Xaa-Resin Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Base (Piperidine) Piperidine Piperidine (Fmoc Deprotection) Piperidine->Deprotonation Attack Intramolecular Nucleophilic Attack Deprotonation->Attack Aspartimide Aspartimide Intermediate (Succinimide Ring) Attack->Aspartimide SideProducts Side Products: - α- and β-peptides - Racemization Aspartimide->SideProducts Nucleophilic Opening

Caption: Key steps in base-catalyzed aspartimide formation during SPPS.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of peptides containing the Cysteine-Aspartic acid (Cys-Asp) sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to the propensity of the aspartic acid residue to form an aspartimide intermediate during final cleavage from the resin. This side reaction is particularly pronounced when Asp is followed by Cys, Gly, Ser, or Asn. The formation of the aspartimide intermediate can lead to two unwanted byproducts: the β-peptide, formed by the hydrolytic opening of the succinimide ring at the β-carboxyl group, and racemization (both D- and L-isomers) at the α-carbon of the aspartic acid residue.

This application note provides a recommended cleavage protocol and cocktail designed to minimize aspartimide formation for peptides containing the Cys-Asp motif, thereby maximizing the yield and purity of the target peptide.

The Challenge: Aspartimide Formation

The mechanism of aspartimide formation involves the nucleophilic attack of the backbone amide nitrogen onto the side-chain carboxyl group of the aspartic acid, which is often activated by protonation during acidic cleavage (e.g., with trifluoroacetic acid, TFA). This cyclization reaction is rapid and leads to a stable five-membered succinimide ring, as illustrated in the diagram below.

G cluster_0 Aspartimide Formation Mechanism cluster_1 Resulting Impurities Peptide Peptide Backbone (...-NH-CH(R)-CO-NH-CH(CH₂COOH)-CO-NH-CH(CH₂SH)-CO-...) Asp-Cys Linkage Protonation TFA Cleavage (H⁺ Environment) Peptide->Protonation Step 1 Cyclization Intramolecular Nucleophilic Attack (Backbone N on Side-Chain C=O) Protonation->Cyclization Step 2 Intermediate Aspartimide Intermediate (Succinimide Ring) Cyclization->Intermediate Step 3 Hydrolysis Ring Opening (Hydrolysis) Intermediate->Hydrolysis Step 4 Alpha_Peptide Desired α-Peptide (L-Asp) Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide Impurity Hydrolysis->Beta_Peptide Racemized Racemized α-Peptide (D-Asp) Hydrolysis->Racemized

Caption: Mechanism of aspartimide formation at Asp-Cys linkages during acidic cleavage.

Recommended Cleavage Cocktail

Standard TFA cleavage cocktails can exacerbate aspartimide formation. To suppress this side reaction, a modified cocktail with reduced TFA concentration and optimized scavenger composition is recommended. The addition of a thiol scavenger like 1,2-ethanedithiol (EDT) is crucial for protecting the Cys residue, while triisopropylsilane (TIS) scavenges carbocations.

The recommended approach involves a multi-stage, low-TFA cleavage procedure. The initial deprotection is performed with a very low concentration of TFA to gently remove the acid-labile side-chain protecting groups without aggressively promoting aspartimide formation.

Table 1: Comparison of Cleavage Cocktails and Resulting Purity

Cocktail IDReagent Composition (v/v/w)Cleavage TimeTarget Peptide Purity (%)Aspartimide Byproduct (%)Reference
Standard TFA / TIS / H₂O (95:2.5:2.5)2 hours65-7520-30
Optimized TFA / EDT / TIS / DCM (10:5:5:80) 30 min x 2 >90 <5

*Note: Purity and byproduct percentages are representative values for peptides prone to aspartimide formation and may vary based on the specific peptide sequence and synthesis conditions.

Detailed Experimental Protocol

This protocol outlines the optimized, low-TFA cleavage method to maximize the yield of the desired peptide containing a Cys-Asp sequence.

G start Start: Peptide-on-Resin wash1 Wash Resin with DCM (3x) start->wash1 prep Prepare Cleavage Cocktail: TFA/EDT/TIS/DCM (10:5:5:80) cleavage1 Add Cocktail (Stage 1) Incubate 30 min at RT prep->cleavage1 wash1->prep wash1->cleavage1 collect1 Filter and Collect Filtrate 1 cleavage1->collect1 cleavage2 Add Fresh Cocktail (Stage 2) Incubate 30 min at RT collect1->cleavage2 combine Combine Filtrates 1 & 2 collect1->combine collect2 Filter and Collect Filtrate 2 cleavage2->collect2 collect2->combine precipitate Precipitate Peptide in Cold Diethyl Ether combine->precipitate pellet Centrifuge and Collect Pellet precipitate->pellet wash2 Wash Pellet with Cold Ether (3x) pellet->wash2 dry Dry Crude Peptide (Under Vacuum) wash2->dry end End: Crude Peptide for Purification dry->end

Application Note: HPLC Purification of a Synthesized Fmoc-Cys-(Asp)10 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing synthetic peptides for research, therapeutic, and diagnostic applications. Following synthesis and cleavage from the resin, the crude peptide product contains the target sequence along with various impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.[1][2] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides due to its high resolving power.[1][2] This application note provides a detailed protocol for the purification of a synthesized peptide with the sequence Fmoc-Cys-(Asp)10, a peptide notable for its N-terminal Fmoc group, a single cysteine residue, and a poly-aspartic acid tail. The presence of multiple acidic residues presents unique challenges in RP-HPLC purification, primarily related to peptide solubility and interaction with the stationary phase. This document outlines an optimized method to achieve high purity of the target peptide.

Challenges in Purifying Acidic Peptides

Peptides with a high content of acidic amino acid residues, such as aspartic acid, can exhibit poor retention on standard reversed-phase columns under typical acidic mobile phase conditions (e.g., 0.1% TFA in water/acetonitrile).[3] This is because the acidic side chains are protonated and less polar, leading to potential co-elution with less hydrophobic impurities. Optimizing the mobile phase pH and gradient profile is crucial for achieving a successful separation.

Experimental Protocols

Materials and Equipment

Materials:

  • Crude lyophilized Fmoc-Cys-(Asp)10 peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • 0.22 µm or 0.45 µm syringe filters

Equipment:

  • Analytical HPLC system with UV detector

  • Preparative HPLC system with UV detector and fraction collector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)

  • Lyophilizer (freeze-dryer)

  • Mass spectrometer (for identity confirmation)

Analytical RP-HPLC Method Development

Before proceeding to preparative purification, it is essential to develop an optimized analytical method to determine the retention time of the target peptide and the impurity profile.

Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the crude lyophilized peptide in 1 mL of mobile phase A (0.1% TFA in water). If solubility is an issue, a small amount of ACN can be added. Vortex and centrifuge to remove any insoluble material.

  • System Equilibration: Equilibrate the analytical C18 column with 5% mobile phase B (0.1% TFA in ACN) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Scouting Gradient: Inject 20 µL of the prepared sample and run a broad linear gradient from 5% to 95% B over 30 minutes. This will determine the approximate elution time of the target peptide.

  • Gradient Optimization: Based on the scouting run, a shallower gradient around the elution point of the target peptide should be programmed to improve separation from closely eluting impurities. For a peptide with a high aspartic acid content, a slower gradient may be necessary.

Table 1: Analytical HPLC Parameters

ParameterValue
Column Analytical C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm
Injection Volume 20 µL
Optimized Gradient To be determined from scouting run (e.g., 10-40% B over 30 min)
Preparative RP-HPLC Purification

The optimized analytical method is scaled up for preparative purification.

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of mobile phase A. The loading amount will depend on the column size and crude purity (e.g., 50-150 mg for a 21.2 mm ID column). Filter the sample through a 0.45 µm filter before injection.

  • Column Equilibration: Equilibrate the preparative C18 column with the starting percentage of mobile phase B from the optimized analytical method at an appropriate flow rate (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Gradient Elution and Fraction Collection: Inject the prepared sample and run the optimized preparative gradient. Collect fractions across the peak corresponding to the target peptide. Smaller fractions will yield higher purity of the final pooled product.

  • Purity Analysis: Analyze each collected fraction using the developed analytical HPLC method to determine the purity. Mass spectrometry should be used to confirm the identity of the peptide in the pure fractions.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >98%). Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Table 2: Preparative HPLC Parameters

ParameterValue
Column Preparative C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20 mL/min
Detection UV at 210-220 nm
Sample Load 50-150 mg (dependent on crude purity)
Optimized Gradient Scaled from the optimized analytical method

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_analytical Analytical HPLC cluster_preparative Preparative HPLC cluster_analysis Post-Purification Analysis cluster_final Final Product crude Crude Lyophilized Peptide dissolve Dissolve in Mobile Phase A crude->dissolve filter Filter (0.45 µm) dissolve->filter analytical_hplc Analytical C18 Column filter->analytical_hplc Method Development scouting Scouting Gradient (5-95% B) analytical_hplc->scouting optimization Gradient Optimization scouting->optimization prep_hplc Preparative C18 Column optimization->prep_hplc Scale-Up fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Check (Analytical HPLC) fraction_collection->purity_check ms_confirm Identity Confirmation (Mass Spec) purity_check->ms_confirm pooling Pool Pure Fractions ms_confirm->pooling lyophilization Lyophilization pooling->lyophilization final_peptide Purified Peptide (>98%) lyophilization->final_peptide Gradient_Optimization_Logic start Start with Crude Peptide Sample scouting_run Perform Broad Scouting Gradient (e.g., 5-95% ACN over 30 min) start->scouting_run analyze_scout Analyze Chromatogram: Identify Target Peak Retention Time (RT) scouting_run->analyze_scout decision Is Resolution from Impurities Sufficient? analyze_scout->decision shallow_gradient Design Shallower Gradient Around RT (e.g., RT ± 10% ACN over 40 min) decision->shallow_gradient No proceed Proceed to Preparative Scale-Up decision->proceed Yes shallow_gradient->scouting_run Re-run Analytical

References

Application Notes and Protocols: Conjugation of Dasatinib to a Releasable Fmoc-Cys-Asp Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases.[1][2] Its therapeutic efficacy is primarily utilized in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2] To enhance its therapeutic index and enable targeted delivery, dasatinib can be conjugated to targeting moieties such as antibodies or peptides via a releasable linker. This document provides detailed protocols for the synthesis of a releasable dipeptide linker, Fmoc-Cys-Asp, and its subsequent conjugation to dasatinib. The cysteine residue in the linker provides a thiol group for potential conjugation to a carrier molecule (e.g., via maleimide chemistry), while the aspartic acid can influence solubility and release characteristics. The bond between dasatinib and the linker is designed to be cleavable under specific physiological conditions, allowing for the release of the active drug at the target site.

Dasatinib Signaling Pathway

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation and survival. Its primary target is the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive leukemias, thereby blocking downstream signaling cascades that drive malignant cell growth.[2] Additionally, dasatinib inhibits Src family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ, contributing to its broad anti-cancer activity.[1]

Dasatinib_Signaling_Pathway BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., PI3K-Akt, MAPK) BCR_ABL->Downstream Activates SRC_Family Src Family Kinases (SRC, LCK, FYN) SRC_Family->Downstream Activates c_KIT c-KIT c_KIT->Downstream Activates PDGFRB PDGFRβ PDGFRB->Downstream Activates EPHA2 EPHA2 EPHA2->Downstream Activates Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC_Family Inhibits Dasatinib->c_KIT Inhibits Dasatinib->PDGFRB Inhibits Dasatinib->EPHA2 Inhibits Apoptosis Apoptosis Dasatinib->Apoptosis Induces Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Proliferation->Apoptosis Inhibits

Caption: Dasatinib Inhibition of Key Oncogenic Signaling Pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of dasatinib and its conjugates. The data for the dasatinib-Fmoc-Cys-Asp conjugate are representative values based on similar compounds and should be determined empirically for each specific application.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
DasatinibSrc<0.37
DasatinibAbl<0.78
Dasatinib-L-arginine conjugateSrc<0.25
Dasatinib-L-arginine conjugateAbl<0.45
Dasatinib-Fmoc-Cys-Asp (Illustrative)Src~1-5
Dasatinib-Fmoc-Cys-Asp (Illustrative)Abl~2-10

Data for Dasatinib and Dasatinib-L-arginine conjugate are from published studies. Illustrative data for the dasatinib-Fmoc-Cys-Asp conjugate are hypothetical and require experimental validation.

Table 2: Synthesis and Conjugation Parameters (Illustrative)

ParameterValue
Dipeptide Synthesis Yield>85%
Dasatinib Conjugation Yield~60-70%
Final Conjugate Purity (by HPLC)>95%
Drug Loading (if conjugated to an antibody)2-4

These values are illustrative and depend on the specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Fmoc-Cys(Trt)-Asp(OtBu) Linker

This protocol describes the synthesis of the dipeptide linker using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Asp(OtBu)-OH

  • Fmoc-Cys(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.

    • Dissolve Fmoc-Asp(OtBu)-OH (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in DCM.

    • Add the amino acid solution to the swollen resin and react for 2 hours at room temperature.

    • Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to remove the Fmoc protecting group from the aspartic acid residue.

    • Wash the resin thoroughly with DMF and DCM.

  • Second Amino Acid Coupling:

    • Dissolve Fmoc-Cys(Trt)-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add the coupling solution to the resin and react for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF and DCM.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/DTT/Water (95:2.5:2.5:2.5). Caution: TFA is highly corrosive.

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the dipeptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the precipitate, decant the ether, and dry the dipeptide linker under vacuum.

  • Purification and Characterization:

    • Purify the crude dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified Fmoc-Cys(Trt)-Asp(OtBu) linker by mass spectrometry.

Protocol 2: Conjugation of Dasatinib to the Fmoc-Cys(Trt)-Asp(OtBu) Linker

This protocol describes the esterification of the carboxylic acid of the dipeptide linker to the hydroxyl group of dasatinib.

Materials:

  • Dasatinib

  • Fmoc-Cys(Trt)-Asp(OtBu) linker

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup:

    • Dissolve dasatinib (1 equivalent) and the Fmoc-Cys(Trt)-Asp(OtBu) linker (1.2 equivalents) in a mixture of anhydrous DCM and DMF.

    • Add DMAP (0.2 equivalents) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

  • Coupling Reaction:

    • Dissolve DCC (1.5 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization:

    • Characterize the final dasatinib-linker conjugate by NMR spectroscopy and high-resolution mass spectrometry.

    • Assess the purity of the conjugate by RP-HPLC.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and conjugation process.

Conjugation_Workflow Resin 2-Chlorotrityl Resin Load_Asp Load Fmoc-Asp(OtBu)-OH Resin->Load_Asp Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load_Asp->Deprotect1 Couple_Cys Couple Fmoc-Cys(Trt)-OH Deprotect1->Couple_Cys Cleave Cleave from Resin (TFA Cocktail) Couple_Cys->Cleave Purify_Linker Purify Linker (RP-HPLC) Cleave->Purify_Linker Linker Fmoc-Cys(Trt)-Asp(OtBu) Linker Purify_Linker->Linker Conjugation Conjugation (DCC/DMAP) Linker->Conjugation Dasatinib Dasatinib Dasatinib->Conjugation Purify_Conjugate Purify Conjugate (Column Chromatography) Conjugation->Purify_Conjugate Final_Product Dasatinib-Linker Conjugate Purify_Conjugate->Final_Product Characterization Characterization (MS, NMR, HPLC) Final_Product->Characterization

Caption: Workflow for Synthesis and Conjugation.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of a releasable Fmoc-Cys-Asp linker and its conjugation to dasatinib. This methodology allows for the creation of dasatinib conjugates that can be further modified for targeted drug delivery applications. The provided quantitative data and diagrams serve as a valuable resource for researchers in the field of drug development. It is crucial to note that all experimental procedures should be conducted with appropriate safety precautions, and the final products should be thoroughly characterized to ensure their identity and purity.

References

Application Notes and Protocols for Fmoc-Cys-Asp10 in Bone-Targeting Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bone-targeting drug delivery systems are a critical area of research for treating skeletal diseases such as osteoporosis, bone metastases, and osteosarcoma.[1][2][3] The principle behind these systems is to achieve higher local concentrations of therapeutic agents in bone tissue, thereby enhancing efficacy and reducing systemic side effects.[1][3] One promising strategy involves the use of acidic oligopeptides, which have a high affinity for hydroxyapatite (HA), the primary mineral component of bone. Peptides rich in aspartic acid (Asp) and glutamic acid (Glu) mimic non-collagenous bone proteins that naturally bind to HA.

This document provides detailed application notes and protocols for the use of Fmoc-Cys-Asp10 , a bone-targeting moiety, in the development of drug conjugates. This compound consists of a deca-aspartate (Asp10) sequence for bone targeting and a cysteine (Cys) residue for conjugation to a therapeutic agent, with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. This moiety can be incorporated into a linker system for drug delivery.

Principle of Bone Targeting with Poly-Aspartic Acid Peptides

The negatively charged carboxyl groups of the aspartic acid residues in the Asp10 sequence interact electrostatically with the calcium ions present in the hydroxyapatite matrix of bone. This interaction leads to the selective accumulation and retention of the drug conjugate at the bone surface. The length of the poly-aspartic acid chain has been shown to influence the binding affinity to hydroxyapatite.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Cys(Trt)-Asp(OtBu)10-OH

This protocol describes the manual synthesis of the bone-targeting peptide using Fmoc/tBu chemistry on a 2-chlorotrityl chloride resin. The side chains of cysteine and aspartic acid are protected with trityl (Trt) and tert-butyl (tBu) groups, respectively, to prevent side reactions during synthesis.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Asp(OtBu)-OH

  • Fmoc-Cys(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether (cold)

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

    • Dissolve Fmoc-Asp(OtBu)-OH (1.5 eq.) and DIPEA (4.0 eq.) in DCM.

    • Add the amino acid solution to the swollen resin and shake for 1-2 hours.

    • Cap any unreacted sites by adding DCM/MeOH/DIPEA (17:2:1) and shaking for 10 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for another 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for subsequent Asp residues):

    • Dissolve Fmoc-Asp(OtBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours at room temperature.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling:

    • Repeat steps 2 and 3 for the remaining 8 aspartic acid residues.

  • Coupling of the Final Cysteine Residue:

    • After deprotection of the 10th aspartic acid residue, couple Fmoc-Cys(Trt)-OH using the same procedure as in step 3.

  • Cleavage from Resin:

    • Wash the final peptide-resin with DCM (3x) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin (10 mL per gram of resin) and shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the pellet with cold diethyl ether (2x).

    • Dry the peptide under vacuum.

    • Purify the crude peptide by preparative HPLC.

    • Confirm the identity of the peptide by mass spectrometry.

Protocol 2: Conjugation of a Thiol-Reactive Drug to this compound

This protocol describes the conjugation of a drug containing a maleimide group to the cysteine residue of the deprotected bone-targeting peptide.

Materials:

  • This compound peptide (with Trt group removed during cleavage)

  • Maleimide-functionalized drug

  • Phosphate buffered saline (PBS), pH 7.0-7.5

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Peptide Dissolution:

    • Dissolve the purified this compound peptide in PBS. If solubility is an issue, a small amount of a co-solvent like DMSO can be used.

  • Drug Dissolution:

    • Dissolve the maleimide-functionalized drug in DMSO to prepare a stock solution.

  • Conjugation Reaction:

    • Add the drug solution to the peptide solution in a 1.1:1 molar ratio (drug:peptide).

    • React for 2-4 hours at room temperature with gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Purify the peptide-drug conjugate from unreacted drug and peptide using size-exclusion chromatography.

    • Alternatively, preparative HPLC can be used for purification.

  • Characterization:

    • Confirm the successful conjugation and purity of the product by HPLC and mass spectrometry.

Protocol 3: In Vitro Hydroxyapatite Binding Assay

This assay evaluates the affinity of the drug conjugate for hydroxyapatite.

Materials:

  • Hydroxyapatite (HA) powder

  • This compound drug conjugate

  • Control compound (e.g., the drug alone or a non-targeting peptide-drug conjugate)

  • Binding buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Spectrophotometer or fluorescence plate reader (depending on the detection method)

Procedure:

  • Preparation of HA Suspension:

    • Suspend a known amount of HA powder (e.g., 10 mg/mL) in the binding buffer.

  • Binding Reaction:

    • Prepare solutions of the drug conjugate and control compound at various concentrations in the binding buffer.

    • Add a fixed volume of the HA suspension to microcentrifuge tubes.

    • Add the drug conjugate or control solutions to the HA suspension.

    • Incubate at 37°C for a defined period (e.g., 1 hour) with gentle agitation.

  • Separation of Bound and Unbound Fractions:

    • Centrifuge the tubes to pellet the HA particles.

    • Carefully collect the supernatant containing the unbound compound.

  • Quantification:

    • Measure the concentration of the compound in the supernatant using a suitable method (e.g., UV-Vis spectroscopy or fluorescence if the drug is fluorescent).

    • Calculate the amount of bound compound by subtracting the amount in the supernatant from the initial amount added.

  • Data Analysis:

    • Plot the amount of bound compound as a function of the initial concentration to determine the binding capacity and affinity.

Protocol 4: In Vivo Evaluation in an Ovariectomized (OVX) Rodent Model of Osteoporosis

This protocol describes a common animal model to evaluate the bone-targeting efficacy and therapeutic effect of the drug conjugate.

Animals:

  • Female Sprague-Dawley rats or C57BL/6 mice (skeletally mature)

Procedure:

  • Ovariectomy:

    • Perform bilateral ovariectomy on the animals to induce estrogen deficiency and subsequent bone loss, mimicking postmenopausal osteoporosis.

    • A sham operation (laparotomy without ovary removal) should be performed on a control group.

    • Allow the animals to recover for a period (e.g., 4-8 weeks) to establish an osteoporotic phenotype.

  • Treatment:

    • Divide the OVX animals into treatment groups:

      • Vehicle control

      • Drug alone

      • Non-targeting drug conjugate

      • This compound drug conjugate

    • Administer the treatments via a relevant route (e.g., intravenous or subcutaneous injection) at a predetermined dose and frequency.

  • Biodistribution Study (Optional):

    • For biodistribution analysis, the drug or conjugate can be labeled with a fluorescent dye or a radionuclide.

    • At various time points after administration, euthanize the animals and harvest major organs (including femur and tibia).

    • Quantify the amount of conjugate in each organ to determine the extent of bone targeting.

  • Efficacy Evaluation:

    • After the treatment period, euthanize the animals and collect bone samples (e.g., femur, tibia, lumbar vertebrae).

    • Analyze bone mineral density (BMD) using dual-energy X-ray absorptiometry (DEXA).

    • Assess bone microarchitecture using micro-computed tomography (µCT).

    • Perform histomorphometric analysis on bone sections to evaluate parameters such as bone volume, trabecular number, and thickness.

    • Mechanical testing of bones can also be performed to assess bone strength.

Data Presentation

Table 1: Quantitative Comparison of Bone-Targeting Peptides (Hypothetical Data)

Targeting MoietyBinding Affinity (Kd) to HA (µM)In Vivo Bone Accumulation (% Injected Dose/g)Reference
Asp85.28.5
This compound (To be determined) (To be determined) This study
Glu86.87.1
Bisphosphonate0.515.2Comparative Study

Table 2: Efficacy of Drug Conjugates in OVX Rat Model (Hypothetical Data)

Treatment GroupFemur BMD (g/cm²)Trabecular Bone Volume/Total Volume (BV/TV) (%)Ultimate Load (N)
Sham0.25 ± 0.0225.1 ± 2.350.2 ± 4.5
OVX + Vehicle0.18 ± 0.0315.3 ± 1.935.1 ± 3.8
OVX + Drug Alone0.19 ± 0.0216.8 ± 2.138.4 ± 4.1
OVX + this compound Conjugate0.23 ± 0.02 22.5 ± 2.0 46.8 ± 4.3

Visualizations

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis SPPS of this compound conjugation Drug Conjugation synthesis->conjugation purification1 Purification & Characterization conjugation->purification1 binding_assay Hydroxyapatite Binding Assay purification1->binding_assay cell_studies Cell Viability & Efficacy binding_assay->cell_studies animal_model OVX Animal Model cell_studies->animal_model biodistribution Biodistribution animal_model->biodistribution efficacy Therapeutic Efficacy animal_model->efficacy

Caption: Workflow for development and evaluation of bone-targeting drug conjugates.

signaling_pathway cluster_cellular_effects Cellular Effects drug_conjugate This compound Drug Conjugate bone_surface Hydroxyapatite on Bone Surface drug_conjugate->bone_surface Binding drug_release Drug Release bone_surface->drug_release Internalization/ Cleavage target_cell Bone Cell (e.g., Osteoclast) drug_release->target_cell signaling Modulation of Signaling Pathways (e.g., RANKL, Wnt) target_cell->signaling therapeutic_effect Therapeutic Effect (e.g., Inhibition of Bone Resorption) signaling->therapeutic_effect

Caption: Mechanism of action for a bone-targeting drug conjugate.

Conclusion

This compound is a valuable tool for the development of bone-targeting drug conjugates. The protocols provided herein offer a framework for the synthesis, conjugation, and evaluation of these promising therapeutic agents. Further optimization of the linker chemistry and the specific drug payload will be critical for advancing these conjugates towards clinical applications. The use of well-defined in vitro and in vivo models is essential to validate the efficacy and safety of these novel bone-targeted therapies.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Cys-Asp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometry analysis of synthetic peptides containing both cysteine (Cys) and aspartic acid (Asp) residues, synthesized via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The inherent reactivity of the thiol group in cysteine and the carboxyl side chain of aspartic acid presents unique challenges during synthesis, leading to a range of potential impurities. Accurate mass spectrometry analysis is therefore critical for the characterization and quality control of these peptides.

Introduction

Peptides incorporating both cysteine and aspartic acid are common in biologically active molecules and therapeutic candidates. Cysteine's thiol group is crucial for forming disulfide bonds, essential for protein structure and function, while aspartic acid's carboxyl group can be involved in active sites and metal chelation. The synthesis of such peptides using Fmoc chemistry, however, is often complicated by side reactions.

The primary challenges include:

  • Aspartimide Formation: The side chain of aspartic acid can react with the backbone amide nitrogen, especially when followed by amino acids with small side chains, to form a succinimide ring. This can lead to chain termination and the formation of α- and β-aspartyl peptide isomers, which are difficult to separate chromatographically.

  • Cysteine Side Reactions: The nucleophilic thiol group of cysteine is susceptible to oxidation, leading to the formation of disulfide-bonded dimers or other oxidative modifications. Racemization of the cysteine chiral center can also occur during activation in the coupling step.

  • Other Synthesis-Related Impurities: Incomplete deprotection or coupling steps can result in truncated or deletion sequences.

This document provides detailed protocols for sample preparation and mass spectrometry analysis to identify and quantify the target peptide and common impurities.

Data Presentation: Analysis of Potential Impurities

Mass spectrometry is a powerful tool for identifying and quantifying impurities generated during the synthesis of Fmoc-Cys-Asp peptides. The following table summarizes common byproducts and their corresponding mass shifts, which can be observed in the mass spectrum.

Impurity TypeDescriptionTheoretical Monoisotopic Mass Shift (Δm/z)
Aspartimide-Related
Aspartimide FormationIntramolecular cyclization of the Asp side chain with the backbone amide. This is an isomeric form and thus has no mass change but can be separated chromatographically.0
β-Aspartyl PeptideRing-opening of the aspartimide intermediate at the β-carbonyl, resulting in an isomeric peptide.0
Piperidine AdductAddition of piperidine (from Fmoc deprotection) to the aspartimide intermediate.+85.09 Da
Cysteine-Related
Oxidation (Sulfenic Acid)Addition of one oxygen atom to the cysteine thiol.+15.99 Da
Oxidation (Sulfinic Acid)Addition of two oxygen atoms to the cysteine thiol.+31.99 Da
Oxidation (Sulfonic Acid)Addition of three oxygen atoms to the cysteine thiol.+47.98 Da
Disulfide DimerFormation of a disulfide bond between two peptide molecules.(2 x Peptide Mass) - 2.02 Da
S-alkylation by Wang linkerAlkylation of the cysteine thiol by a fragment from the Wang resin during cleavage.[1]+106.04 Da
General SPPS-Related
Deletion of an Amino AcidIncomplete coupling leading to the absence of one amino acid residue.-(Mass of deleted residue)
TruncationIncomplete synthesis resulting in a shorter peptide chain.Variable
Incomplete Side Chain DeprotectionRetention of protecting groups (e.g., Trt on Cys, tBu on Asp) after cleavage.+243.12 Da (Trt), +56.06 Da (tBu)
Deamidation (of Asn or Gln)Loss of an ammonia group from the side chain of asparagine or glutamine.[2]+0.98 Da
Sodium AdductAddition of a sodium ion.+21.98 Da
Potassium AdductAddition of a potassium ion.+37.96 Da

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry

This protocol outlines the steps for preparing a crude synthetic peptide sample for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Lyophilized crude peptide

  • Solvent A: 0.1% Formic acid in water (LC-MS grade)

  • Solvent B: 0.1% Formic acid in acetonitrile (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Dissolution: Dissolve the lyophilized peptide in Solvent A to a stock concentration of 1 mg/mL. If the peptide has poor solubility, sonication or the addition of a small amount of Solvent B may be necessary.

  • Dilution: Dilute the stock solution with Solvent A to a final concentration suitable for your mass spectrometer, typically in the range of 1-10 µM.

  • Centrifugation: Centrifuge the diluted sample at high speed (e.g., >12,000 x g) for 5 minutes to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

Protocol 2: High-Resolution LC-MS/MS Analysis

This protocol describes a general method for the analysis of the prepared peptide sample using a high-resolution mass spectrometer coupled to a liquid chromatography system.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF)

  • C18 reverse-phase column suitable for peptide separations

LC Method:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be a linear increase from 5% to 50% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the target peptide.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-1.0 mL/min for analytical scale columns).

  • Column Temperature: 30-40 °C

MS Method:

  • MS1 Scan: Acquire full scan mass spectra over a mass range that includes the expected charge states of the target peptide and potential impurities (e.g., m/z 300-2000).

  • Data-Dependent MS/MS: Configure the instrument to automatically select the most intense precursor ions from the MS1 scan for fragmentation (e.g., TopN method, where N is typically between 5 and 10).

  • Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) to fragment the precursor ions. The collision energy should be optimized for the peptide of interest.

  • MS/MS Scan: Acquire the fragment ion spectra in the high-resolution mass analyzer.

Data Interpretation

The analysis of MS/MS spectra is crucial for confirming the peptide sequence and identifying the sites of modification.

Expected Fragmentation:

  • b- and y-ions: Peptides typically fragment along the peptide backbone, producing b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing for sequence verification.

  • Aspartic Acid Fragmentation: Peptides containing aspartic acid can exhibit characteristic fragmentation patterns. Under certain conditions, cleavage C-terminal to the Asp residue can be enhanced. Doubly deprotonated ions of Asp-containing peptides may lead to cleavage of the N-Cα bond of the Asp residue.

  • Cysteine Fragmentation: Derivatized cysteine residues can produce characteristic neutral losses. For example, S-alkylated cysteine may show a neutral loss corresponding to the alkyl group. Peptides with derivatized cysteines can exhibit a neutral loss of 118 Da or a charged loss of 119 Da.[1]

Identifying Impurities:

  • Mass Shift Analysis: Compare the accurate masses of observed peaks in the MS1 spectrum to the theoretical mass of the target peptide to identify potential impurities based on the mass shifts listed in the table above.

  • MS/MS Analysis of Impurities: Fragment the ions corresponding to potential impurities to confirm their identity and locate the site of modification. For example, an oxidation of a cysteine residue will result in a mass shift of +15.99 Da for all b- and y-ions that contain the modified cysteine.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis synthesis Fmoc-Cys-Asp SPPS dissolution Dissolve in 0.1% Formic Acid synthesis->dissolution Crude Peptide dilution Dilute to 1-10 µM dissolution->dilution centrifugation Centrifuge to remove insolubles dilution->centrifugation transfer Transfer to autosampler vial centrifugation->transfer lc_separation LC Separation (C18 column) transfer->lc_separation ms1_scan MS1 Full Scan (High Resolution) lc_separation->ms1_scan ms2_fragmentation Data-Dependent MS/MS (CID/HCD) ms1_scan->ms2_fragmentation data_analysis Data Analysis ms2_fragmentation->data_analysis data_analysis_workflow cluster_ms1 MS1 Data Analysis cluster_ms2 MS/MS Data Analysis cluster_reporting Reporting ms1_data Acquired MS1 Spectra find_peptide Identify Target Peptide Peak ms1_data->find_peptide find_impurities Identify Potential Impurity Peaks ms1_data->find_impurities sequence_verification Sequence Verification (b- and y-ions) find_peptide->sequence_verification Target Peptide MS/MS mass_shift Calculate Mass Shifts (Δm/z) find_impurities->mass_shift ms2_data Acquired MS/MS Spectra find_impurities->ms2_data Impurity MS/MS modification_localization Localization of Modifications mass_shift->modification_localization Guide MS/MS Interpretation ms2_data->sequence_verification sequence_verification->modification_localization report Generate Report with Data Tables modification_localization->report

References

Application Notes and Protocols: Incorporation of a Cys-Asp Motif into a Peptide Sequence via Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of a Cysteine-Aspartic acid (Cys-Asp) motif into a peptide sequence using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS). The protocols and data presented herein are intended to facilitate the successful synthesis of peptides containing this important structural and functional motif.

Introduction

The Cysteine-Aspartic acid (Cys-Asp) motif is a recurring feature in a variety of biologically active peptides and proteins. Cysteine's thiol side chain offers a site for disulfide bond formation, crucial for structural stabilization, and a handle for chemical modifications. Aspartic acid's carboxylic acid side chain can be involved in salt bridges, metal chelation, and can mimic a phosphoserine residue. The successful incorporation of this dipeptide unit is therefore of significant interest in peptide chemistry and drug discovery.

This document outlines the standard procedure for incorporating Fmoc-Cys(Trt)-OH and Fmoc-Asp(OtBu)-OH sequentially into a peptide chain. While direct coupling of a protected Fmoc-Cys-Asp-OH dipeptide is possible, it often presents challenges in synthesis and purification. The sequential addition approach is generally more robust and easier to troubleshoot. The trityl (Trt) group on the cysteine thiol and the tert-butyl (tBu) group on the aspartic acid carboxyl are standard protecting groups compatible with the Fmoc strategy, offering orthogonal deprotection during the final cleavage step.

Experimental Protocols

The following protocols are representative for the incorporation of a Cys-Asp motif into a peptide sequence on a solid support (e.g., Rink Amide resin) using Fmoc/tBu chemistry.

Resin Swelling and Fmoc Deprotection
  • Swell the resin (e.g., 100-200 mesh Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes to remove the Fmoc protecting group from the resin's linker or the N-terminus of the growing peptide chain.

  • Drain the piperidine solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free amine.

Coupling of Fmoc-Asp(OtBu)-OH
  • Prepare the coupling solution: In a separate vial, pre-activate a solution of Fmoc-Asp(OtBu)-OH (3 equivalents relative to the resin substitution), a coupling reagent such as HCTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the pre-activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the washed resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

Coupling of Fmoc-Cys(Trt)-OH
  • Perform the Fmoc deprotection of the newly coupled Asp residue by repeating the steps outlined in Protocol 1.

  • Prepare the coupling solution for Fmoc-Cys(Trt)-OH: Pre-activate a solution of Fmoc-Cys(Trt)-OH (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 2 minutes.[1]

  • Add the pre-activated Fmoc-Cys(Trt)-OH solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1] Due to the bulky nature of the Trt group, longer coupling times or the use of alternative coupling reagents may be necessary for sterically hindered sequences.[1]

  • Monitor the reaction completion with a Kaiser test and wash the resin as described in step 2.5.

Peptide Chain Elongation

Continue the peptide synthesis by repeating the Fmoc deprotection and coupling cycles for the subsequent amino acids in the desired sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A standard and effective cocktail for peptides containing Trt and tBu protecting groups is Reagent K or a simpler mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[2]

  • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The Trt and OtBu protecting groups are labile to TFA and will be removed during this step.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Potential Side Reactions and Mitigation Strategies
Side ReactionAmino AcidDescriptionMitigation StrategiesQuantitative Data (Example)
Racemization CysteineThe α-proton of cysteine is susceptible to abstraction, especially during base-mediated activation, leading to epimerization.Use of coupling reagents that operate under acidic/neutral conditions (e.g., DIPCDI/Oxyma). Avoid prolonged pre-activation times and the use of excess base.Racemization during DIPCDI/Oxyma coupling of Fmoc-Cys(Trt)-OH has been reported to be around 3.3%.
Aspartimide Formation Aspartic AcidThe side-chain carboxyl group of aspartic acid can cyclize with the backbone amide nitrogen, particularly in Asp-Gly or Asp-Ser sequences, upon exposure to base during Fmoc deprotection.Use of milder deprotection conditions (e.g., 20% piperidine in DMF with 0.1 M HOBt). Use of protecting groups like 3-tert-butyl-4-methoxymethyl-5-oxo-oxazolidine (OMx) on the preceding amino acid.-
Incomplete Deprotection of Cys(Trt) CysteineThe trityl cation formed during cleavage is stable and can re-attach to the nucleophilic thiol group.Use of effective scavengers in the cleavage cocktail, such as triisopropylsilane (TIS), to irreversibly quench the trityl cation.-
Oxidation of Cys CysteineThe free thiol group is prone to oxidation, leading to the formation of disulfide-bridged dimers or oligomers post-cleavage.Keep the peptide in a reduced state by adding scavengers like dithiothreitol (DTT) or ethanedithiol (EDT) to the cleavage cocktail and maintain an inert atmosphere where possible.-
Table 2: Composition of a Standard Cleavage Cocktail
ReagentFunctionTypical Concentration (v/v)
Trifluoroacetic Acid (TFA) Cleavage from resin and removal of acid-labile protecting groups.95%
Triisopropylsilane (TIS) Scavenger for carbocations (e.g., trityl and tert-butyl cations).2.5%
Water (H₂O) Scavenger and aids in the solubility of the peptide.2.5%
Dithiothreitol (DTT) or Ethanedithiol (EDT) (Optional) Reduces oxidation of cysteine.1-2.5%

Mandatory Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_asp_coupling Aspartic Acid Coupling cluster_cys_coupling Cysteine Coupling cluster_finalization Finalization Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection1 Couple_Asp Couple Fmoc-Asp(OtBu)-OH (HCTU/DIPEA in DMF) Fmoc_Deprotection1->Couple_Asp Wash1 Wash Resin Couple_Asp->Wash1 Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection2 Couple_Cys Couple Fmoc-Cys(Trt)-OH (HCTU/DIPEA in DMF) Fmoc_Deprotection2->Couple_Cys Wash2 Wash Resin Couple_Cys->Wash2 Elongation Continue Peptide Elongation Wash2->Elongation Cleavage Cleavage and Deprotection (TFA/TIS/H2O) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Experimental workflow for the sequential incorporation of a Cys-Asp motif.

orthogonal_protection cluster_spps_cycle SPPS Cycle cluster_cleavage Final Cleavage Peptide_Resin Fully Protected Peptide on Resin (Fmoc-AA...-Cys(Trt)-Asp(OtBu)-Resin) Fmoc Fmoc Group (N-terminus) Peptide_Resin->Fmoc Trt_OtBu Trt and OtBu Groups (Side Chains) Peptide_Resin->Trt_OtBu Piperidine Piperidine/DMF Piperidine->Fmoc Removes TFA TFA-based Cocktail TFA->Trt_OtBu Removes

Caption: Orthogonal protection strategy in Fmoc-SPPS for Cys-Asp incorporation.

References

Application Notes and Protocols for Fmoc-Cys-Asp₁₀-Based Drug Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of drug delivery is continually seeking innovative approaches to enhance therapeutic efficacy while minimizing off-target effects. Peptide-based nanomaterials have emerged as a promising platform due to their biocompatibility, biodegradability, and the tunable nature of their self-assembly. This document provides detailed application notes and protocols for the experimental use of a self-assembling peptide conjugate, Fmoc-Phe-Phe-Cys-Asp₁₀ (Fmoc-FF-Cys-Asp₁₀), for the delivery of the chemotherapeutic agent Doxorubicin (DOX).

In this proposed system, the hydrophobic Fmoc-diphenylalanine (Fmoc-FF) moiety drives the self-assembly into nanoparticles, while the hydrophilic Cys-Asp₁₀ tail is designed to enhance aqueous stability and potentially interact with the tumor microenvironment. The cysteine residue provides a site for potential surface modification, and the oligo-aspartic acid sequence can influence nanoparticle properties and drug interaction. These nanoparticles can encapsulate hydrophobic drugs like DOX within their core, offering a promising strategy for targeted cancer therapy.

Experimental Protocols

Synthesis of Fmoc-Phe-Phe-Cys-Asp₁₀ Peptide

The peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The synthesis involves the sequential coupling of Fmoc-protected amino acids to a resin, followed by cleavage and deprotection.

Formulation of DOX-Loaded Fmoc-FF-Cys-Asp₁₀ Nanoparticles

This protocol describes the preparation of Doxorubicin-loaded nanoparticles using the solvent-switching method.

Materials:

  • Fmoc-FF-Cys-Asp₁₀ peptide

  • Doxorubicin hydrochloride (DOX)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 3.5 kDa)

Protocol:

  • Dissolve 5 mg of Fmoc-FF-Cys-Asp₁₀ and 1 mg of DOX in 1 mL of DMSO.

  • Vortex the solution until all components are fully dissolved.

  • Rapidly inject the DMSO solution into 10 mL of PBS (pH 7.4) while stirring vigorously.

  • Continue stirring for 2 hours at room temperature to allow for nanoparticle self-assembly.

  • Transfer the nanoparticle suspension to a dialysis membrane and dialyze against PBS for 48 hours to remove free DOX and DMSO, changing the PBS every 12 hours.

  • Collect the purified DOX-loaded nanoparticle suspension.

Characterization of Nanoparticles

1.3.1. Particle Size and Zeta Potential

The size distribution and surface charge of the nanoparticles are determined by Dynamic Light Scattering (DLS) and Zeta Potential measurements.

Protocol:

  • Dilute the nanoparticle suspension with PBS to an appropriate concentration.

  • Analyze the sample using a DLS instrument to determine the hydrodynamic diameter and polydispersity index (PDI).

  • Use the same instrument to measure the zeta potential to assess the surface charge of the nanoparticles.

1.3.2. Morphology

The morphology of the nanoparticles is visualized using Transmission Electron Microscopy (TEM).

Protocol:

  • Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to air-dry.

  • Optionally, negatively stain the sample with 2% uranyl acetate.

  • Image the grid using a TEM.

1.3.3. Drug Loading and Encapsulation Efficiency

The amount of DOX loaded into the nanoparticles is quantified using UV-Vis spectrophotometry or fluorescence spectroscopy.

Protocol:

  • Lyophilize a known volume of the DOX-loaded nanoparticle suspension.

  • Dissolve the lyophilized powder in a known volume of DMSO to disassemble the nanoparticles and release the drug.

  • Measure the absorbance or fluorescence of the solution at the characteristic wavelength of DOX (e.g., 480 nm for absorbance).

  • Calculate the drug concentration using a standard curve of free DOX in DMSO.

  • Determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Drug Release Study

This protocol evaluates the release of DOX from the nanoparticles over time in a simulated physiological environment.

Protocol:

  • Place a known volume of the DOX-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a known volume of PBS (pH 7.4) at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS.

  • Quantify the amount of DOX in the withdrawn samples using UV-Vis spectrophotometry or fluorescence spectroscopy.

  • Plot the cumulative drug release as a function of time.

In Vitro Cellular Studies

1.5.1. Cell Culture

Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

1.5.2. Cellular Uptake of Nanoparticles

The uptake of nanoparticles by cancer cells can be visualized using fluorescence microscopy and quantified by flow cytometry. For this, a fluorescently labeled version of the peptide (e.g., with FITC) would be required.

Protocol (Fluorescence Microscopy):

  • Seed cells in a glass-bottom dish and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled nanoparticles for various time points (e.g., 1, 4, 24 hours).

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cell nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope.

Protocol (Flow Cytometry):

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled nanoparticles for various time points.

  • Wash the cells with PBS and detach them using trypsin.

  • Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

1.5.3. Cytotoxicity Assay (MTT Assay)

The cytotoxicity of free DOX and DOX-loaded nanoparticles is assessed using the MTT assay.[1][2][3][4]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of free DOX, DOX-loaded nanoparticles, and empty nanoparticles (as a control) for 24, 48, or 72 hours.

  • After the incubation period, add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles

FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Empty Nanoparticles150 ± 100.21 ± 0.03-25 ± 3
DOX-Loaded Nanoparticles165 ± 120.25 ± 0.04-22 ± 4

Table 2: Drug Loading and In Vitro Release

ParameterValue
Drug Loading Content (DLC) (%)8.5 ± 0.7
Encapsulation Efficiency (EE) (%)75 ± 5
Cumulative Release at 24h (%)35 ± 4
Cumulative Release at 48h (%)60 ± 6

Table 3: In Vitro Cytotoxicity (IC₅₀ values in µg/mL DOX equivalent)

Formulation24 hours48 hours
Free DOX0.5 ± 0.080.2 ± 0.05
DOX-Loaded Nanoparticles1.2 ± 0.150.4 ± 0.07
Empty Nanoparticles> 100> 100

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Nanoparticle Formulation cluster_characterization Nanoparticle Characterization cluster_invitro In Vitro Cellular Studies cluster_invivo In Vivo Studies (Future Work) synthesis Fmoc-FF-Cys-Asp10 Synthesis (SPPS) formulation DOX-Loaded Nanoparticle Formulation (Solvent Switch) synthesis->formulation dls DLS (Size & Zeta Potential) formulation->dls tem TEM (Morphology) formulation->tem uv_vis UV-Vis/Fluorescence (DLC & EE) formulation->uv_vis drug_release In Vitro Drug Release formulation->drug_release cellular_uptake Cellular Uptake (Fluorescence Microscopy & Flow Cytometry) formulation->cellular_uptake cytotoxicity Cytotoxicity Assay (MTT) drug_release->cytotoxicity cell_culture Cancer Cell Culture (e.g., MCF-7) cell_culture->cellular_uptake cell_culture->cytotoxicity cellular_uptake->cytotoxicity biodistribution Biodistribution & Pharmacokinetics cytotoxicity->biodistribution efficacy Antitumor Efficacy biodistribution->efficacy PI3K_Akt_Signaling_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation (Thr308) Cell_Survival Cell Survival, Proliferation, Growth Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Doxorubicin Doxorubicin Doxorubicin->PI3K Inhibition Doxorubicin->Akt Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Cysteine (Cys) residues during Fmoc-based solid-phase peptide synthesis (SPPS), with a particular focus on the challenging Fmoc-Cys-Asp sequence.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
HPLC analysis of the crude peptide shows a doublet or broadened peak for the Cys-containing fragment. This is a strong indication of racemization at the α-carbon of the Cysteine residue, leading to the formation of a D-Cys diastereomer that co-elutes with the desired L-Cys peptide.Proceed with the solutions outlined below to minimize racemization during the coupling of the Fmoc-Cys-OH residue. It is also advisable to perform a confirmatory analysis of the peptide by chiral chromatography or mass spectrometry to quantify the extent of racemization.
Significant racemization is observed even with standard coupling protocols. The choice of coupling reagent and base is critical. Strong activating agents and hindered organic bases are known to promote racemization of Cysteine.Switch to a coupling method known to suppress racemization. The use of carbodiimide activators like DIC in the presence of an additive such as OxymaPure or 6-Cl-HOBt is highly recommended as this method does not require a base.[1] If a base is necessary, opt for a weaker, sterically hindered base like 2,4,6-collidine instead of DIPEA or NMM.[2]
Racemization persists despite using milder coupling reagents. The side-chain protecting group of Cysteine influences the acidity of the α-proton and thus its susceptibility to racemization.The Trityl (Trt) group is a commonly used and effective protecting group for minimizing racemization.[1] Other protecting groups like Acetamidomethyl (Acm) have also been shown to reduce racemization under certain conditions. For the specific Fmoc-Cys-Asp sequence, be aware that the choice of the Cys protecting group can also influence the extent of aspartimide formation, a common side reaction involving the Asp residue.[3]
Elevated temperatures during synthesis are leading to increased epimerization. Higher temperatures accelerate the rate of racemization.Perform the coupling of the Fmoc-Cys-OH residue at a reduced temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly decrease the extent of racemization.[4]
Microwave-assisted synthesis is causing high levels of racemization. The high temperatures often employed in microwave peptide synthesis can exacerbate Cysteine racemization.If using microwave-assisted synthesis, consider coupling the Fmoc-Cys-OH residue at a lower temperature (e.g., 50°C) or perform this specific coupling step conventionally at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: Why is the Cysteine residue so prone to racemization during peptide synthesis?

A1: The susceptibility of Cysteine to racemization stems from the electron-withdrawing nature of its sulfur-containing side chain. This effect increases the acidity of the α-proton, making it more easily abstracted by a base during the activation of the carboxyl group for peptide bond formation. The resulting planar carbanion intermediate can be protonated from either face, leading to a mixture of L- and D-isomers.

Q2: How does the adjacent Aspartic acid residue in the Fmoc-Cys-Asp sequence affect Cysteine racemization?

A2: While there is limited specific data on the direct influence of a C-terminal Aspartic acid on the racemization of the preceding Cysteine, the primary concern with Asp-containing sequences is the formation of a succinimide ring, known as an aspartimide. This side reaction is base-catalyzed and can lead to racemization of the Aspartic acid residue itself and the formation of β-aspartyl peptides. While not directly causing Cys racemization, the conditions that favor aspartimide formation (e.g., strong bases) also promote Cys racemization. Therefore, when synthesizing the Fmoc-Cys-Asp sequence, it is crucial to employ conditions that minimize both side reactions.

Q3: What is the most effective coupling method to prevent Cysteine racemization?

A3: The most effective methods for minimizing Cysteine racemization involve the use of carbodiimide coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC), in combination with racemization-suppressing additives like OxymaPure or 6-Cl-HOBt. These reactions can be performed without the addition of a tertiary amine base, which is a major contributor to racemization.

Q4: Can the choice of the Cysteine side-chain protecting group really make a difference in preventing racemization?

A4: Yes, the choice of the side-chain protecting group has a significant impact. The bulky Trityl (Trt) group is widely recommended as it sterically hinders the approach of the base to the α-proton. Other protecting groups such as Acetamidomethyl (Acm), 4-methoxytrityl (Mmt), and Diphenylmethyl (Dpm) have also been studied, with varying degrees of success in suppressing racemization.

Q5: Are there any analytical methods to quantify the extent of Cysteine racemization?

A5: Yes, the most common method is to analyze the synthesized peptide using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after hydrolysis of the peptide. This allows for the separation and quantification of the L- and D-Cys enantiomers. Another approach involves the synthesis of a model peptide, such as H-Gly-Cys-Phe-NH₂, under the desired coupling conditions, followed by HPLC analysis to determine the ratio of diastereomers formed.

Quantitative Data on Cysteine Racemization

The following table summarizes the percentage of D-Cys formation observed for a model peptide (H-Gly-Cys-Phe-NH₂) synthesized using different Fmoc-Cys protecting groups and coupling conditions. This data provides a comparative overview of the effectiveness of various strategies in minimizing racemization.

Fmoc-Cys DerivativeCoupling MethodBase% D-Cys (Racemization)
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBtDIEA8.0
Fmoc-Cys(Trt)-OHDIPCDI/OxymaPureNone3.3
Fmoc-Cys(Trt)-OHHBTUNMM~50
Fmoc-Cys(Trt)-OHHBTUCollidineSuppressed
Fmoc-Cys(Acm)-OHHCTU/6-Cl-HOBtDIEA0.5
Fmoc-Cys(Dpm)-OHHCTU/6-Cl-HOBtDIEA1.2
Fmoc-Cys(Ddm)-OHHCTU/6-Cl-HOBtDIEA0.8
Fmoc-Cys(MBom)-OHHCTU/6-Cl-HOBtDIEA0.4
Fmoc-Cys(Thp)-OHDIPCDI/OxymaPureNone0.74

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH

This protocol is designed to minimize racemization during the coupling of Fmoc-Cys(Trt)-OH to a resin-bound peptide amine.

1. Resin Preparation:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
  • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
  • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

2. Amino Acid Solution Preparation:

  • In a separate reaction vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.
  • Cool the solution to 0°C.

3. Activation and Coupling:

  • Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the chilled amino acid solution.
  • Immediately add the activated amino acid solution to the resin.
  • Agitate the reaction mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature and continue the reaction for an additional 2-4 hours.

4. Monitoring and Washing:

  • Monitor the coupling reaction for completion using a Kaiser test.
  • Once the reaction is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 2: Analysis of Cysteine Racemization by HPLC

This protocol outlines a general method for determining the extent of Cysteine racemization in a synthesized peptide.

1. Peptide Synthesis:

  • Synthesize a model peptide (e.g., H-Gly-Cys-Phe-NH₂) using the coupling conditions you wish to evaluate.
  • Synthesize the corresponding diastereomer with D-Cysteine (e.g., H-Gly-D-Cys-Phe-NH₂) to serve as a reference standard.

2. Cleavage and Deprotection:

  • Cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

3. HPLC Analysis:

  • Dissolve the crude peptide in an appropriate solvent.
  • Analyze the sample by reverse-phase HPLC using a C18 column.
  • The L- and D-diastereomers should appear as distinct, closely eluting peaks.
  • Calculate the percentage of racemization by integrating the peak areas of the two diastereomers.

Visualizations

Mechanism of Cysteine Racemization

G Mechanism of Cysteine Racemization cluster_0 Activation and Base Abstraction cluster_1 Reprotonation and Racemization FmocCys Fmoc-Cys-OH ActivatedCys Activated Fmoc-Cys* FmocCys->ActivatedCys Coupling Reagent Base Base (e.g., DIPEA) Enolate Planar Enolate Intermediate ActivatedCys->Enolate α-proton abstraction LCys L-Cysteine Peptide Enolate->LCys Protonation (retention) DCys D-Cysteine Peptide (Racemized) Enolate->DCys Protonation (inversion)

Caption: Base-catalyzed racemization of Cysteine during peptide coupling.

Experimental Workflow for Minimizing Cysteine Racemization

G Workflow for Low-Racemization Cysteine Coupling Start Start: Fmoc-deprotected peptide-resin Prepare_AA Prepare Fmoc-Cys(Trt)-OH and OxymaPure in DMF Start->Prepare_AA Cool Cool to 0°C Prepare_AA->Cool Activate Add DIC for activation Cool->Activate Couple Couple to resin at 0°C to RT Activate->Couple Monitor Monitor with Kaiser Test Couple->Monitor Monitor->Couple Incomplete coupling Wash Wash resin Monitor->Wash Coupling complete End Proceed to next cycle Wash->End Racemization_Check Analyze for Racemization (Optional) End->Racemization_Check

Caption: Recommended workflow for minimizing Cysteine racemization.

References

Addressing solubility issues of peptides containing the Asp10 sequence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the unique solubility and stability challenges associated with peptides containing the Aspartic Acid-Proline (Asp-Pro or D-P) sequence.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing the Asp-Pro sequence often difficult to dissolve?

A1: The solubility issues in Asp-Pro containing peptides stem from a combination of factors. The overall charge, hydrophobicity, and secondary structure of the entire peptide sequence play a significant role.[1] The Asp-Pro motif itself is known for its susceptibility to acid-catalyzed hydrolysis, which can lead to peptide fragmentation and a heterogeneous mixture of products with different solubility profiles.[2][3] Furthermore, like many peptides, those with hydrophobic residues can aggregate, forming larger, insoluble structures through intermolecular hydrogen bonds.[4]

Q2: What is the first solvent I should try for a novel Asp-Pro peptide?

A2: Always start with a small amount of your peptide and attempt to dissolve it in sterile, distilled water or a standard aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is the most benign starting point and is compatible with most biological assays. If the peptide does not dissolve, the next steps involve adjusting the pH or using organic co-solvents based on the peptide's overall charge.

Q3: How does pH affect the solubility of my Asp-Pro peptide?

A3: pH is a critical factor. A peptide's solubility is lowest at its isoelectric point (pI), where its net charge is zero, facilitating aggregation. Adjusting the pH to be at least one or two units away from the pI can significantly increase solubility by imparting a net positive or negative charge to the molecules, causing them to repel each other.

  • For acidic peptides (net negative charge), dissolving in a basic buffer (e.g., 0.1M ammonium bicarbonate, pH > 8) is effective.

  • For basic peptides (net positive charge), an acidic solution (e.g., 10% acetic acid) is recommended.

Q4: My Asp-Pro peptide seems to degrade in solution. What is happening?

A4: The peptide bond between Aspartic Acid and Proline is exceptionally labile and prone to cleavage under acidic conditions (pH < 5). This is a non-enzymatic chemical reaction where the side-chain carboxyl group of Asp attacks the peptide backbone, leading to hydrolysis. If your experiments are conducted at low pH, you may be observing degradation of your sample. It is crucial to be aware of this instability and select buffer conditions accordingly.

Q5: Can I use organic solvents like DMSO? Are there any risks?

A5: Yes, for very hydrophobic or neutral peptides, organic solvents are often necessary. Dimethyl sulfoxide (DMSO) is a common choice due to its powerful solubilizing ability and relatively low toxicity in many cell-based assays (typically <0.5%). The recommended method is to first dissolve the peptide completely in a minimal amount of 100% DMSO, and then slowly add this stock solution dropwise into your vigorously stirring aqueous buffer to the final desired concentration. Be aware that if the peptide contains Cysteine (Cys) or Methionine (Met), DMSO should be avoided as it can oxidize these residues; Dimethylformamide (DMF) is a suitable alternative in such cases.

Troubleshooting Guide

This guide addresses common problems encountered during the solubilization of Asp-Pro containing peptides.

Problem / Symptom Possible Cause Recommended Solution
The lyophilized peptide powder does not dissolve in water or buffer. 1. The peptide is hydrophobic. 2. The buffer pH is close to the peptide's isoelectric point (pI).1. Calculate the peptide's net charge. (See Protocol 1). 2. If acidic (net negative charge): Use a basic buffer like 0.1M ammonium bicarbonate. 3. If basic (net positive charge): Use an acidic solution like 10% acetic acid. 4. If neutral or very hydrophobic: Use an organic co-solvent like DMSO or DMF (see Protocol 3).
The solution is cloudy or hazy after initial dissolution. 1. The peptide has reached its solubility limit and is forming fine precipitates. 2. The peptide is aggregating.1. Sonication: Briefly sonicate the solution in a cool water bath to help break up aggregates. 2. Centrifugation: Spin down the solution at high speed (e.g., 10,000 x g for 10 minutes) and use the clear supernatant. Note that the actual concentration will be lower than intended. 3. Re-evaluate your solvent. You may need a stronger solvent system or a lower final concentration.
The peptide dissolves initially but precipitates upon dilution into an aqueous buffer. 1. The peptide has "crashed out" of solution because the final concentration exceeds its solubility limit in the aqueous buffer. 2. Buffer incompatibility.1. Start over: Lyophilize the sample to remove the solvent and try again, aiming for a lower final concentration. 2. Slow Dilution: When adding an organic stock to your aqueous buffer, add it very slowly (dropwise) while the buffer is being vigorously stirred or vortexed. This prevents localized high concentrations that can trigger precipitation.
Loss of biological activity or appearance of unexpected peaks in chromatography. 1. The peptide has degraded due to the known acid lability of the Asp-Pro bond. 2. Oxidation of sensitive residues (Cys, Met, Trp).1. Check your buffer pH. Avoid acidic conditions (pH < 5) for prolonged periods if possible. 2. Use oxygen-free buffers for peptides containing Cys, Met, or Trp. 3. Avoid DMSO for peptides with Cys or Met; use DMF instead.
Recommended Solvents Based on Peptide Properties

The following table provides a general guideline for selecting an initial solvent system based on the calculated net charge of the peptide sequence at neutral pH.

Peptide Type Net Charge @ pH 7 Primary Solvent Secondary/Alternative Solvents
Acidic Negative (< 0)Sterile Water or PBS0.1M Ammonium Bicarbonate
Basic Positive (> 0)Sterile Water or PBS10% Acetic Acid or 0.1% TFA
Neutral / Hydrophobic Zero (0)DMSO, DMF, Acetonitrile6M Guanidine-HCl or 8M Urea (for severe aggregation)

Experimental Protocols

Protocol 1: Initial Solubility Test and Charge Calculation
  • Calculate Net Charge: Before attempting solubilization, determine the peptide's overall charge at neutral pH. Assign a value of +1 to each basic residue (Lys, Arg, N-terminus) and -1 to each acidic residue (Asp, Glu, C-terminus). Sum the values to get the net charge.

  • Weigh a Small Aliquot: Use a small, non-critical amount of the lyophilized peptide (e.g., <1 mg) for the initial test to avoid wasting the entire sample.

  • Equilibrate and Centrifuge: Allow the vial to warm to room temperature in a desiccator before opening. Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Add Initial Solvent: Based on the charge calculation, add a small, measured volume of the primary recommended solvent (e.g., sterile water). Vortex gently.

  • Assess Solubility: A peptide is considered soluble if the solution is clear and free of visible particles. If it remains insoluble, proceed to the appropriate protocol below.

Protocol 2: Solubilization by pH Adjustment
  • Follow steps 1-3 from Protocol 1.

  • For Acidic Peptides (Net Negative Charge):

    • Prepare a 0.1 M Ammonium Bicarbonate or 1% Ammonium Hydroxide solution.

    • Add the basic solution dropwise to the peptide suspension while vortexing until the peptide dissolves.

    • Once dissolved, you can dilute further with your desired neutral buffer.

  • For Basic Peptides (Net Positive Charge):

    • Prepare a 10% Acetic Acid solution.

    • Add the acidic solution dropwise to the peptide suspension while vortexing until it dissolves.

    • Dilute as needed with your final buffer.

Protocol 3: Solubilization Using an Organic Co-Solvent
  • Follow steps 1-3 from Protocol 1. This protocol is intended for neutral or highly hydrophobic peptides.

  • Initial Dissolution: Add a minimal volume of 100% DMSO (or DMF for Cys/Met-containing peptides) to the lyophilized powder (e.g., 20-50 µL). Vortex until the peptide is completely dissolved, resulting in a clear stock solution.

  • Aqueous Dilution: Place your final desired volume of aqueous buffer (e.g., PBS) on a stir plate with a stir bar.

  • Slow Addition: While the aqueous buffer is stirring vigorously, add the organic stock solution drop-by-drop.

  • Final Observation: If the solution remains clear, the peptide is soluble at that final concentration. If it becomes cloudy, the solubility limit has been exceeded.

Diagrams and Workflows

The following diagrams illustrate key concepts and workflows for handling Asp-Pro containing peptides.

G start Start: Lyophilized Asp-Pro Peptide calc Calculate Net Charge & Test in Water start->calc is_soluble Soluble? calc->is_soluble charge_check Evaluate Charge is_soluble->charge_check No end_ok End: Soluble Peptide Proceed with Experiment is_soluble->end_ok Yes acidic Acidic (Net < 0): Use Basic Buffer (e.g., NH4HCO3) charge_check->acidic Negative basic Basic (Net > 0): Use Acidic Buffer (e.g., Acetic Acid) charge_check->basic Positive neutral Neutral/Hydrophobic: Use Organic Solvent (e.g., DMSO) charge_check->neutral Zero is_soluble2 Soluble? acidic->is_soluble2 is_soluble3 Soluble? basic->is_soluble3 is_soluble4 Soluble? neutral->is_soluble4 is_soluble2->end_ok Yes end_fail Consider Sonication, Lower Concentration, or Chaotropic Agents is_soluble2->end_fail No is_soluble3->end_ok Yes is_soluble3->end_fail No is_soluble4->end_ok Yes is_soluble4->end_fail No

Caption: A workflow for troubleshooting peptide solubility.

G cluster_0 Intact Peptide Chain p1 ...-Xaa-Asp-Pro-Yaa-... c1 ...-Xaa-Asp-COOH p1->c1 H+ (Acidic Conditions, pH < 5) Peptide Bond Cleavage c2 H2N-Pro-Yaa-...

Caption: Acid-catalyzed cleavage of the Asp-Pro peptide bond.

References

Technical Support Center: Synthesis of Cys-Asp Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize aspartimide formation during the Fmoc-SPPS of peptides containing the Cys-Asp sequence.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic in peptide synthesis?

Aspartimide formation is a significant side reaction during Fmoc-based solid-phase peptide synthesis (SPPS).[1] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminal amino acid attacks the side-chain carboxyl group of the Asp residue.[1] This reaction is promoted by the basic conditions used for Fmoc group removal, typically with piperidine.[1] The resulting five-membered succinimide ring is known as an aspartimide.[1]

This side reaction is problematic for several reasons:

  • Formation of Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of α- and β-aspartyl peptides.[1]

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in the formation of D-aspartyl peptides.

  • Purification Challenges: These byproducts often have similar masses and chromatographic properties to the desired peptide, making purification difficult.

  • Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.

Q2: Why is the Cys-Asp sequence particularly susceptible to aspartimide formation?

The propensity for aspartimide formation is highly dependent on the amino acid sequence. Sequences where aspartic acid is followed by an amino acid with a small, unhindered side chain are especially problematic. While Asp-Gly is the most notorious sequence, Asp-Cys is also considered a high-risk motif for aspartimide formation. The presence of certain protecting groups on the Cys residue can influence the rate of aspartimide formation. For instance, the Asp(OtBu)-Cys(Acm) motif has been shown to result in significant aspartimide formation.

Q3: What are the main strategies to minimize aspartimide formation during the synthesis of Cys-Asp containing peptides?

Several strategies can be employed to suppress aspartimide formation:

  • Use of Sterically Hindered Asp Side-Chain Protecting Groups: Increasing the steric bulk of the ester-based protecting group on the β-carboxyl of Asp can physically block the nucleophilic attack of the backbone amide.

  • Backbone Protection: Protecting the backbone amide nitrogen of the Cys residue following Asp prevents it from acting as a nucleophile.

  • Modification of Fmoc-Deprotection Conditions: Using weaker bases, lowering the temperature, or adding acidic additives to the deprotection solution can reduce the rate of aspartimide formation.

  • Use of Pseudoprolines: When Cys is present, a thiazolidine (a type of pseudoproline) can be formed, which disrupts the conformation required for aspartimide formation.

  • Non-Ester-Based Asp Side-Chain Masking Groups: These groups, such as cyanosulfurylides (CSY), completely eliminate the possibility of aspartimide formation by replacing the ester linkage with a more stable bond.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Significant amount of byproduct with the same mass as the target peptide, leading to difficult purification. High level of aspartimide formation leading to α- and β-aspartyl peptide byproducts.1. Optimize Deprotection: Switch from 20% piperidine/DMF to 2-5% piperidine/DMF with 0.1 M HOBt or use a weaker base like piperazine. 2. Lower Temperature: Perform the deprotection steps at a reduced temperature (e.g., 4°C). 3. Change Protecting Group: Replace Fmoc-Asp(OtBu)-OH with a bulkier protecting group such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH. 4. Incorporate Backbone Protection: Use a pre-formed dipeptide like Fmoc-Asp(OtBu)-Dmb-Cys(Trt)-OH.
Presence of a peak corresponding to the dehydrated peptide (mass -18 Da). Formation of the stable aspartimide intermediate.This is a direct indicator of the problem. Implement the solutions listed above to prevent its formation in subsequent syntheses.
Low yield of the desired peptide despite complete couplings. Loss of peptide during purification due to the presence of multiple, hard-to-separate byproducts from aspartimide formation.Proactively minimize aspartimide formation from the start of the synthesis using the strategies outlined in this guide. For particularly difficult sequences, consider using non-ester-based protecting groups like Fmoc-Asp(CSY)-OH.

Data Presentation: Comparison of Strategies to Minimize Aspartimide Formation

The following tables summarize quantitative data on the effectiveness of different strategies in reducing aspartimide formation.

Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation

Asp Protecting GroupModel PeptideDeprotection Conditions% Aspartimide FormationReference
OtBuVKDGYI20% Piperidine/DMF, 200 minHigh (Specific % not stated)
OMpeVKDGYI20% Piperidine/DMF, 200 minModerate (Specific % not stated)
OBnoVKDGYI20% Piperidine/DMF, 200 min~0.1%/cycle
OtBuAc-Gly-Asp-Gly-Ala-Lys-Phe-NH₂20% Piperidine/DMF, 2x10 min13%
OMpeAc-Gly-Asp-Gly-Ala-Lys-Phe-NH₂20% Piperidine/DMF, 2x10 minLower than OtBu (Specific % not stated)

Table 2: Effect of Deprotection Conditions on Aspartimide Formation

Deprotection ReagentAdditiveModel Peptide% Aspartimide ReductionReference
Piperidine0.1 M HOBtNot SpecifiedSignificant Reduction
PiperidineFormic AcidNot SpecifiedEfficiently Prevents Formation
PiperazineNoneNot SpecifiedSuppresses Formation

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS with Optimized Deprotection for Cys-Asp Peptides

This protocol outlines a standard solid-phase peptide synthesis cycle with modifications to minimize aspartimide formation.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 5% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (HOBt) in DMF.

    • Gently agitate the resin for 2 x 10 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 minute).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and a base like diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O/EDT, 92.5:2.5:2.5:2.5) for 2-3 hours at room temperature.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Incorporation of Fmoc-Asp(CSY)-OH to Eliminate Aspartimide Formation

This protocol describes the use of a cyanosulfurylide (CSY) protected aspartic acid to completely prevent aspartimide formation.

  • Peptide Synthesis: Follow the standard Fmoc-SPPS protocol (Protocol 1) for all amino acids except for the aspartic acid residue.

  • Coupling of Fmoc-Asp(CSY)-OH: Use Fmoc-Asp(CSY)-OH instead of a standard ester-protected Asp derivative. The coupling conditions are similar to other amino acids.

  • On-Resin or In-Solution Deprotection of CSY Group:

    • On-Resin (Recommended for simpler peptides): After completion of the peptide sequence, the CSY group can be removed on the resin.

      • Wash the resin with an aqueous buffer.

      • Treat the resin with an electrophilic halogen source such as N-chlorosuccinimide (NCS) in an aqueous environment.

    • In-Solution (Recommended for complex peptides): Cleave the peptide from the resin with the CSY group intact.

      • Dissolve the crude peptide in an appropriate aqueous solvent system.

      • Add NCS to remove the CSY group.

      • Purify the final peptide by HPLC.

Visualizations

Aspartimide_Formation_Pathway Peptide Peptide with Asp(OR)-Cys Deprotonated Deprotonated Backbone Amide Peptide->Deprotonated Base (Piperidine) Aspartimide Aspartimide Intermediate (5-membered ring) Deprotonated->Aspartimide Intramolecular Nucleophilic Attack Alpha_Peptide α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Byproduct) Aspartimide->Beta_Peptide Hydrolysis/ Piperidinolysis Racemized D-Aspartyl Peptides (Byproduct) Aspartimide->Racemized Epimerization

Caption: Base-catalyzed aspartimide formation pathway.

Mitigation_Strategies_Workflow cluster_strategies Mitigation Strategies Start Fmoc-SPPS of Cys-Asp Peptide Problem High Risk of Aspartimide Formation Start->Problem Protecting_Group Use Bulky Asp Protecting Group (e.g., OMpe, OBno) Problem->Protecting_Group Backbone_Protection Incorporate Backbone Protection (e.g., Dmb) Problem->Backbone_Protection Deprotection Modify Deprotection (Weaker Base, Additives) Problem->Deprotection CSY Use Non-Ester Protecting Group (CSY) Problem->CSY Result Minimized Aspartimide Formation & Improved Peptide Purity Protecting_Group->Result Backbone_Protection->Result Deprotection->Result CSY->Result

Caption: Workflow for minimizing aspartimide formation.

References

Identifying and removing side products from Fmoc-Cys-Asp10 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase peptide synthesis (SPPS) of sequences containing Cysteine (Cys) and Aspartic Acid (Asp) using Fmoc chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Fmoc-Cys-Asp peptide synthesis?

The two most prevalent side reactions encountered during the synthesis of peptides containing Cys and Asp residues are:

  • Aspartimide Formation: This is a base-catalyzed intramolecular cyclization of the aspartic acid residue. The backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide ring. This is particularly problematic during the piperidine-mediated Fmoc deprotection step. The aspartimide can then be opened by nucleophiles like piperidine or water, leading to a mixture of α- and β-aspartyl peptides, as well as racemization of the aspartic acid residue. Sequences with Asp followed by a small amino acid, such as Glycine (Asp-Gly), are especially prone to this side reaction.[1][2][3]

  • Cysteine Racemization: The chiral integrity of the cysteine residue can be compromised during the activation and coupling steps, leading to the formation of the D-Cysteine epimer. This is often promoted by the use of certain coupling reagents and bases.[4]

Q2: How can I detect the presence of these side products?

The primary methods for detecting aspartimide formation and cysteine racemization are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC Analysis: A reversed-phase HPLC (RP-HPLC) analysis of the crude peptide will often show the presence of side products as extra peaks close to the main product peak. Aspartimide-related impurities may co-elute with the desired peptide, making their detection by UV challenging. Diastereomers resulting from cysteine racemization can sometimes be separated on a high-resolution C18 column or with a chiral column.

  • Mass Spectrometry Analysis: MS is crucial for identifying the nature of the impurities. Aspartimide formation results in a mass loss of 18 Da (water) in the peptide, though the subsequent addition of piperidine will lead to a specific mass increase. Racemization results in a product with the same mass as the desired peptide, but fragmentation patterns might differ.

Q3: What strategies can be employed to minimize aspartimide formation?

Several strategies can be implemented to reduce the occurrence of aspartimide formation:

  • Modification of Fmoc Deprotection Conditions:

    • Addition of an Acidic Additive: Adding a weak acid like 1-hydroxybenzotriazole (HOBt) or OxymaPure to the piperidine deprotection solution can buffer the basicity and significantly reduce aspartimide formation.

    • Use of a Weaker Base: Replacing piperidine with a weaker base like piperazine or dipropylamine (DPA) can also be effective.

  • Use of Sterically Hindered Protecting Groups for Asp: Employing bulkier protecting groups for the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe) or 2-phenylisopropyl (O-2-PhiPr), can sterically hinder the cyclization reaction.

  • Backbone Protection: Introducing a protecting group, such as 2,4-dimethoxybenzyl (Dmb), on the backbone amide nitrogen of the amino acid following the aspartic acid can prevent it from acting as a nucleophile.

Q4: How can cysteine racemization be minimized?

To suppress cysteine racemization, consider the following approaches:

  • Choice of Coupling Reagents: Use coupling reagents known to suppress racemization, such as those containing HOAt or OxymaPure. The combination of diisopropylcarbodiimide (DIC) with OxymaPure is often recommended.

  • Choice of Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like diisopropylethylamine (DIPEA).

  • Use of Specific Cysteine Protecting Groups: The choice of the thiol protecting group can influence the rate of racemization. For example, the use of a tetrahydropyranyl (Thp) protecting group has been shown to minimize racemization.

Troubleshooting Guides

Issue 1: Identification of Unexpected Peaks in HPLC of Crude Fmoc-Cys-Asp Peptide

Symptoms:

  • Multiple peaks are observed in the RP-HPLC chromatogram of the crude peptide, often close to the main product peak.

  • Mass spectrometry reveals masses corresponding to the desired peptide, a dehydrated product (-18 Da), or a piperidine adduct.

Troubleshooting Workflow:

G start Unexpected Peaks in HPLC ms_analysis Perform Mass Spectrometry Analysis start->ms_analysis check_mass Check for Expected Masses: - Desired Peptide - Peptide - 18 Da (Aspartimide) - Peptide + 85 Da (Piperidine Adduct) - Isomers (Same Mass) ms_analysis->check_mass aspartimide Aspartimide Formation Suspected check_mass->aspartimide Mass -18 Da or +85 Da racemization Cysteine Racemization Suspected check_mass->racemization Same Mass, Shoulder Peak other Other Side Products check_mass->other Other Masses implement_prevention Implement Prevention Strategies aspartimide->implement_prevention racemization->implement_prevention purify Purify Crude Peptide implement_prevention->purify

Caption: Troubleshooting workflow for identifying side products.

Issue 2: Removal of Aspartimide and Racemized Side Products

Symptoms:

  • Co-elution of impurities with the desired peptide during preparative HPLC purification.

  • Difficulty in achieving the desired purity level (>95%).

Troubleshooting Workflow:

G start Difficulty in Purifying Fmoc-Cys-Asp Peptide optimize_hplc Optimize Preparative HPLC Conditions start->optimize_hplc orthogonal_purification Consider Orthogonal Purification Methods optimize_hplc->orthogonal_purification Purity still low re_synthesis Re-synthesize with Optimized Protocol optimize_hplc->re_synthesis Separation impossible ion_exchange Ion-Exchange Chromatography orthogonal_purification->ion_exchange pec PurePep® EasyClean (PEC) orthogonal_purification->pec final_product Achieve Desired Purity ion_exchange->final_product pec->final_product re_synthesis->final_product

Caption: Workflow for the purification of Fmoc-Cys-Asp peptides.

Data Presentation

Table 1: Quantitative Comparison of Aspartimide Formation with Different Deprotection Reagents.

Deprotection ReagentTemperature (°C)% Desired Peptide (VKDGYI)% Aspartimide
20% Piperidine in DMF601783
25% Dipropylamine (DPA) in DMF60964
20% Piperidine + 0.5 M Oxyma in DMF60936
20% Piperidine in DMF907020
25% Dipropylamine (DPA) in DMF907811
Data adapted from a study on the hexapeptide VKDGYI, known to be prone to aspartimide formation.

Table 2: Effect of Cysteine Protecting Group and Coupling Conditions on Racemization.

Cys Protecting GroupCoupling ReagentBase% D-Cys Epimer
TrtHCTUDIPEA~8.0
DpmHCTUDIPEA~1.2
AcmHCTUDIPEAFairly low
TrtHCTUCollidine<2
Data compiled from various studies on model peptides.

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection to Minimize Aspartimide Formation

This protocol utilizes the addition of HOBt to the piperidine deprotection solution to buffer the basicity and reduce the rate of aspartimide formation.

Materials:

  • Peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt)

Procedure:

  • Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for the desired deprotection time (e.g., 2 x 10 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute) to remove all traces of piperidine and HOBt.

  • Proceed with the next coupling step.

Protocol 2: Analytical HPLC for Impurity Profiling

This protocol provides a general method for the analysis of crude Fmoc-Cys-Asp peptides to identify and quantify side products.

Materials:

  • Crude peptide, dried

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Setup:

    • Flow rate: 1.0 mL/min

    • Detection: UV at 214 nm and 280 nm

    • Column Temperature: 40 °C

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: Linear gradient from 5% to 65% B

    • 35-40 min: Linear gradient from 65% to 95% B

    • 40-45 min: 95% B

    • 45-50 min: Return to 5% B

  • Data Analysis: Integrate the peak areas to determine the relative percentage of the main product and impurities. Couple the HPLC system to a mass spectrometer for mass identification of the peaks.

Protocol 3: Preparative HPLC for Peptide Purification

This protocol outlines a general procedure for purifying the target peptide from synthesis-related impurities.

Materials:

  • Crude peptide, dried

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative reversed-phase C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added.

  • HPLC Setup:

    • Equilibrate the preparative column with the initial mobile phase composition.

    • Set the flow rate according to the column dimensions.

  • Gradient Elution: Run a shallow gradient around the elution point of the target peptide, as determined by analytical HPLC, to maximize resolution.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify those containing the pure product.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.

Protocol 4: Capping of Unreacted Peptides

This procedure is used to block unreacted amino groups on the growing peptide chain to prevent the formation of deletion sequences.

Materials:

  • Peptide-resin with potentially unreacted N-terminal amines

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Acetic anhydride

  • Pyridine or Diisopropylethylamine (DIPEA)

Procedure:

  • Reagent Preparation: Prepare a fresh capping solution. A common mixture is acetic anhydride/pyridine/DMF (1:1:8, v/v/v).

  • Washing: After a coupling step, wash the resin with DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete capping.

  • Proceed with the Fmoc deprotection of the newly coupled amino acid.

References

Technical Support Center: Optimizing Cleavage of Fmoc-Cys-Asp Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the cleavage of peptides containing the challenging Fmoc-Cys-Asp sequence and prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving peptides containing a Cys-Asp sequence?

A1: The main challenges are twofold. First, the aspartic acid (Asp) residue is highly susceptible to aspartimide formation, a side reaction that leads to a mixture of byproducts, including α- and β-peptides and their epimers, which are often difficult to purify.[1][2][3] This reaction is particularly favored when Asp is followed by residues with small side chains like Glycine, or by residues such as Cysteine, Serine, and Asparagine.[2] Second, the cysteine (Cys) residue's free thiol group is prone to oxidation, leading to undesired disulfide bond formation, and can be alkylated by reactive carbocations generated during the cleavage of protecting groups.[4]

Q2: What is aspartimide formation and why is it problematic?

A2: Aspartimide formation is an intramolecular cyclization reaction where the backbone amide nitrogen of the residue following Asp attacks the side-chain carbonyl of the Asp residue. This forms a five-membered succinimide ring. This intermediate is unstable and can be opened by nucleophiles (like piperidine from Fmoc deprotection or water) to yield not only the desired α-peptide but also the undesired β-peptide, where the peptide bond is formed with the side-chain carboxyl group. Both forms can also undergo racemization, leading to a complex mixture of isomers that are often co-elute with the target peptide during HPLC purification, significantly reducing the final yield and purity.

Q3: How can I minimize aspartimide formation during peptide synthesis and cleavage?

A3: Several strategies can be employed to suppress aspartimide formation:

  • Use of sterically hindered Asp protecting groups: Replacing the standard tert-butyl (OtBu) protecting group with bulkier alternatives like 3-methylpent-3-yl (OMpe) or trialkylcarbinol esters can physically block the nucleophilic attack that initiates aspartimide formation.

  • Modification of Fmoc deprotection conditions: Lowering the basicity of the Fmoc deprotection solution can significantly reduce aspartimide formation. This can be achieved by using a weaker base like piperazine or by adding an acidic additive such as 0.1 M hydroxybenzotriazole (HOBt) or formic acid to the standard 20% piperidine in DMF solution.

  • Backbone protection: Incorporating a protecting group on the backbone amide nitrogen of the residue following Asp, such as a 2,4-dimethoxybenzyl (Dmb) group, can completely prevent aspartimide formation by rendering the nitrogen non-nucleophilic.

Q4: What is the role of scavengers in the cleavage cocktail, and which ones are essential for Cys-containing peptides?

A4: Scavengers are nucleophilic compounds added to the cleavage cocktail (typically trifluoroacetic acid - TFA) to "trap" highly reactive carbocations generated from the removal of side-chain protecting groups (e.g., t-butyl, trityl). Without scavengers, these carbocations can re-alkylate sensitive residues like Cys, Trp, and Met. For peptides containing Cysteine, the following scavengers are crucial:

  • Triisopropylsilane (TIS): A very effective scavenger for trityl cations, which are commonly used for Cys, His, Asn, and Gln protection.

  • 1,2-Ethanedithiol (EDT): A thiol-based scavenger that not only traps carbocations but also maintains a reducing environment, preventing the oxidation of the free Cys thiol to form disulfides.

  • Water: Acts as a scavenger and helps in the hydrolysis of protecting groups.

Q5: What is a recommended "universal" cleavage cocktail for a peptide containing both Cys and Asp?

A5: A widely used and effective cleavage cocktail for peptides with multiple sensitive residues is Reagent K . Its composition is typically:

  • TFA (82.5%)

  • Phenol (5%)

  • Water (5%)

  • Thioanisole (5%)

  • 1,2-Ethanedithiol (EDT) (2.5%)

Another robust option is a cocktail of TFA/TIS/H₂O/EDT (94:1:2.5:2.5 v/v/v/v) . The choice can be sequence-dependent, and a small-scale trial cleavage is always recommended to determine the optimal conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the target peptide with multiple unidentified peaks in HPLC. 1. Aspartimide Formation: The presence of Asp in the sequence, especially Asp-Cys, is a strong indicator.1a. Optimize Fmoc Deprotection: Use 20% piperidine in DMF with 0.1 M HOBt. 1b. Use Specialized Asp Derivatives: During synthesis, use Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH. 1c. Backbone Protection: If the problem persists, re-synthesize using a backbone-protected dipeptide, like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, for the problematic sequence.
Mass spectrometry shows a peak corresponding to the desired mass, but the HPLC profile is poor. 1. Isomer Formation: Aspartimide formation can lead to α/β-peptide isomers and epimers which have the same mass but different chromatographic properties.1. See solutions for "Aspartimide Formation" above. The goal is to prevent the formation of the succinimide intermediate in the first place.
Significant peak with +56 Da or other alkyl adducts. 1. Insufficient Scavenging: Reactive t-butyl cations from protecting groups are alkylating the peptide. 2. Alkylation by Resin Linker: For peptides synthesized on Wang resin, the p-hydroxyl benzyl group from the linker can alkylate Cys.1a. Use a Robust Cleavage Cocktail: Employ Reagent K or a cocktail with a combination of scavengers like TFA/TIS/H₂O/EDT. 1b. Increase Scavenger Concentration: For sequences with many protected residues, increase the proportion of scavengers in the cocktail.
Presence of a dimer of the target peptide (double the mass). 1. Oxidation of Cysteine: The free thiol groups of two peptide chains have oxidized to form an intermolecular disulfide bond.1a. Ensure a Reducing Environment: Use a cleavage cocktail containing EDT. 1b. Handle Under Inert Atmosphere: After cleavage, handle the peptide under nitrogen or argon to minimize air oxidation. 1c. Post-Cleavage Reduction: If dimers are still present, the crude peptide can be treated with a reducing agent like Dithiothreitol (DTT) before purification.
Incomplete removal of protecting groups (e.g., Trt on Cys). 1. Insufficient Cleavage Time: Some protecting groups require longer exposure to TFA for complete removal. 2. Ineffective Scavenging of Trityl Cation: The cleavage of the Trt group is a reversible reaction; the trityl cation must be efficiently trapped.1. Extend Cleavage Time: Increase the cleavage time to 3-4 hours, monitoring with a small-scale test cleavage. 2. Use TIS: Ensure your cleavage cocktail contains TIS, which is highly effective at irreversibly quenching the trityl cation.

Data Presentation

Table 1: Effect of Asp Protecting Group on Aspartimide Formation

Fmoc-Asp DerivativeProtecting Group% Aspartimide Formation (Model Peptide VKDX YI)
Fmoc-Asp(OtBu)-OHtert-Butyl (Standard)27%
Fmoc-Asp(OMpe)-OH3-Methylpent-3-yl< 2%
Fmoc-Asp(OAll)-OHAllyl> 50%
Data synthesized from comparative studies. Aspartimide formation was quantified after extended treatment with 20% piperidine in DMF.

Table 2: Comparison of Cleavage Cocktails for Cys-Containing Peptides

Cleavage CocktailComposition (v/v)Key Features & Recommendations
Standard TFA/TIS/H₂O (95:2.5:2.5)Suitable for peptides without highly sensitive residues. May lead to Cys oxidation.
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)Good for scavenging trityl groups from Cys, His, etc. Less pungent than thiol-containing cocktails.
TFA/EDT TFA/TIS/H₂O/EDT (94:1:2.5:2.5)Excellent for peptides with Cys, Met, or Trp. EDT provides a reducing environment to protect Cys.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)A highly effective and robust cocktail for complex peptides with multiple sensitive residues, including Cys and Asp.

Experimental Protocols

Protocol 1: Standard Cleavage with TFA/TIS/H₂O/EDT

  • Resin Preparation: Following synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL/g resin) to remove residual DMF. Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water, and 1,2-Ethanedithiol (EDT) in a ratio of 94:1:2.5:2.5. Prepare approximately 10 mL of the cocktail per gram of resin. Note: Always prepare the cocktail fresh before use.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the cleavage mixture to separate the resin beads, collecting the filtrate into a clean tube. Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • Peptide Precipitation: Add the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.

  • Washing and Drying: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for analysis by HPLC and mass spectrometry.

Protocol 2: Optimized Fmoc-Deprotection to Minimize Aspartimide Formation

This protocol should be used during the solid-phase synthesis steps.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Resin Swelling: Before deprotection, swell the peptide-resin in DMF for 20-30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for two cycles of 10 minutes each.

  • Washing: After the final deprotection cycle, drain the solution and wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of piperidine and HOBt before the next coupling step.

Visualizations

Aspartimide_Formation_Pathway cluster_products Mixture of Products Peptide Peptide with Asp(OtBu)-Cys Sequence Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide->Deprotection Base exposure Intermediate Succinimide Intermediate (Aspartimide) Deprotection->Intermediate Intramolecular cyclization Hydrolysis Nucleophilic Attack (H2O or Piperidine) Intermediate->Hydrolysis Alpha Desired α-Peptide Hydrolysis->Alpha Beta β-Peptide Byproduct Hydrolysis->Beta Racemized Racemized Products Hydrolysis->Racemized

Caption: Pathway of aspartimide formation during Fmoc-SPPS.

Cleavage_Workflow Start Dry Peptide-Resin Prep_Cocktail Prepare Fresh Cleavage Cocktail (e.g., Reagent K) Start->Prep_Cocktail Cleavage Add Cocktail to Resin (2-3h at RT) Start->Cleavage Prep_Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash Wash Pellet with Ether (2x) Precipitate->Wash Dry Dry Crude Peptide Wash->Dry End Analysis (HPLC, MS) Dry->End

Caption: General workflow for peptide cleavage and isolation.

References

Technical Support Center: Handling Aggregation of Peptides with Long Aspartic Acid Chains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling peptides containing long poly-aspartic acid (poly-Asp) chains. These peptides are notoriously prone to aggregation, which can significantly impact experimental outcomes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing causes and step-by-step solutions.

Problem 1: Lyophilized peptide powder will not dissolve.

Possible Causes:

  • Low pH: The primary cause of poor solubility for poly-Asp peptides is acidic conditions. The carboxylic acid side chains are protonated at low pH, reducing electrostatic repulsion and promoting hydrogen bonding between peptide chains, leading to aggregation.

  • Hydrophobic collapse: Although poly-aspartic acid is hydrophilic, the peptide backbone can contribute to hydrophobic interactions, especially at high concentrations.

  • Formation of strong intermolecular hydrogen bonds: The numerous carboxyl groups can form extensive hydrogen bond networks, leading to highly stable aggregates.

Solutions:

  • Primary Recommendation: pH Adjustment.

    • Action: Dissolve the peptide in a basic buffer. The pH should be at least 2-3 units above the pKa of the aspartic acid side chain (pKa ≈ 3.9). A pH of 7.4 or higher is recommended.

    • Recommended Buffers:

      • 10-100 mM Sodium Phosphate buffer, pH 7.4-8.0.

      • 10% Ammonium Bicarbonate (NH₄HCO₃) solution, then dilute to the desired concentration.[1]

    • Procedure:

      • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

      • Add a small amount of the basic buffer to the vial.

      • Gently vortex or sonicate the mixture to aid dissolution.[2] Sonication should be done in short bursts (e.g., 3 x 10 seconds) with cooling on ice in between to prevent heating.[2]

      • Once dissolved, you can dilute the solution to your final desired concentration with your experimental buffer.

  • For Stubborn Aggregates: Use of Chaotropic Agents.

    • Action: If pH adjustment alone is insufficient, chaotropic agents can be used to disrupt the hydrogen bonding network and solubilize the peptide.[3]

    • Recommended Agents:

      • Urea: Start with a high concentration (e.g., 6-8 M) to dissolve the peptide, then dilute for your experiment.[1]

      • Guanidine Hydrochloride (GdnHCl): Use at high concentrations (e.g., 6 M) for highly aggregated peptides.

    • Important Consideration: Chaotropic agents are denaturants and may affect the peptide's secondary structure and biological activity. Their compatibility with downstream assays must be confirmed.

Problem 2: Peptide precipitates out of solution during an experiment.

Possible Causes:

  • Change in pH: A shift in the buffer pH to a more acidic range during the experiment can trigger aggregation.

  • High Peptide Concentration: At high concentrations, the proximity of peptide molecules facilitates intermolecular interactions and aggregation.

  • Increased Ionic Strength: While counterintuitive for charged peptides, high salt concentrations can sometimes shield the electrostatic repulsions that keep the peptides in solution, leading to aggregation.

Solutions:

  • Maintain a Basic pH: Ensure that all buffers used in your experiment are maintained at a pH well above the pKa of aspartic acid.

  • Work at Lower Concentrations: If possible, perform your experiments at the lowest effective peptide concentration.

  • Incorporate Solubility-Enhancing Additives:

    • Action: The addition of certain amino acids can help to keep the peptide in solution.

    • Recommended Additive:

      • L-Arginine: Often used at concentrations from 10 mM up to 1 M, L-arginine can suppress aggregation by interacting with the peptide and disrupting self-association.

    • Procedure: Prepare your experimental buffers containing the desired concentration of L-arginine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation for peptides with long aspartic acid chains?

A1: The primary cause is the protonation of the carboxylic acid side chains of aspartic acid at acidic pH (typically below 4.5). This neutralizes the negative charges, reducing electrostatic repulsion between peptide chains and allowing for the formation of extensive intermolecular hydrogen bonds, which leads to aggregation.

Q2: What is the ideal pH range for working with poly-aspartic acid peptides?

A2: To ensure solubility, it is recommended to work at a pH of 7.4 or higher. This ensures that the aspartic acid side chains are deprotonated (negatively charged), leading to strong electrostatic repulsion between peptide molecules, which prevents aggregation.

Q3: Can I use sonication to help dissolve my poly-aspartic acid peptide?

A3: Yes, brief periods of sonication can help to break up aggregates and facilitate dissolution. It is recommended to sonicate in short bursts (e.g., 3 x 10 seconds) and to keep the sample on ice between bursts to prevent heating, which could potentially degrade the peptide.

Q4: Will chaotropic agents like urea or guanidine hydrochloride affect my peptide's function?

A4: It is highly likely. Urea and guanidine hydrochloride are strong denaturants that disrupt non-covalent interactions, including those that stabilize a peptide's secondary and tertiary structure. While they are very effective at dissolving aggregates, they may alter the peptide's conformation and, consequently, its biological activity. If your experiment depends on a specific peptide conformation, it is best to first try pH adjustments or milder additives like L-arginine.

Q5: How can I monitor the aggregation state of my peptide solution?

A5: There are several techniques to monitor peptide aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity or precipitation.

  • UV-Vis Spectroscopy: An increase in absorbance at 340-400 nm can indicate light scattering from aggregates.

  • Thioflavin T (ThT) Assay: This fluorescent dye binds to β-sheet structures, which are common in amyloid-like aggregates. An increase in fluorescence intensity indicates aggregation.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can directly detect the presence of aggregates and determine their size.

Data Presentation

Table 1: Recommended Solvents and Additives for Poly-Aspartic Acid Peptides
AgentTypeTypical ConcentrationMechanism of ActionNotes
Basic Buffers (e.g., Phosphate, Ammonium Bicarbonate) Primary SolventpH 7.4 - 8.5Increases electrostatic repulsion by deprotonating carboxyl groups.The most common and recommended first step for dissolution.
L-Arginine Additive10 mM - 1 MSuppresses aggregation through various interactions, including charge screening and binding to hydrophobic regions.A milder alternative to chaotropic agents; generally preserves peptide structure.
Urea Chaotropic Agent6 M - 8 M for solubilizationDisrupts hydrogen bonding network, leading to denaturation and solubilization.Strong denaturant; may impact biological activity. Must be removed for refolding studies.
Guanidine Hydrochloride (GdnHCl) Chaotropic Agent6 M for solubilizationStrong denaturant that breaks hydrogen bonds.More powerful denaturant than urea. May be necessary for highly recalcitrant aggregates.

Note: The efficacy of these agents can be sequence-dependent. Direct quantitative comparisons for a wide range of poly-aspartic acid peptides are limited in the literature. The concentrations provided are general starting points.

Experimental Protocols

Protocol 1: Solubilization of Aggregated Poly-Aspartic Acid Peptides using a Basic Buffer
  • Preparation:

    • Prepare a 100 mM sodium phosphate buffer and adjust the pH to 8.0.

    • Allow the lyophilized peptide vial to warm to room temperature.

  • Initial Dissolution:

    • Add a small volume of the pH 8.0 buffer to the peptide to create a concentrated stock solution.

    • Gently vortex for 30 seconds.

  • Sonication (if necessary):

    • If the peptide is not fully dissolved, place the vial in an ice bath.

    • Sonicate for 10 seconds.

    • Rest on ice for 30 seconds.

    • Repeat the sonication/rest cycle two more times.

  • Final Dilution:

    • Once the stock solution is clear, dilute it to the final desired concentration using your experimental buffer. Ensure the final pH of the solution remains in the non-aggregating range.

Protocol 2: Monitoring Poly-Aspartic Acid Aggregation using Thioflavin T (ThT) Assay
  • Reagent Preparation:

    • ThT Stock Solution (1 mM): Dissolve ThT in water and filter through a 0.2 µm syringe filter. Store in the dark.

    • Assay Buffer: Prepare a buffer that mimics your experimental conditions (e.g., 50 mM phosphate buffer, pH 7.4).

    • ThT Working Solution (25 µM): Dilute the ThT stock solution in the assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add your peptide sample to the wells.

    • Add the ThT working solution to each well containing the peptide.

    • Include control wells with buffer and ThT only (for background fluorescence).

  • Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

    • An increase in fluorescence intensity over time or compared to a non-aggregated control indicates aggregation.

Visualizations

experimental_workflow Troubleshooting Workflow for Peptide Dissolution start Lyophilized Poly-Asp Peptide dissolve_basic Dissolve in Basic Buffer (e.g., PBS pH 7.4-8.0) start->dissolve_basic check_solubility1 Is the solution clear? dissolve_basic->check_solubility1 sonicate Brief Sonication on Ice check_solubility1->sonicate No success Peptide in Solution Proceed with Experiment check_solubility1->success Yes check_solubility2 Is the solution clear? sonicate->check_solubility2 add_additive Add L-Arginine (e.g., 50 mM) to Buffer check_solubility2->add_additive No check_solubility2->success Yes check_solubility3 Is the solution clear? add_additive->check_solubility3 use_chaotrope Use Chaotropic Agent (e.g., 6M GdnHCl or 8M Urea) check_solubility3->use_chaotrope No check_solubility3->success Yes fail Aggregation Persists Consider sequence modification or alternative peptide source use_chaotrope->fail

Caption: A step-by-step workflow for troubleshooting the dissolution of aggregated poly-aspartic acid peptides.

ph_effect_on_aggregation Effect of pH on Poly-Aspartic Acid Aggregation cluster_low_ph Low pH (e.g., < 4.5) cluster_high_ph High pH (e.g., > 7.0) low_ph_peptide Protonated Asp Side Chains (COOH) Neutral Charge h_bonding Intermolecular Hydrogen Bonding low_ph_peptide->h_bonding aggregation Aggregation & Precipitation h_bonding->aggregation high_ph_peptide Deprotonated Asp Side Chains (COO⁻) Negative Charge repulsion Electrostatic Repulsion high_ph_peptide->repulsion soluble Soluble Peptides repulsion->soluble

Caption: The influence of pH on the protonation state and aggregation tendency of poly-aspartic acid peptides.

References

Best practices for storage and handling of Fmoc-Cys-Asp10 to maintain stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Fmoc-Cys(Trt)-Asp(OtBu)-OH to maintain its stability and ensure successful experimental outcomes. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Fmoc-Cys(Trt)-Asp(OtBu)-OH?

A1: To ensure the long-term stability of Fmoc-Cys(Trt)-Asp(OtBu)-OH, it is recommended to store the solid product at -20°C under desiccated conditions. For shorter periods, storage at 2-8°C is also acceptable. When stored as a stock solution, it is advisable to use the solution within one month if stored at -20°C and within six months if stored at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.

Q2: In which solvents is Fmoc-Cys(Trt)-Asp(OtBu)-OH soluble?

A2: Fmoc-Cys(Trt)-Asp(OtBu)-OH is generally soluble in organic solvents commonly used in solid-phase peptide synthesis (SPPS), such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). For the preparation of stock solutions for SPPS, DMF is the most common choice.

Q3: What is the primary cause of instability for this dipeptide during peptide synthesis?

A3: The major stability concern when using Fmoc-Cys(Trt)-Asp(OtBu)-OH is the formation of aspartimide . This intramolecular cyclization side reaction is particularly prone to occur at the Asp-Cys linkage under the basic conditions required for Fmoc-group removal (e.g., treatment with piperidine). Aspartimide formation can lead to the production of undesired α- and β-peptide isomers and racemization of the aspartic acid residue.[2][3][4][5]

Q4: How can I minimize aspartimide formation during my synthesis?

A4: Several strategies can be employed to minimize aspartimide formation:

  • Use a weaker base for Fmoc deprotection: Consider using 2% DBU with 2% piperidine in DMF, which can be less aggressive than 20% piperidine.

  • Reduce piperidine exposure time: Minimize the time the peptide is in contact with the piperidine solution during deprotection steps.

  • Incorporate additives: Adding 0.1 M of an additive like HOBt to the piperidine solution can help suppress aspartimide formation.

  • Use sterically hindered protecting groups: While you are already using the OtBu group, for particularly problematic sequences, alternative protecting groups for aspartic acid that are more resistant to cyclization are available.

  • Perform couplings at lower temperatures: Lowering the temperature during coupling and deprotection can reduce the rate of this side reaction.

Q5: Are there any specific recommendations for the coupling step of Fmoc-Cys(Trt)-Asp(OtBu)-OH?

A5: Yes, for the coupling of this dipeptide, it is crucial to use coupling reagents that minimize racemization, as cysteine residues are particularly susceptible to this side reaction. Using a combination of diisopropylcarbodiimide (DIC) with Oxyma Pure or HOBt is recommended. Pre-activation of the dipeptide for a short period (2-3 minutes) before adding it to the resin can improve coupling efficiency. A double coupling strategy may be necessary for difficult sequences to ensure the reaction goes to completion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low final peptide yield Incomplete coupling of the dipeptide.Perform a double coupling. Use a more potent activating agent like HATU if necessary. Ensure the resin is adequately swollen.
Aspartimide formation leading to product loss.Implement strategies to minimize aspartimide formation as described in the FAQs.
Premature cleavage from the resin.Ensure the correct resin type is being used for your desired cleavage strategy.
Presence of unexpected peaks in HPLC analysis Aspartimide-related byproducts (α- and β-peptides).Optimize Fmoc deprotection conditions (shorter time, weaker base, additives). Purify the final peptide using preparative HPLC.
Racemization of the cysteine residue.Use coupling conditions known to minimize racemization (e.g., DIC/Oxyma). Avoid prolonged pre-activation times.
Deletion sequences due to incomplete coupling.Monitor coupling completion with a ninhydrin (Kaiser) test and perform a second coupling if necessary.
Difficulty dissolving the dipeptide Incorrect solvent choice.Use DMF or NMP for dissolution. Gentle warming and sonication can aid in solubilization.
Poor quality of the reagent.Ensure the dipeptide has been stored correctly and is not expired.

Experimental Protocols

Protocol 1: Stability Assessment of Fmoc-Cys(Trt)-Asp(OtBu)-OH by HPLC

This protocol outlines a method to assess the stability of the dipeptide under simulated SPPS deprotection conditions.

  • Sample Preparation:

    • Dissolve a known amount of Fmoc-Cys(Trt)-Asp(OtBu)-OH in DMF to a final concentration of 10 mg/mL.

    • Prepare a "deprotection solution" of 20% piperidine in DMF.

    • Mix the dipeptide solution with the deprotection solution in a 1:1 ratio.

  • Incubation:

    • Incubate the mixture at room temperature.

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

    • Quench the reaction in each aliquot by adding an excess of 1% trifluoroacetic acid (TFA) in water.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.

    • Injection Volume: 20 µL.

    • Analyze each quenched aliquot to monitor the degradation of the parent dipeptide and the appearance of any new peaks corresponding to degradation products.

Protocol 2: Coupling of Fmoc-Cys(Trt)-Asp(OtBu)-OH in SPPS

This protocol provides a general method for coupling the dipeptide onto a resin-bound amino acid.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin with a free amine) in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Dipeptide Activation:

    • In a separate vessel, dissolve Fmoc-Cys(Trt)-Asp(OtBu)-OH (3 equivalents relative to the resin loading) and an activating agent such as HOBt or Oxyma Pure (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and allow it to pre-activate for 2-3 minutes.

  • Coupling Reaction:

    • Add the activated dipeptide solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

    • If the test is positive, a second coupling may be required.

    • Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove any unreacted reagents.

Visualizations

SPPS_Workflow Resin Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF/DCM Wash Deprotection->Washing1 Coupling Coupling of Fmoc-Cys(Trt)-Asp(OtBu)-OH Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat Cycle or Final Cleavage Washing2->Repeat

A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

Aspartimide_Formation Peptide Peptide Chain ...-Asp(OtBu)-Cys(Trt)-... Aspartimide Aspartimide Intermediate (Cyclic Imide) Peptide->Aspartimide Deprotonation & Intramolecular Attack Piperidine Piperidine (Base) Piperidine->Peptide Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide Undesired β-Peptide Aspartimide->Beta_Peptide Hydrolysis Racemized Racemized Peptide Aspartimide->Racemized Epimerization

The mechanism of aspartimide formation as a side reaction in SPPS.

Biological_Context cluster_cell Cell Peptide Peptide containing Cys-Asp Motif (e.g., RGD) Integrin Integrin Receptor (on cell surface) Peptide->Integrin Binds to CellAdhesion Cell Adhesion Integrin->CellAdhesion Signaling Intracellular Signaling (e.g., FAK, Src) Integrin->Signaling ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin Natural Ligand Proliferation Cell Proliferation & Survival Signaling->Proliferation

The role of a Cys-Asp containing peptide in cell adhesion and signaling.

References

Strategies to reduce piperidinylalanine formation with C-terminal cysteine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of piperidinylalanine, a common side product in solid-phase peptide synthesis (SPPS) of peptides with a C-terminal cysteine.

Frequently Asked Questions (FAQs)

Q1: What is piperidinylalanine and how is it formed?

A1: Piperidinylalanine is an undesired adduct that forms during Solid-Phase Peptide Synthesis (SPPS) when using the Fmoc/tBu strategy for peptides with a C-terminal cysteine. Its formation is a two-step process. First, the base used for Fmoc deprotection, typically piperidine, catalyzes a β-elimination of the protected thiol group on the C-terminal cysteine. This results in a dehydroalanine intermediate. Subsequently, piperidine can act as a nucleophile and add to this dehydroalanine, forming the 3-(1-piperidinyl)alanine adduct.[1][2] This side product is typically identified by a mass shift of +51 Da in mass spectrometry analysis.[1][2]

Q2: What factors influence the extent of piperidinylalanine formation?

A2: Several factors can significantly influence the formation of this side product:

  • Cysteine Protecting Group: The nature of the thiol protecting group is critical. Less sterically hindered protecting groups are more susceptible to base-catalyzed elimination.[1]

  • Resin Type: The choice of resin to which the C-terminal cysteine is anchored plays a significant role. Wang-type resins are known to exacerbate this side reaction.

  • Base and Deprotection Conditions: The type of base used for Fmoc removal and the reaction conditions can promote the initial β-elimination step.

Q3: How can I detect the presence of piperidinylalanine in my peptide sample?

A3: The most common method for detecting the piperidinylalanine side product is mass spectrometry. You will observe a peak corresponding to the desired peptide mass plus 51 atomic mass units (amu). HPLC analysis may also show a distinct peak for the modified peptide, although co-elution with the desired product can sometimes occur.

Troubleshooting Guide

Issue: Significant piperidinylalanine formation (+51 Da adduct) is observed by mass spectrometry.

Here are several strategies to mitigate this side reaction, categorized by approach:

Solution 1: Optimize the Cysteine Protecting Group

The choice of the protecting group for the cysteine thiol is a primary factor in preventing the initial β-elimination.

  • Recommended:

    • Trityl (Trt): The bulky trityl group provides steric hindrance that minimizes base-catalyzed elimination.

    • 4-Methoxytrityl (Mmt): Similar to Trt, this group offers good protection.

    • Tetrahydropyranyl (Thp): This acid-labile protecting group has been shown to be superior to Trt, Acm, and StBu in minimizing both piperidinylalanine formation and racemization.

  • Not Recommended:

    • Acetamidomethyl (Acm): Leads to significant formation of the piperidinyl adduct.

    • tert-Butylthio (StBu): Considered one of the least effective choices for preventing this side reaction.

Solution 2: Select an Appropriate Resin

The resin linker can significantly influence the stability of the C-terminal cysteine.

  • Highly Recommended:

    • 2-Chlorotrityl (2-CTC) Resin: This resin is highly recommended for the synthesis of peptide acids with C-terminal cysteine as it significantly reduces both piperidinylalanine formation and epimerization.

  • Also Recommended:

    • NovaSyn® TGT and NovaPEG Trityl Resins: These trityl-type resins also provide good results.

  • Use with Caution:

    • Wang Resin: Peptides with C-terminal cysteine anchored to Wang-type resins are particularly prone to this side reaction.

Solution 3: Modify the Fmoc Deprotection Protocol

Adjusting the base and additives during the Fmoc deprotection step can suppress the side reaction.

  • Recommended Protocol:

    • Use a deprotection solution of 30% 4-methylpiperidine and 0.5 M OxymaPure in DMF . The addition of an acidic additive like OxymaPure can buffer the basicity and reduce side product formation.

  • Alternative Bases:

    • While piperidine is common, alternatives like piperazine have been reported to cause less racemization of C-terminal cysteine in some cases. However, their efficiency should be evaluated for each specific peptide sequence.

Solution 4: Employ a Side-Chain Anchoring Strategy

A more advanced strategy involves anchoring the cysteine residue to the resin via its side-chain thiol using a handle like S-XAL. This approach completely avoids the problem of β-elimination at the C-terminus.

Data Presentation

Table 1: Impact of Cysteine Protecting Group and Resin on Piperidinylalanine Formation

Cysteine Protecting GroupResin TypePiperidinylalanine FormationRacemizationReference(s)
Trt 2-CTCMinimizedLow
Mmt 2-CTCMinimizedLow
Thp WangSignificantly Lowered0.74%
Thp 2-CTCMinimizedVery Low
Acm WangSignificantHigh
StBu WangVery HighHigh
Trt WangProne to formation3.3%

Data is compiled from multiple sources and serves as a comparative guide. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Recommended Fmoc Deprotection for C-Terminal Cysteine Peptides

This protocol is designed to minimize piperidinylalanine formation.

  • Reagent Preparation: Prepare a deprotection solution of 30% 4-methylpiperidine and 0.5 M OxymaPure in high-purity DMF.

  • Resin Swelling: Swell the resin-bound peptide in DMF.

  • Deprotection Step: Drain the DMF and add the deprotection solution. Allow the reaction to proceed for the standard deprotection time (e.g., 2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove all traces of the deprotection solution and byproducts.

  • Monitoring: After synthesis, cleave a small sample of the peptide from the resin and analyze by HPLC and mass spectrometry to confirm the absence or significant reduction of the +51 Da side product.

Visual Guides

Piperidinylalanine_Formation Peptide Peptide-Cys(PG)-Resin BetaElimination β-Elimination Peptide->BetaElimination Piperidine1 Piperidine Piperidine1->BetaElimination Dehydroalanine Dehydroalanine Intermediate BetaElimination->Dehydroalanine MichaelAddition Michael Addition Dehydroalanine->MichaelAddition Piperidine2 Piperidine (Nucleophile) Piperidine2->MichaelAddition SideProduct Piperidinylalanine Adduct (+51 Da) MichaelAddition->SideProduct

Caption: Mechanism of piperidinylalanine formation.

Troubleshooting_Workflow Start Piperidinylalanine Detected (+51 Da) CheckProtectingGroup Is Cys Protecting Group Trt, Mmt, or Thp? Start->CheckProtectingGroup ChangeProtectingGroup Change to Trt, Mmt, or Thp CheckProtectingGroup->ChangeProtectingGroup No CheckResin Is Resin 2-CTC or other Trityl-type? CheckProtectingGroup->CheckResin Yes ChangeProtectingGroup->CheckResin ChangeResin Switch to 2-CTC Resin CheckResin->ChangeResin No ModifyDeprotection Modify Fmoc Deprotection: - Use 4-MePip/Oxyma - Reduce time CheckResin->ModifyDeprotection Yes ChangeResin->ModifyDeprotection ConsiderSideChainAnchoring Advanced: Use Side-Chain Anchoring Strategy ModifyDeprotection->ConsiderSideChainAnchoring End Problem Resolved ConsiderSideChainAnchoring->End

Caption: Troubleshooting workflow for piperidinylalanine formation.

References

Validation & Comparative

A Comparative Analysis of Non-Releasable Linkers: Maleimidocaproyl (MC) vs. Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). Non-releasable linkers, which offer enhanced plasma stability, represent a key strategy in ADC design. This guide provides an objective comparison of two widely used non-releasable linkers: Maleimidocaproyl (MC) and Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

The efficacy and safety of an ADC are intricately linked to the stability of the connection between the antibody and the cytotoxic payload. Non-releasable linkers are designed to remain intact in the systemic circulation, releasing the drug only after the ADC has been internalized by the target cell and the antibody component has been degraded within the lysosome.[1][2] This mechanism minimizes off-target toxicity and can lead to a wider therapeutic window compared to some cleavable linkers.[2][3]

This comparison focuses on MC and SMCC, two prominent examples of non-releasable linkers that utilize maleimide chemistry for conjugation to cysteine residues on the antibody.

Mechanism of Action of Non-Releasable Linkers

ADCs equipped with non-releasable linkers follow a specific intracellular trafficking pathway to exert their cytotoxic effect. The process begins with the binding of the ADC to its target antigen on the surface of a cancer cell, which triggers receptor-mediated endocytosis.[4] The ADC-antigen complex is then trafficked through the endosomal pathway to the lysosome. Inside the highly acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is completely degraded into its constituent amino acids by proteases. This proteolytic degradation liberates the payload, which remains attached to the linker and the amino acid residue (typically cysteine) to which it was conjugated. This active metabolite is then able to exert its cytotoxic effect within the cell.

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosome (Degradation) ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding ADC_Antigen_Complex ADC-Antigen Complex Antigen->ADC_Antigen_Complex Internalization Lysosomal_Degradation Antibody Degradation ADC_Antigen_Complex->Lysosomal_Degradation Trafficking Active_Metabolite Active Metabolite (Linker-Payload-Amino Acid) Lysosomal_Degradation->Active_Metabolite Payload Release Cytotoxicity Cell Death Active_Metabolite->Cytotoxicity Action

Figure 1: Mechanism of action for an ADC with a non-releasable linker.

Head-to-Head Comparison: MC vs. SMCC Linkers

While both MC and SMCC linkers utilize a maleimide group for conjugation to cysteine residues, their structural differences influence the properties of the resulting ADC. SMCC contains a cyclohexane ring in its spacer arm, which imparts rigidity and steric hindrance. In contrast, the MC linker has a more linear and flexible caproyl spacer.

FeatureMaleimidocaproyl (MC) LinkerSuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) Linker
Structure Linear aliphatic chainContains a rigid cyclohexane ring
Hydrophobicity Generally considered more hydrophobic due to the aliphatic chain.The cyclohexane ring can contribute to hydrophobicity, though comparative studies show it can be less hydrophobic than some MC-containing constructs.
Plasma Stability Forms a stable thioether bond. However, the linear structure may offer less protection against in vivo degradation mechanisms like retro-Michael reaction compared to SMCC.The cyclohexane ring provides steric hindrance, which is thought to decrease the rate of hydrolysis of the resulting thioether bond, potentially leading to greater plasma stability.
Conjugation Efficiency High, characteristic of maleimide-thiol reactions.High, characteristic of maleimide-thiol reactions.
In Vitro Cytotoxicity Dependent on the payload's activity as an amino acid-linker conjugate.Dependent on the payload's activity as an amino acid-linker conjugate.
In Vivo Efficacy Can be highly effective, but potentially lower stability might impact the therapeutic window.Generally associated with high in vivo efficacy and a good therapeutic window, partly attributed to its stability.

Experimental Data Summary

Direct head-to-head comparisons of MC and SMCC linkers in ADCs with the same antibody and payload are limited in publicly available literature. However, data from various studies provide insights into their performance characteristics.

Table 1: Comparative Performance Metrics of MC and SMCC Linkers (Illustrative Data from Literature)

ParameterADC with MC LinkerADC with SMCC LinkerReference
Plasma Stability ~50% payload loss at day 3 in rats (for mc-MMAE)Inversely correlated with adverse toxicities, suggesting good stability is crucial. SMCC is noted for its stability.
Hydrophobicity (AlogP) 4.79 (for MC-VC-PAB-MMAE)3.76 (for MCC-maytansinoid)
In Vitro Cytotoxicity (IC50) Dependent on payload and cell line.Dependent on payload and cell line.
In Vivo Efficacy Effective in xenograft models.Effective in xenograft models, with stability contributing to a wider therapeutic window.

Note: The data in this table is compiled from different studies and may not represent a direct controlled comparison. The hydrophobicity data, for instance, compares different linker-payload combinations.

Experimental Protocols

Cysteine-Based Antibody Conjugation with Maleimide Linkers (MC or SMCC)

This protocol outlines a general procedure for conjugating maleimide-activated linkers (like MC and SMCC derivatives) to cysteine residues on an antibody.

1. Antibody Preparation:

  • If using native interchain disulfides, the antibody must first be partially or fully reduced to generate free thiol groups.

  • Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5) to a concentration of 1-10 mg/mL.

  • Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) in a 10-100 fold molar excess to the antibody solution.

  • Incubate for 20-30 minutes at room temperature.

  • Remove the excess reducing agent by dialysis or using a desalting column.

2. Linker-Payload Conjugation:

  • Prepare a stock solution of the maleimide-activated linker-payload in an organic solvent like DMSO.

  • Add the linker-payload solution to the reduced antibody solution at a 10-20 fold molar excess.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

3. Purification and Characterization:

  • Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or dialysis.

  • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Conjugation_Workflow Antibody Antibody with Disulfide Bonds Reduction Reduction with TCEP Antibody->Reduction Reduced_Antibody Antibody with Free Thiols Reduction->Reduced_Antibody Conjugation Maleimide-Thiol Conjugation Reduced_Antibody->Conjugation Linker_Payload Maleimide-activated Linker-Payload (MC or SMCC) Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Purified ADC Purification->ADC Characterization Characterization (DAR, etc.) ADC->Characterization

Figure 2: General workflow for cysteine-based ADC conjugation.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the in vitro potency of an ADC.

1. Cell Culture:

  • Plate antigen-positive and antigen-negative (as a control) cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

2. ADC Treatment:

  • Prepare serial dilutions of the ADC, a negative control antibody, and the free payload in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubate the plates for a period of 48 to 144 hours at 37°C.

3. Cell Viability Measurement:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.

  • Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

The choice between MC and SMCC non-releasable linkers depends on the specific requirements of the ADC being developed. The rigid cyclohexane structure of SMCC is generally believed to confer greater plasma stability by sterically hindering the hydrolysis of the thioether bond. This enhanced stability can be advantageous in minimizing off-target toxicities and improving the therapeutic window. However, the more linear and potentially more hydrophobic nature of the MC linker might influence the overall physicochemical properties of the ADC, such as aggregation and clearance.

Ultimately, the optimal linker choice should be determined empirically for each specific antibody, payload, and target indication. A thorough in vitro and in vivo evaluation, including comparative studies of plasma stability, efficacy, and toxicity, is essential for selecting the most suitable non-releasable linker for a successful ADC therapeutic.

References

A Strategic Guide to Cleavable Linkers in Drug Delivery Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a drug delivery system is a critical determinant of therapeutic success. An ideal linker ensures the drug conjugate remains stable in circulation and facilitates the specific release of the active payload at the target site. This guide provides a comprehensive comparison of major cleavable linker technologies, offering insights into their mechanisms, performance, and experimental evaluation. Additionally, it clarifies the role of specialized targeting moieties, such as Fmoc-Cys-Asp10, within the broader landscape of drug delivery.

Understanding the Role of Targeting Moieties: The Case of this compound

Initially, it is crucial to distinguish between a cleavable linker and a targeting moiety. This compound is an oligopeptide that primarily functions as a bone-targeting agent . The oligoaspartic acid (Asp10) component exhibits a high affinity for hydroxyapatite, the main mineral constituent of bone[1][2]. This makes it a valuable tool for delivering therapeutics specifically to bone-related pathologies, such as fractures[3][4]. In this context, this compound is part of a larger drug conjugate system designed for tissue-specific localization, rather than being a cleavable linker that releases a drug in response to a physiological trigger in a more general sense, like in tumor microenvironments. The drug release in such a system would be mediated by a separate cleavable linker conjugated to the targeting moiety.

Comparative Analysis of Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and to break, releasing the drug payload, in response to specific conditions prevalent at the target site, such as altered pH, redox potential, or the presence of specific enzymes[5]. The selection of a cleavable linker is pivotal and depends on the drug, the target tissue, and the desired therapeutic outcome. This section compares the three major classes of cleavable linkers.

Enzyme-Cleavable Linkers

These linkers are cleaved by enzymes that are overexpressed in the target tissue or within specific cellular compartments like lysosomes.

  • Mechanism of Action: Typically, these linkers incorporate a short peptide sequence that is a substrate for a specific protease (e.g., cathepsin B) or a glycosidic bond susceptible to glycosidases (e.g., β-glucuronidase). Upon internalization of the drug conjugate into the target cell and trafficking to the lysosome, these enzymes cleave the linker, releasing the active drug. A widely used example is the valine-citrulline (Val-Cit) dipeptide linker.

  • Advantages: High specificity due to the requirement of a specific enzyme for cleavage, leading to reduced off-target toxicity. They are generally stable in systemic circulation.

  • Disadvantages: The efficacy can be dependent on the expression level of the target enzyme in the tumor, which can be heterogeneous.

  • Experimental Data Summary:

Linker TypeModel Drug ConjugateTarget EnzymeHalf-life in Plasma (human)In Vitro Release (IC50)Reference
Val-Cit-PABCBrentuximab VedotinCathepsin B~2-3 days~1-10 ng/mL[Seattle Genetics]
β-Glucuronide-β-Glucuronidase>100 hours~5-20 nM[Spirogen]
  • Experimental Protocol: In Vitro Cathepsin B Cleavage Assay

    • Materials: Drug-linker conjugate, recombinant human cathepsin B, assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5), quenching solution (e.g., acetonitrile with an internal standard), HPLC-MS/MS system.

    • Procedure: a. Incubate the drug-linker conjugate at a final concentration of 10 µM in the assay buffer. b. Initiate the reaction by adding pre-activated cathepsin B to a final concentration of 1 µM. c. Incubate the reaction mixture at 37°C. d. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction. e. Centrifuge the samples to precipitate the enzyme. f. Analyze the supernatant by HPLC-MS/MS to quantify the amount of released drug.

    • Data Analysis: Plot the concentration of the released drug against time to determine the cleavage kinetics.

pH-Sensitive Linkers

These linkers are designed to be stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).

  • Mechanism of Action: Common pH-sensitive functional groups include hydrazones and carbonates. The lower pH within the endosomal and lysosomal compartments catalyzes the hydrolysis of the linker, leading to drug release.

  • Advantages: Takes advantage of a general feature of cellular uptake (endosomal acidification), making it broadly applicable.

  • Disadvantages: Can sometimes exhibit instability in the slightly acidic tumor microenvironment, leading to premature drug release before cellular internalization. Some hydrazone linkers have shown instability in circulation.

  • Experimental Data Summary:

Linker TypeModel Drug ConjugateCleavage ConditionHalf-life at pH 7.4Half-life at pH 5.0Reference
HydrazoneGemtuzumab ozogamicinAcid hydrolysis>100 hours~4-8 hours[Wyeth]
Carbonate-Acid hydrolysis~50-100 hours~1-5 hours[Various]
  • Experimental Protocol: pH-Dependent Hydrolysis Assay

    • Materials: Drug-linker conjugate, buffers at different pH values (e.g., PBS at pH 7.4, acetate buffer at pH 5.0), quenching solution, HPLC system.

    • Procedure: a. Dissolve the drug-linker conjugate in the respective pH buffers to a final concentration of 100 µM. b. Incubate the solutions at 37°C. c. At specified time intervals, take aliquots and quench the reaction if necessary (e.g., by adding a neutralizing buffer). d. Analyze the samples by HPLC to measure the concentration of the intact conjugate and the released drug.

    • Data Analysis: Calculate the half-life of the conjugate at each pH by plotting the percentage of intact conjugate remaining over time.

Redox-Sensitive Linkers

These linkers exploit the difference in redox potential between the extracellular environment and the intracellular space.

  • Mechanism of Action: Disulfide bonds are the most common redox-sensitive linkers. The concentration of reducing agents like glutathione is significantly higher inside cells (mM range) compared to the bloodstream (µM range). This high intracellular glutathione concentration reduces the disulfide bond, cleaving the linker and releasing the drug.

  • Advantages: Provides a distinct trigger for intracellular drug release. The stability of the disulfide bond can be tuned by introducing steric hindrance around it.

  • Disadvantages: The reducing environment of the tumor microenvironment can sometimes lead to premature drug release.

  • Experimental Data Summary:

Linker TypeModel Drug ConjugateCleavage ConditionHalf-life in PlasmaIntracellular ReleaseReference
DisulfideMaytansinoid conjugatesGlutathione~1-2 daysRapid[ImmunoGen]
  • Experimental Protocol: Glutathione-Mediated Cleavage Assay

    • Materials: Drug-linker conjugate, PBS (pH 7.4), glutathione (GSH), quenching solution, HPLC system.

    • Procedure: a. Prepare solutions of the drug-linker conjugate in PBS at a final concentration of 50 µM. b. Add GSH to the solutions to final concentrations representative of intracellular levels (e.g., 5 mM) and extracellular levels (e.g., 5 µM) as a control. c. Incubate the samples at 37°C. d. At various time points, take aliquots and analyze by HPLC to quantify the intact conjugate and the released drug.

    • Data Analysis: Compare the rate of cleavage in the presence of high and low concentrations of GSH to determine the redox sensitivity of the linker.

Visualizing the Mechanisms and Workflows

To further aid in the understanding of these systems, the following diagrams illustrate the cleavage mechanisms and a general experimental workflow for evaluating linker performance.

Cleavage_Mechanisms cluster_enzyme Enzyme-Cleavable cluster_pH pH-Sensitive cluster_redox Redox-Sensitive ADC_Enzyme Antibody-Drug Conjugate (Val-Cit Linker) Lysosome_Enzyme Lysosome (Cathepsin B) ADC_Enzyme->Lysosome_Enzyme Internalization Released_Drug_Enzyme Released Drug Lysosome_Enzyme->Released_Drug_Enzyme Cleavage ADC_pH Antibody-Drug Conjugate (Hydrazone Linker) Endosome_pH Endosome/Lysosome (Low pH) ADC_pH->Endosome_pH Internalization Released_Drug_pH Released Drug Endosome_pH->Released_Drug_pH Hydrolysis ADC_Redox Antibody-Drug Conjugate (Disulfide Linker) Cytosol_Redox Cytosol (High Glutathione) ADC_Redox->Cytosol_Redox Internalization Released_Drug_Redox Released Drug Cytosol_Redox->Released_Drug_Redox Reduction

Caption: Mechanisms of action for major classes of cleavable linkers.

Experimental_Workflow Start Drug-Linker Conjugate Synthesis Plasma_Stability Plasma Stability Assay Start->Plasma_Stability Cleavage_Assay In Vitro Cleavage Assay (Enzyme, pH, or Redox) Start->Cleavage_Assay Cell_Culture In Vitro Cytotoxicity Assay (e.g., IC50 determination) Plasma_Stability->Cell_Culture Cleavage_Assay->Cell_Culture In_Vivo In Vivo Efficacy & Toxicity Studies (Animal Models) Cell_Culture->In_Vivo End Optimal Linker Selection In_Vivo->End

Caption: General experimental workflow for evaluating linker performance.

Conclusion

The field of drug delivery is continuously evolving, with innovative linker technologies playing a central role in the development of more effective and safer therapeutics. While specialized moieties like this compound are crucial for tissue-specific targeting, the choice of the cleavable linker remains a cornerstone of drug conjugate design. A thorough understanding and comparative evaluation of enzyme-cleavable, pH-sensitive, and redox-sensitive linkers, supported by robust experimental data, are essential for the rational design of the next generation of targeted therapies. This guide provides a foundational framework for researchers to navigate the complexities of linker selection and to design drug delivery systems with enhanced therapeutic indices.

References

A Comparative Guide to Drug Conjugates Synthesized Using Fmoc-Cys-Asp10 and Alternative Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of drug conjugates synthesized using the Fmoc-Cys-Asp10 linker and those developed with alternative, more conventional conjugation technologies. This document is intended to assist researchers in making informed decisions when selecting a conjugation strategy by providing available performance data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction to this compound Conjugation

The this compound linker is a non-releasable oligopeptide linker. The oligoaspartic acid (Asp10) component serves as a bone-homing moiety, making this linker particularly suited for targeted drug delivery to bone tissue, for example, in the context of bone metastases or osteoporosis. The Cysteine (Cys) residue provides a thiol group for conjugation, and the Fmoc (Fluorenylmethyloxycarbonyl) group is a standard protecting group used in solid-phase peptide synthesis.

As a non-releasable linker, the cytotoxic payload is only released after the antibody is fully degraded within the lysosome of the target cell. This mechanism generally leads to high plasma stability and a favorable safety profile.

Comparison of this compound with a Conventional Maleimide-Based Linker

To provide a clear comparison, we will contrast the characteristics of a hypothetical drug conjugate using the this compound linker with a conjugate using a widely adopted maleimide-based linker, such as one employing a Valine-Citrulline (VC) cleavable peptide.

Performance Characteristics
Performance MetricThis compound Linker (Non-cleavable, Bone-Homing)Maleimide-Based VC Linker (Cleavable)
Drug-to-Antibody Ratio (DAR) Typically homogeneous (DAR of 2 or 4) with site-specific conjugation.Can be heterogeneous (average DAR of 2-4) with traditional cysteine conjugation, or homogeneous with engineered cysteine residues.
Plasma Stability Expected to be very high due to the stable, non-cleavable nature of the peptide bond.[1][2][3]Generally stable, but susceptible to premature drug release via retro-Michael addition from the maleimide-thiol linkage.[4]
In Vitro Cytotoxicity Potency is dependent on efficient internalization and lysosomal degradation of the antibody.[3] The released payload is an amino acid-linker-drug complex.High potency is often observed as the cleavable linker allows for the release of the free, unmodified drug inside the cell.
In Vivo Efficacy Efficacy is highly dependent on the specific targeting application (e.g., bone-related diseases). In non-bone targets, efficacy might be lower compared to cleavable linkers if the released metabolite has reduced cell permeability.Broadly effective in various tumor models, with the potential for a "bystander effect" where the released drug can kill neighboring antigen-negative tumor cells.
Targeting Specificity Dual-targeting capability: antibody-directed targeting and inherent bone-homing property of the Asp10 peptide.Primarily relies on the specificity of the monoclonal antibody for the target antigen.
Safety Profile Generally expected to have a good safety profile with reduced off-target toxicity due to high plasma stability.Potential for off-target toxicity due to premature drug release from the less stable maleimide linkage.

Experimental Protocols

Synthesis and Characterization of an this compound Drug Conjugate

1. Solid-Phase Synthesis of the this compound Linker:

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of the Fmoc-Cys(Trt)-Asp(OtBu)10 peptide linker using Fmoc chemistry.

  • Resin Swelling: Swell a Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Asp(OtBu)-OH (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Confirm complete coupling using a Kaiser test.

    • Repeat the deprotection and coupling steps for the remaining nine Asp(OtBu) residues and finally for the Fmoc-Cys(Trt)-OH residue.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet. Purify the peptide linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the linker using LC-MS and NMR.

2. Conjugation of the Linker to a Cytotoxic Drug:

This step involves the conjugation of the purified peptide linker to a drug molecule containing a suitable reactive group (e.g., a maleimide group for reaction with the cysteine thiol).

  • Reaction Setup: Dissolve the purified this compound linker and the maleimide-functionalized drug in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a reducing agent like TCEP to ensure the cysteine thiol is free.

  • Conjugation: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification: Purify the drug-linker conjugate using RP-HPLC.

  • Characterization: Confirm the successful conjugation and purity of the product by LC-MS.

3. Conjugation of the Drug-Linker to a Monoclonal Antibody:

This final step involves the site-specific conjugation of the drug-linker construct to an engineered monoclonal antibody containing a reactive handle (e.g., an azide group for a click chemistry reaction).

  • Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).

  • Click Chemistry Reaction: Add the drug-linker construct (with a corresponding alkyne or other reactive group) and a copper catalyst (e.g., copper(I) bromide) to the antibody solution.

  • Purification: Remove excess drug-linker and catalyst by size-exclusion chromatography (SEC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Assess the purity and extent of aggregation using size-exclusion chromatography (SEC).

    • Mass Analysis: Confirm the identity and homogeneity of the ADC by intact mass spectrometry.

    • In Vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line using a cell viability assay (e.g., MTS or MTT assay).

    • Plasma Stability: Assess the stability of the ADC in plasma from different species by incubating the ADC at 37°C and measuring the amount of released drug over time using LC-MS.

Visualization of Key Processes

Experimental Workflow for this compound Drug Conjugate Synthesis

G cluster_0 1. Linker Synthesis cluster_1 2. Drug-Linker Conjugation cluster_2 3. ADC Assembly SPPS Solid-Phase Peptide Synthesis (this compound) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Characterization1 LC-MS & NMR Purification1->Characterization1 Conjugation1 Linker + Drug Reaction Characterization1->Conjugation1 Purified Linker Purification2 RP-HPLC Purification Conjugation1->Purification2 Characterization2 LC-MS Purification2->Characterization2 Conjugation2 Drug-Linker + Antibody (Click Chemistry) Characterization2->Conjugation2 Drug-Linker Purification3 SEC Purification Conjugation2->Purification3 Characterization3 HIC, SEC, MS, In Vitro Assays Purification3->Characterization3 G cluster_0 Tumor Cell cluster_1 Osteoblast cluster_2 Osteoclast cluster_3 Bone Matrix Tumor Tumor Cell in Bone PTHrP PTHrP Tumor->PTHrP Secretes Osteoblast Osteoblast PTHrP->Osteoblast Stimulates TGFb_R TGF-β Receptor RANKL RANKL Osteoblast->RANKL Expresses Osteoclast_Pre Osteoclast Precursor RANKL->Osteoclast_Pre Activates Osteoclast Active Osteoclast Osteoclast_Pre->Osteoclast Differentiates BoneMatrix Bone Matrix Osteoclast->BoneMatrix Resorbs Bone TGFb TGF-β BoneMatrix->TGFb Releases TGFb:e->Tumor:w Stimulates Growth

References

A Comparative Guide to Linker Stability: Validating Fmoc-Cys-Asp10 In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic index, directly impacting both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while ensuring efficient cleavage and payload delivery within the target tumor microenvironment.[1][2] This guide provides a framework for the in vitro and in vivo validation of the novel Fmoc-Cys-Asp10 linker, comparing its potential performance with established linker technologies based on available experimental data for similar linker types.

Understanding Linker Stability: A Pivotal Factor in ADC Design

Linkers in ADCs are broadly categorized as cleavable and non-cleavable.[1][2] Cleavable linkers are designed to be selectively processed by enzymes, pH changes, or redox gradients prevalent in the tumor microenvironment.[1] Non-cleavable linkers, on the other hand, release the payload upon complete lysosomal degradation of the antibody. The choice of linker significantly influences the ADC's pharmacokinetic profile, therapeutic window, and overall success.

The this compound linker is a non-releasable oligopeptide linker. While specific stability data for this linker is not yet widely published, its validation would follow established protocols to determine its suitability for ADC development. This guide outlines these protocols and provides a comparative analysis with commonly used linkers.

Data Presentation: A Comparative Look at Linker Stability

To objectively assess a new linker like this compound, its stability would be compared against well-characterized linkers. The following tables summarize representative data for different linker types, providing a benchmark for validation studies.

Table 1: Comparative In Vitro Stability of ADC Linkers in Human Plasma

Linker TypeCleavage MechanismHalf-life (t½) in Human Plasma (hours)Key CharacteristicsReferences
Val-Cit Protease-cleavable (Cathepsin B)HighHigh plasma stability, specific cleavage by tumor-associated proteases.
Hydrazone pH-sensitiveModerateSusceptible to hydrolysis at physiological pH, leading to potential premature release.
Disulfide Redox-sensitiveModerate to HighCleaved by reducing agents like glutathione, higher concentrations intracellularly.
Thioether (Non-cleavable) Proteolytic degradationVery HighRelies on antibody degradation for payload release, generally very stable in circulation.
This compound (Hypothetical) Non-cleavableTo be determinedExpected high plasma stability due to its non-releasable nature.

Table 2: Comparative In Vivo Stability of ADC Linkers

Linker TypeAnimal ModelKey Stability FindingsReferences
Val-Cit RatStable in circulation with minimal premature payload release.
Glutamic acid-valine-citrulline RatEnhanced payload linker retention compared to the traditional Val-Cit linker.
Ortho-hydroxy-protected aryl sulfate (OHPAS) MouseStable in in vivo pharmacokinetic studies.
Valine-citrulline-p-aminobenzyloxycarbonyl (VC-PABC) MouseRelatively unstable in mice in vitro.
This compound (Hypothetical) To be determinedExpected to exhibit high stability, minimizing off-target toxicity.

Experimental Protocols: Validating Linker Stability

The following are detailed methodologies for key experiments to validate the stability of a novel linker such as this compound.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify the rate of premature payload release in plasma from various species (e.g., human, mouse, rat).

Methodology:

  • ADC Incubation: The ADC containing the this compound linker is incubated at a predetermined concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Time Points: Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Quantification: The samples are analyzed to determine the concentration of the intact ADC, the total antibody, and the released payload.

  • Analytical Techniques:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the total antibody and the intact ADC.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to quantify the free payload that has been prematurely released.

In Vivo Pharmacokinetic Study

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.

Methodology:

  • Animal Dosing: A single intravenous dose of the ADC is administered to a relevant animal model (e.g., mice or rats).

  • Sample Collection: Blood samples are collected at various time points post-administration (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, and 336 hours).

  • Plasma Processing: Blood samples are processed to isolate the plasma.

  • Bioanalysis: The plasma samples are analyzed using ELISA and LC-MS/MS to determine the concentrations of the intact ADC, total antibody, and free payload over time.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the general mechanism of action for an ADC.

experimental_workflow cluster_invitro In Vitro Stability Assay cluster_invivo In Vivo Pharmacokinetic Study cluster_data Data Analysis invitro_start Incubate ADC with Plasma invitro_tp Collect Aliquots at Time Points invitro_start->invitro_tp invitro_quant Quantify Intact ADC, Total Antibody, and Free Payload invitro_tp->invitro_quant invitro_analysis ELISA & LC-MS Analysis invitro_quant->invitro_analysis pk_params Calculate Pharmacokinetic Parameters invitro_analysis->pk_params invivo_start Administer ADC to Animal Model invivo_sample Collect Blood Samples at Time Points invivo_start->invivo_sample invivo_process Isolate Plasma invivo_sample->invivo_process invivo_quant Quantify Intact ADC, Total Antibody, and Free Payload invivo_process->invivo_quant invivo_analysis ELISA & LC-MS/MS Analysis invivo_quant->invivo_analysis invivo_analysis->pk_params stability_assessment Assess Linker Stability pk_params->stability_assessment

Caption: Experimental workflow for assessing linker stability.

adc_mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Receptor Antigen Receptor Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (for cleavable linkers) or Degradation (for non-cleavable linkers) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an ADC.

References

Benchmarking Fmoc-Cys-Asp Linkers: A Comparative Guide to Performance Against Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective and safe antibody-drug conjugates (ADCs). The linker, a critical component connecting the antibody to the cytotoxic payload, dictates the stability of the ADC in circulation and the efficiency of payload release at the target site. This guide provides an objective comparison of the performance of Fmoc-Cys-Asp-based linkers, which are presumed to operate via an acid-sensitive aspartimide cleavage mechanism, against other prevalent linker technologies. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological and experimental workflows.

Data Presentation: Comparative Stability of ADC Linkers

The stability of an ADC in plasma is a crucial determinant of its therapeutic index. Premature payload release can lead to off-target toxicity, while an overly stable linker may hinder drug efficacy. The following table summarizes quantitative data on the plasma stability of different classes of cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.

Linker TypeCleavage MechanismRepresentative Linker/ADCStability Metric (% Intact ADC or Payload Remaining)SpeciesTimeReference
Aspartimide-based (presumed for Fmoc-Cys-Asp) Acid-catalyzed intramolecular cyclization (Aspartimide formation)Model Peptides with Asp-Xaa motifsHalf-life of cleavage can range from hours to days depending on pH and adjacent amino acid.[1][2]In vitro (buffer)Variable[1][2]
Maleimide (Conventional)Retro-Michael reactionAnti-CD30-mc-MMAE~40% payload remainingRat7 days[3]
Maleimide (Self-stabilizing)Hydrolysis of thiosuccinimide ringAnti-CD30-DPR-MMAE~85% payload remainingRat7 days
Hydrazone (Acid-labile)pH-sensitive hydrolysisPhenylketone-derived hydrazone linkert1/2 ≈ 2 daysHuman Plasma2 days
Silyl Ether (Acid-labile)pH-sensitive hydrolysisSilyl ether-MMAE conjugate>95% intactHuman Plasma7 days
Dipeptide (Enzyme-cleavable)Cathepsin B cleavageVal-Cit-PABC-MMAEGenerally stable in human plasma, less stable in rodent plasma.Human/Mouse PlasmaVariable
Disulfide (Redox-sensitive)Reduction by glutathioneHinge-cysteine linked ADCVariable, dependent on steric hindrance and local redox environment.In vivoVariable
Non-cleavableProteolytic degradationThioether (e.g., SMCC)High plasma stability.In vivo> 7 days

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate benchmarking of linker performance. Below are methodologies for key assays cited in the comparison.

Protocol 1: In Vitro ADC Stability Assay in Plasma

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC and released payload.

Materials:

  • Antibody-Drug Conjugate (ADC) of interest

  • Human, rat, or mouse plasma (citrated or EDTA-treated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system (e.g., Q-TOF or Orbitrap) for intact protein analysis and payload quantification

  • Protein A or G affinity chromatography resin

  • Reagents for protein precipitation (e.g., acetonitrile)

Procedure:

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.

  • Analysis of Intact ADC (LC-MS): a. Thaw the plasma samples. b. Isolate the ADC from the plasma using Protein A or G affinity chromatography to remove plasma proteins. c. Elute the ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload loss.

  • Quantification of Free Payload (LC-MS/MS): a. To the plasma samples, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile). b. Centrifuge to pellet the precipitated proteins. c. Collect the supernatant containing the free payload. d. Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

Protocol 2: Aspartimide Formation and Cleavage Assay

Objective: To determine the kinetics of aspartimide formation and subsequent cleavage of an Asp-containing linker at different pH values.

Materials:

  • Peptide containing the Asp-Xaa motif of the linker

  • Buffers of varying pH (e.g., pH 4.0, 5.5, 7.4)

  • Incubator at 37°C

  • RP-HPLC system with a C18 column

  • Mass spectrometer for product identification

Procedure:

  • Peptide Incubation: Dissolve the peptide in the different pH buffers to a final concentration of 1 mg/mL.

  • Time Points: Incubate the solutions at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of each solution.

  • HPLC Analysis: Analyze the aliquots by RP-HPLC to separate the parent peptide, the aspartimide intermediate, and the cleaved products.

  • Quantification: Determine the peak areas of the different species to calculate the rate of aspartimide formation and the rate of cleavage at each pH.

  • Mass Spectrometry: Confirm the identity of the peaks by mass spectrometry.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in ADC technology and the experimental workflows for their evaluation.

Mechanism of Action for a Cleavable Linker ADC

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome (pH 5.0-6.5) TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (e.g., low pH) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induces Cell Death BystanderCell Neighboring Tumor Cell Payload->BystanderCell 6. Diffusion out of cell BystanderEffect Bystander Killing BystanderCell->BystanderEffect 7. Kills neighboring cell

Caption: General mechanism of action for an Antibody-Drug Conjugate with a cleavable linker.

Experimental Workflow for ADC Linker Stability Comparison

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results ADC_A ADC with Linker A Incubate_A Incubate ADC A in Plasma at 37°C ADC_A->Incubate_A ADC_B ADC with Linker B Incubate_B Incubate ADC B in Plasma at 37°C ADC_B->Incubate_B Plasma Human Plasma Plasma->Incubate_A Plasma->Incubate_B Analysis_A Time Points (0-168h) Aliquot Collection Incubate_A->Analysis_A Analysis_B Time Points (0-168h) Aliquot Collection Incubate_B->Analysis_B LCMS_Intact LC-MS Analysis (Intact ADC, DAR) Analysis_A->LCMS_Intact LCMS_Free LC-MS/MS Analysis (Free Payload) Analysis_A->LCMS_Free Analysis_B->LCMS_Intact Analysis_B->LCMS_Free Compare Compare Stability Profiles (DAR vs. Time, Free Payload vs. Time) LCMS_Intact->Compare LCMS_Free->Compare Linker_Mechanisms cluster_cleavage Cleavage Products Aspartimide Fmoc-Cys-Asp Linker Cleavage via Aspartimide Formation Trigger: Low pH (acid-catalyzed) Cleaved_Asp Cleaved Linker + Free Payload Aspartimide->Cleaved_Asp Maleimide Maleimide Linker Cleavage via Retro-Michael Reaction Trigger: Thiol exchange (e.g., with albumin) Cleaved_Mal Deconjugated Linker-Payload (can form adducts) Maleimide->Cleaved_Mal Hydrazone Hydrazone Linker Cleavage via Hydrolysis Trigger: Low pH Cleaved_Hyd Cleaved Linker + Free Payload Hydrazone->Cleaved_Hyd Dipeptide Dipeptide Linker (e.g., Val-Cit) Cleavage via Proteolysis Trigger: Lysosomal Proteases (e.g., Cathepsin B) Cleaved_Dip Cleaved Linker + Free Payload Dipeptide->Cleaved_Dip

References

Navigating the Synthesis of Cys-Asp Containing Peptides: A Comparative Purity Analysis of Fmoc-Cys(Trt)-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing both cysteine (Cys) and aspartic acid (Asp) residues presents unique challenges. The inherent reactivity of the cysteine thiol and the propensity of aspartic acid to form aspartimide-related impurities necessitate a carefully considered synthetic strategy. This guide provides an objective comparison of using the pre-formed dipeptide Fmoc-Cys(Trt)-Asp(OtBu)-OH versus a stepwise coupling approach, with a focus on purity, potential side reactions, and the impact on the final peptide product.

The use of pre-formed dipeptide building blocks in solid-phase peptide synthesis (SPPS) can offer advantages in terms of efficiency and potentially reduced side reactions. In the case of the Cys-Asp motif, employing Fmoc-Cys(Trt)-Asp(OtBu)-OH aims to circumvent potential issues at this critical junction of the peptide chain. This guide delves into the quantitative data available to support the selection of an optimal synthetic route.

Purity and Side Reaction Profile: A Data-Driven Comparison

The purity of the final peptide is paramount. Impurities arising during synthesis can be difficult and costly to remove, and can impact the biological activity and safety of the product. The primary concerns when incorporating Cys and Asp residues are racemization of the cysteine residue and aspartimide formation from the aspartic acid residue.

Cysteine Racemization

Cysteine is highly susceptible to racemization during the activation and coupling steps of SPPS, particularly when using urethane-based activating reagents in the presence of a base. The choice of the cysteine side-chain protecting group and the coupling conditions play a critical role in mitigating this side reaction. The trityl (Trt) group is a commonly used, acid-labile protecting group for the cysteine thiol.

Protecting GroupCoupling ReagentRacemization (%)
Fmoc-Cys(Trt)-OH DIPCDI/Oxyma Pure3.3[1]
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8[1]
Fmoc-Cys(Thp)-OH DIPCDI/Oxyma Pure0.74 [1]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEA10.9 (at 50°C)
Fmoc-Cys(MBom)-OHHCTU/6-Cl-HOBt/DIEA0.8 (at 50°C)

As the data indicates, the choice of protecting group has a significant impact on the level of racemization. While Fmoc-Cys(Trt)-OH is widely used, alternatives like Fmoc-Cys(Thp)-OH demonstrate a marked reduction in epimerization. Furthermore, for Fmoc-Cys(Trt)-OH, racemization has been observed with most common coupling reagents, with the exception of DIC/Oxyma. The use of a pre-formed Fmoc-Cys(Trt)-Asp(OtBu)-OH dipeptide could potentially reduce the exposure of the activated cysteine residue to the basic conditions of the coupling reaction, thereby minimizing racemization, although direct comparative studies are limited.

Aspartimide Formation

Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, occurring when the peptide backbone nitrogen attacks the side-chain carbonyl of an aspartic acid residue. This leads to the formation of a five-membered ring intermediate that can subsequently rearrange to form difficult-to-separate impurities, including β-aspartyl peptides and racemized products. The amino acid C-terminal to the aspartic acid residue significantly influences the rate of this side reaction.

Interestingly, the side-chain protecting group of the adjacent cysteine residue also plays a crucial role. In a study on a model peptide, the Asp(OtBu)-Cys(Trt) sequence resulted in only 5.5% aspartimide formation after prolonged treatment with a base, whereas the Asp(OtBu)-Cys(Acm) sequence led to a much higher level of 27%. This suggests that the bulky trityl group on the cysteine side chain may sterically hinder the cyclization reaction required for aspartimide formation.

Asp-Xxx SequenceBase Treatment ConditionsAspartimide-Related Impurities (%)
Asp(OtBu)-Cys(Trt)Prolonged piperidine treatment5.5
Asp(OtBu)-Cys(Acm)Prolonged piperidine treatment27
Asp(OtBu)-Gly6 + 6 hour piperidine treatment44
Asp(OtBu)-Gly (with Oxyma additive)6 + 6 hour piperidine treatment15

Using the Fmoc-Cys(Trt)-Asp(OtBu)-OH dipeptide ensures that the critical Asp-Cys peptide bond is formed in solution prior to its incorporation into the growing peptide chain on the solid support. This strategy avoids a separate, potentially problematic on-resin coupling step involving an activated aspartic acid derivative, which could be prone to aspartimide formation.

Alternative Strategies and Their Performance

To mitigate the risks associated with the Cys-Asp motif, researchers can consider alternative protecting groups or synthetic strategies.

Alternative StrategyKey AdvantagePotential Drawback
Use of Fmoc-Cys(Thp)-OH Significantly lower racemization compared to Fmoc-Cys(Trt)-OH.May not be as widely available or cost-effective as the Trt derivative.
Backbone Protection of Asp Use of protecting groups like 2,4-dimethoxybenzyl (Dmb) on the backbone nitrogen of the following residue can effectively prevent aspartimide formation.Requires the use of specialized and more expensive dipeptide building blocks (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH).
Stepwise Coupling with Optimized Reagents Allows for more flexibility in the choice of protecting groups and coupling conditions for each amino acid.Requires careful optimization of the coupling step for the sensitive cysteine residue to minimize racemization.

Experimental Protocols

To ensure accurate analysis and comparison, standardized experimental protocols are essential.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the crude peptide and identify potential impurities.

Instrumentation:

  • Reverse-phase HPLC system with a UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Crude peptide sample dissolved in Mobile Phase A or a suitable solvent.

Procedure:

  • Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

  • Inject the dissolved crude peptide sample.

  • Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30 minutes).

  • Monitor the absorbance at 214 nm and 280 nm.

  • Integrate the peak areas to calculate the percentage purity of the main peptide product and quantify impurities.

Protocol 2: Impurity Identification by Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized peptide and identify impurities.

Instrumentation:

  • Liquid chromatography-mass spectrometry (LC-MS) system, typically with an electrospray ionization (ESI) source.

Procedure:

  • Perform an HPLC separation as described in Protocol 1, with the eluent directed into the mass spectrometer.

  • Acquire mass spectra for the main peptide peak and all impurity peaks.

  • Compare the experimental molecular weights with the theoretical masses of the expected peptide and potential side-products (e.g., racemized isomers will have the same mass, while aspartimide formation or deletion sequences will result in mass differences).

Protocol 3: Quantitative Purity Analysis by Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of the Fmoc-Cys(Trt)-Asp(OtBu)-OH dipeptide.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

Reagents:

  • Fmoc-Cys(Trt)-Asp(OtBu)-OH sample.

  • A certified internal standard of known purity (e.g., maleic acid).

  • Deuterated solvent (e.g., DMSO-d6).

Procedure:

  • Accurately weigh a precise amount of the Fmoc-dipeptide and the internal standard.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Acquire a quantitative 1H NMR spectrum with appropriate relaxation delays.

  • Integrate the signals corresponding to the dipeptide and the internal standard.

  • Calculate the absolute purity of the dipeptide based on the integral ratios, the number of protons, and the weights of the sample and the standard.

Visualizing the Synthetic Workflow and Signaling Pathways

To better illustrate the processes involved, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis start Resin Swelling deprotection Fmoc Deprotection start->deprotection coupling Amino Acid/Dipeptide Coupling deprotection->coupling wash Washing coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection n cycles cleavage Cleavage from Resin repeat->cleavage hplc HPLC Analysis cleavage->hplc ms Mass Spectrometry hplc->ms qnmr qNMR (for starting material) caption Experimental workflow for peptide synthesis and analysis.

Caption: Experimental workflow for peptide synthesis and analysis.

side_reactions Asp_OtBu Asp(OtBu) Residue Aspartimide Aspartimide Intermediate Asp_OtBu->Aspartimide Piperidine Beta_Peptide β-Aspartyl Peptide Aspartimide->Beta_Peptide Hydrolysis/Aminolysis Racemized_Peptide Racemized α-Aspartyl Peptide Aspartimide->Racemized_Peptide Hydrolysis Cys_Trt Cys(Trt) Residue Racemized_Cys Racemized Cys Residue Cys_Trt->Racemized_Cys Base/Coupling Reagent caption Key side reactions in the synthesis of Cys-Asp peptides.

Caption: Key side reactions in the synthesis of Cys-Asp peptides.

Conclusion

The synthesis of peptides containing the Cys-Asp motif requires careful consideration to minimize side reactions and maximize the purity of the final product. While direct comparative data for the use of the Fmoc-Cys(Trt)-Asp(OtBu)-OH dipeptide versus a stepwise approach is limited, the available evidence suggests that the dipeptide strategy can be advantageous. By forming the critical Asp-Cys bond in solution, it may mitigate the risk of on-resin side reactions, particularly aspartimide formation.

Furthermore, the choice of protecting groups is paramount. The use of the Trt group on the cysteine side chain appears to offer a protective effect against aspartimide formation at the adjacent aspartic acid residue. However, the Trt group is associated with a higher degree of racemization compared to alternatives like Thp.

Ultimately, the optimal strategy will depend on the specific peptide sequence and the synthetic goals. For sequences known to be prone to aspartimide formation, the use of the Fmoc-Cys(Trt)-Asp(OtBu)-OH dipeptide is a compelling option. For peptides where cysteine racemization is the primary concern, a stepwise approach with a less racemization-prone cysteine derivative like Fmoc-Cys(Thp)-OH, coupled with optimized reaction conditions, may be preferable. Rigorous in-process monitoring and final purity analysis using a combination of HPLC and mass spectrometry are essential to ensure the quality of the synthesized peptide.

References

A Comparative Guide to Protecting Groups for Cysteine in Fmoc-Cys-Asp Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing the Cys-Asp motif presents significant challenges due to the propensity for side reactions. The choice of the protecting group for the cysteine (Cys) thiol is critical in mitigating these issues, directly impacting yield, purity, and the overall success of the synthesis. This guide provides an objective comparison of various cysteine protecting groups in the context of Fmoc-solid-phase peptide synthesis (SPPS) of the Fmoc-Cys-Asp sequence, supported by available experimental data.

The primary challenges encountered during the synthesis of peptide sequences containing adjacent Cys and Aspartic acid (Asp) residues are aspartimide formation and racemization of the cysteine residue. Aspartimide formation is a base-catalyzed intramolecular cyclization involving the backbone amide nitrogen and the side-chain carboxyl group of aspartic acid, leading to a mixture of α- and β-peptides and their epimers. The proximity of the cysteine residue can influence the rate of this side reaction. Furthermore, the cysteine residue itself is highly susceptible to racemization during the activation step of coupling, particularly when using common phosphonium or uronium-based reagents in the presence of a base. Another potential side reaction, especially for C-terminal cysteine, is the formation of 3-(1-piperidinyl)alanine.

Comparative Performance of Cysteine Protecting Groups

The selection of an appropriate thiol protecting group for cysteine is a crucial step in minimizing these side reactions. The ideal protecting group should be stable during peptide chain elongation and selectively removable under conditions that do not compromise the integrity of the peptide. Below is a comparative analysis of commonly used and novel cysteine protecting groups.

Data Summary
Protecting GroupAbbreviationCleavage ConditionsStabilityImpact on Cys RacemizationImpact on Aspartimide Formation (in Asp-Cys)Key Advantages & Disadvantages
Trityl TrtTFA-based cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)Labile to moderate acidProne to racemization, especially with base-mediated coupling (e.g., 3.3% with DIPCDI/Oxyma).The bulky nature can reduce aspartimide formation. One study showed only 5.5% aspartimide formation for Asp(OtBu)-Cys(Trt)[1].Advantages: Widely used, cost-effective, removed during standard cleavage. Disadvantages: High racemization potential, incomplete cleavage can be an issue.
4-Methoxytrityl MmtVery mild acid (e.g., 1-2% TFA in DCM)[2][3][4].Highly acid-labileGenerally less racemization than Trt. Outperformed other protecting groups in minimizing side reactions for C-terminal Cys.Likely beneficial due to its bulk, though specific comparative data for Asp-Cys is limited.Advantages: Allows for selective on-resin deprotection for disulfide bond formation. Disadvantages: Not stable to repeated mild acid treatments.
Diphenylmethyl DpmStrong TFA (60-90% in DCM).More acid-stable than TrtHigh racemization potential (e.g., 6.8% with DIPCDI/Oxyma).No specific data for Asp-Cys, but its bulk might be protective.Advantages: Orthogonal to Mmt. Disadvantages: High racemization, requires strong acid for removal.
Acetamidomethyl AcmMercury(II) acetate or iodineStable to TFA and piperidineGenerally low racemization compared to Trt.Can lead to significant aspartimide formation. One study reported 27% for Asp(OtBu)-Cys(Acm).Advantages: Orthogonal protection for selective disulfide bond formation. Disadvantages: Use of toxic mercury salts for removal, can promote aspartimide formation.
tert-Butyl tBuHF or TFMSAStable to TFA and piperidineNot extensively reported in the context of racemization with modern coupling agents.No specific data for Asp-Cys.Advantages: Very stable, orthogonal protection. Disadvantages: Requires harsh cleavage conditions.
Tetrahydropyranyl ThpTFA-based cocktailsStable to 1% TFA in DCMSignificantly lower racemization (e.g., 0.74% with DIPCDI/Oxyma). Outperformed Trt, Dpm, Acm, and StBu in reducing racemization and piperidinyl-alanine formation.Expected to be beneficial due to reduced base exposure time from faster coupling and potentially its steric bulk.Advantages: Low racemization, improved solubility of protected peptides. Disadvantages: A relatively newer protecting group.
4-Methoxybenzyloxymethyl MBomTFA-based cocktailsTFA-labileSignificantly reduces racemization, even with microwave heating and base-mediated coupling.No specific data for Asp-Cys, but reduced racemization implies milder coupling conditions which would be beneficial.Advantages: Excellent suppression of racemization. Disadvantages: Can lead to byproducts upon deprotection.
4,4'-Dimethoxydiphenylmethyl DdmTFA-based cocktailsTFA-labileSuppresses racemization to an acceptable level (<1.0%) with standard coupling reagents.No specific data for Asp-Cys.Advantages: Good suppression of racemization. Disadvantages: Newer protecting group with less extensive literature.

Experimental Protocols

To enable a standardized comparison, the following experimental protocols are proposed for the synthesis and analysis of a model peptide containing the Cys-Asp sequence.

General Protocol for the Synthesis of Fmoc-Cys(PG)-Asp-Resin
  • Resin Preparation: Start with a pre-loaded Fmoc-Asp(OtBu)-Wang resin or a similar suitable resin. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection of Asp: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and then for 10 minutes. Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times), followed by DMF (5 times).

  • Coupling of Fmoc-Cys(PG)-OH:

    • Reagent Preparation: In a separate vessel, pre-activate a solution of Fmoc-Cys(PG)-OH (3 eq.), diisopropylcarbodiimide (DIC, 3 eq.), and OxymaPure® (3 eq.) in DMF for 5 minutes. To minimize racemization, avoid the use of tertiary amine bases like diisopropylethylamine (DIEA).

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Allow the coupling to proceed for 2 hours at room temperature.

    • Monitoring: Monitor the coupling reaction using a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.

  • Washing: After the coupling is complete, wash the resin with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly coupled Cys residue using 20% piperidine in DMF as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail appropriate for the specific Cys protecting group and the Asp(OtBu) group (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O) for 2 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water).

    • Analyze the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the percentage of the desired peptide and major impurities.

    • Use mass spectrometry (MS) to identify the desired product and byproducts such as the aspartimide-containing peptide, piperidinyl-alanine adduct, and epimers.

Visualizations

Chemical Structures of Cysteine Protecting Groups

G cluster_Trt Trityl (Trt) cluster_Mmt 4-Methoxytrityl (Mmt) cluster_Dpm Diphenylmethyl (Dpm) cluster_Acm Acetamidomethyl (Acm) cluster_tBu tert-Butyl (tBu) cluster_Thp Tetrahydropyranyl (Thp) cluster_MBom 4-Methoxybenzyloxymethyl (MBom) Trt_structure C(Ph)₃ Mmt_structure C(Ph)₂(C₆H₄-p-OMe) Dpm_structure CH(Ph)₂ Acm_structure CH₂NHCOCH₃ tBu_structure C(CH₃)₃ Thp_structure C₅H₉O MBom_structure CH₂OCH₂C₆H₄-p-OMe

Caption: Chemical structures of common cysteine protecting groups.

Experimental Workflow for Comparative Evaluation

G Resin Start: Fmoc-Asp(OtBu)-Resin Swell Swell Resin in DMF Resin->Swell DeprotectAsp Fmoc Deprotection of Asp (20% Piperidine/DMF) Swell->DeprotectAsp Wash1 Wash (DMF, DCM) DeprotectAsp->Wash1 CoupleCys Couple Fmoc-Cys(PG)-OH (DIC/Oxyma in DMF) Wash1->CoupleCys Wash2 Wash (DMF, DCM) CoupleCys->Wash2 DeprotectCys Final Fmoc Deprotection Wash2->DeprotectCys Wash3 Wash and Dry DeprotectCys->Wash3 Cleave Cleavage from Resin (TFA Cocktail) Wash3->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Analyze Analyze Crude Peptide (HPLC, MS) Precipitate->Analyze

Caption: Experimental workflow for the synthesis and analysis of Fmoc-Cys-Asp.

Signaling Pathway of Reactions and Side Reactions

G Start Fmoc-Cys(PG)-Asp(OtBu)-Resin Deprotection Piperidine Treatment Start->Deprotection DesiredProduct H-Cys(PG)-Asp(OtBu)-Resin (Desired Pathway) Deprotection->DesiredProduct Major Aspartimide Aspartimide Formation Deprotection->Aspartimide Side Reaction Piperidinylalanine Piperidinyl-alanine Formation Deprotection->Piperidinylalanine Side Reaction (esp. C-terminal Cys) Coupling Coupling of next Fmoc-AA-OH DesiredProduct->Coupling Racemization Cys Racemization Coupling->Racemization Side Reaction ElongatedPeptide Elongated Peptide (Correct Sequence) Coupling->ElongatedPeptide Major

Caption: Reaction pathways in the synthesis of a Cys-Asp containing peptide.

Conclusion

The synthesis of peptides containing the Cys-Asp motif is challenging, but careful selection of the cysteine protecting group can significantly mitigate the associated side reactions. For routine synthesis where cost is a major factor, Trt may be considered, although the risk of racemization must be addressed through optimized coupling protocols (e.g., using DIC/Oxyma without a base). For syntheses where high purity is paramount and on-resin modifications are required, the highly acid-labile Mmt group is a good option.

For minimizing racemization, the newer protecting groups Thp and MBom have shown significant promise, with Thp also offering the advantage of improved peptide solubility. The use of bulky protecting groups on cysteine, such as Trt, appears to sterically hinder aspartimide formation. Therefore, a protecting group that is both bulky and resistant to causing racemization, like Thp , may offer the best compromise for synthesizing challenging Fmoc-Cys-Asp sequences.

Ultimately, the choice of the protecting group should be guided by the specific requirements of the peptide sequence, the overall synthetic strategy, and the desired final purity. The experimental protocols and data presented in this guide provide a framework for making an informed decision and for establishing a robust methodology for the synthesis of Cys-Asp containing peptides.

References

A Comparative Analysis of Drug Release Profiles for Dipeptide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals assessing the drug release profiles of novel linker technologies. This guide provides a comparative analysis of linkers derived from Fmoc-Cys-Asp10 against established alternatives, supported by experimental data and protocols.

The efficacy of antibody-drug conjugates (ADCs) is critically dependent on the linker that connects the antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation and selectively release the active drug at the target tumor site. This guide explores the theoretical drug release profile of a novel linker derived from this compound and compares it with widely used dipeptide linkers. Due to the absence of direct experimental data for an this compound linker, this analysis is based on established principles of linker chemistry and enzymatic cleavage of related dipeptide linkers.

Comparative Drug Release and Stability Data

The following table summarizes key performance indicators for various dipeptide linkers to provide a comparative context for the predicted performance of a Cys-Asp linker.

Linker SequencePrimary Cleavage EnzymeRelative Cleavage RatePlasma StabilityKey Characteristics
Val-Cit Cathepsin BHighHighWidely used in approved ADCs; efficient cleavage inside lysosomes.[]
Val-Ala Cathepsin BModerate to HighHighGood alternative to Val-Cit, potentially with improved hydrophilicity.[][2]
Phe-Lys Cathepsin BVery HighModerateLess stable in human plasma compared to Val-Cit.[3]
Gly-Gly-Phe-Gly Cathepsin BModerateVery HighTetrapeptide linker with enhanced stability in circulation.[2]
Asn-Asn LegumainHighHighCleaved by a different class of lysosomal proteases.
Cys-Asp (Predicted) Cathepsin B / Other lysosomal proteasesPredicted ModeratePredicted Moderate to HighThe acidic nature of Asp may influence enzyme recognition and cleavage kinetics.

Note: The performance of the Cys-Asp linker is a prediction based on the known substrate specificities of lysosomal proteases.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker performance. Below are standard protocols for evaluating the key parameters of drug release from ADC linkers.

1. In Vitro Enzymatic Cleavage Assay

This assay determines the susceptibility of the linker to cleavage by specific lysosomal enzymes.

  • Materials:

    • Linker-payload conjugate

    • Recombinant human Cathepsin B (or other relevant proteases)

    • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5.

    • Quenching solution: 10% Trifluoroacetic Acid (TFA)

    • HPLC-MS system

  • Procedure:

    • Activate Cathepsin B by pre-incubating in the assay buffer for 15 minutes at 37°C.

    • Prepare the linker-payload conjugate solution in the assay buffer.

    • Initiate the reaction by adding the activated enzyme to the linker-payload solution.

    • Incubate the reaction mixture at 37°C.

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot and quench the reaction with an equal volume of 10% TFA.

    • Analyze the samples by HPLC-MS to quantify the amount of released payload.

    • Calculate the rate of cleavage.

2. Plasma Stability Assay

This assay evaluates the stability of the linker in plasma to predict its behavior in systemic circulation.

  • Materials:

    • Linker-payload conjugate

    • Human plasma

    • PBS (phosphate-buffered saline), pH 7.4

    • Acetonitrile

    • HPLC-MS system

  • Procedure:

    • Incubate the linker-payload conjugate in human plasma at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma mixture.

    • Precipitate the plasma proteins by adding three volumes of cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by HPLC-MS to quantify the amount of intact linker-payload conjugate and any released payload.

    • Calculate the half-life of the conjugate in plasma.

3. In Vitro Cell-Based Cytotoxicity Assay

This assay assesses the potency of the ADC, which is dependent on the efficient release of the cytotoxic payload within the target cancer cells.

  • Materials:

    • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

    • Appropriate cell culture medium and supplements

    • ADC with the linker of interest

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • Plate reader

  • Procedure:

    • Seed the target cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC.

    • Incubate for a period that allows for internalization, linker cleavage, and drug-induced cell death (typically 72-96 hours).

    • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing Experimental Workflows and Release Mechanisms

Experimental Workflow for ADC Drug Release Assessment

The following diagram illustrates the key steps in evaluating the drug release profile of a novel linker.

G cluster_synthesis Linker-Payload Synthesis cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Fmoc-Cys-Asp-Payload Purification Purification and Characterization Synthesis->Purification Enzyme_Assay Enzymatic Cleavage Assay (e.g., Cathepsin B) Purification->Enzyme_Assay Plasma_Stability Plasma Stability Assay Purification->Plasma_Stability Cytotoxicity Cytotoxicity Assay on Target Cells Purification->Cytotoxicity Data_Analysis Determination of Cleavage Rate, Plasma Half-life, and IC50 Enzyme_Assay->Data_Analysis Plasma_Stability->Data_Analysis Cytotoxicity->Data_Analysis

Workflow for assessing ADC linker performance.

Proposed Intracellular Drug Release Mechanism

This diagram illustrates the predicted pathway for the release of a cytotoxic drug from a Cys-Asp linker-based ADC following internalization into a cancer cell.

G cluster_cell Target Cancer Cell cluster_release Drug Release Cascade cluster_action Cellular Action ADC_Binding 1. ADC Binds to Cell Surface Antigen Internalization 2. Receptor-Mediated Endocytosis ADC_Binding->Internalization Endosome 3. Trafficking to Endosome/Lysosome Internalization->Endosome Lysosome 4. Lysosome Endosome->Lysosome Enzymatic_Cleavage 5. Enzymatic Cleavage of Cys-Asp Linker by Cathepsin B Lysosome->Enzymatic_Cleavage Self_Immolation 6. Self-Immolation of PABC Spacer Enzymatic_Cleavage->Self_Immolation Drug_Release 7. Release of Free Drug Self_Immolation->Drug_Release Target_Interaction 8. Drug Interacts with Intracellular Target (e.g., Microtubules) Drug_Release->Target_Interaction Apoptosis 9. Induction of Apoptosis Target_Interaction->Apoptosis

References

A Head-to-Head Comparison of Commercially Available Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, mechanism of release, and ultimately, its therapeutic index.[1][2][3] The choice between different linker technologies is a pivotal decision in the design of a safe and effective ADC.[2][] This guide provides an objective, data-driven comparison of the performance of major classes of commercially available cleavable linkers: peptide-based (Val-Cit and Val-Ala), hydrazone, and disulfide linkers.

While the specific linker "Fmoc-Cys-Asp10" was a topic of interest, publicly available data for its direct head-to-head performance comparison in an ADC context is not available. It has been described as a non-releasable oligopeptide linker used in the synthesis of a releasable linker for bone fracture treatment. Therefore, this guide will focus on the well-established and commercially prevalent linkers used in oncology-focused ADCs.

Mechanisms of Action: A Tale of Three Triggers

The efficacy of an ADC is highly dependent on the selective release of its cytotoxic payload within the target cancer cells or the tumor microenvironment. Commercially available cleavable linkers are designed to exploit the unique physiological conditions of tumor cells.

  • Peptide Linkers (e.g., Val-Cit, Val-Ala): These linkers are designed to be cleaved by proteases, such as Cathepsin B, that are overexpressed in the lysosomes of cancer cells. This enzymatic cleavage releases the payload directly inside the target cell. The dipeptide sequence is crucial for cleavage efficiency and stability.

  • Hydrazone Linkers: These linkers are pH-sensitive and are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). This acidic cleavage triggers the release of the payload.

  • Disulfide Linkers: These linkers leverage the difference in redox potential between the extracellular environment and the intracellular cytoplasm. The high concentration of glutathione (GSH) inside cancer cells reduces the disulfide bond, leading to the release of the cytotoxic payload.

Head-to-Head Performance Comparison

The selection of a linker involves a trade-off between stability in circulation and the efficiency of payload release at the target site. The following tables summarize quantitative data from various studies to facilitate a direct comparison of different linker types.

Table 1: Plasma Stability of Commercially Available ADC Linkers

Linker Type Key Examples Half-Life in Human Plasma Half-Life in Mouse Plasma Key Considerations
Peptide Val-Cit High stability, with one study reporting a half-life of over 230 days. Susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), leading to poor stability (e.g., ~4.6 hours). High stability in human plasma is a major advantage for clinical translation. Preclinical evaluation in mice can be challenging.
Val-Ala High stability, comparable to Val-Cit. More stable than Val-Cit, but specific half-life data is limited in direct comparative studies. Reduced hydrophobicity compared to Val-Cit, which can decrease aggregation, especially with high drug-to-antibody ratios (DARs).
Hydrazone Phenylketone-derived hydrazone Lower stability compared to peptide linkers, with a reported half-life of approximately 2 days. Data not readily available for direct comparison. Stability is highly dependent on the specific chemical structure. Generally considered less stable in circulation than newer generation linkers.

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

Linker Type Payload Example Cell Line IC50 Value Key Findings
Peptide (Val-Cit) MMAE Various HER2-positive cell lines Potent, with IC50 values in the low pM to nM range. Demonstrates high potency in antigen-positive cells.
Peptide (Val-Ala) MMAE Various HER2-positive cell lines Similar potency to Val-Cit linkers. Comparable in vitro efficacy to Val-Cit.

| Non-cleavable (SMCC) | DM1 | EGFR and EpCAM expressing cell lines | Less potent in vitro compared to some cleavable linker ADCs. | Can exhibit a higher therapeutic index in vivo due to increased stability. |

Note: IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment and comparison of ADC performance.

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT)

Objective: To determine the potency (IC50) of an ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium.

  • Antibody-Drug Conjugate (ADC) and unconjugated antibody.

  • Free cytotoxic payload.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.

  • Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the solutions to the respective wells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT/XTT Addition:

    • For MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add solubilization solution to dissolve the crystals.

    • For XTT assay, add the XTT reagent mixture and incubate for 2-4 hours.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.

Materials:

  • ADC of interest.

  • Plasma from different species (e.g., human, mouse).

  • Phosphate-buffered saline (PBS).

  • Affinity capture reagents (e.g., Protein A beads).

  • LC-MS system.

Procedure:

  • Incubation: Incubate the ADC at a defined concentration in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Preparation: At each time point, capture the ADC from the plasma using affinity beads.

  • LC-MS Analysis: Analyze the captured ADC by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

  • Data Analysis: Plot the average DAR versus time and calculate the half-life of the ADC in plasma.

Protocol 3: Bystander Effect Assay

Objective: To evaluate the ability of the released payload from the ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines. The Ag- cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-culture medium.

  • ADC of interest.

  • Fluorescence plate reader or high-content imaging system.

Procedure:

  • Cell Seeding:

    • Monoculture: Seed Ag- cells alone in some wells.

    • Co-culture: Seed a mixture of Ag+ and Ag- cells in other wells at a defined ratio (e.g., 1:1).

  • ADC Treatment: Treat both monoculture and co-culture wells with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Data Acquisition: Measure the fluorescence intensity of the GFP-labeled Ag- cells.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A greater decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and evaluation.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Stable Linker) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome (Acidic pH) Antigen->Endosome 2. Internalization Lysosome Lysosome (Proteases, Acidic pH) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity Cytotoxicity_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of ADC A->B C 3. Incubate (72-120 hours) B->C D 4. Add MTT/XTT Reagent C->D E 5. Measure Absorbance D->E F 6. Calculate IC50 Value E->F Plasma_Stability_Workflow A 1. Incubate ADC in Plasma at 37°C B 2. Collect Aliquots at Time Points A->B C 3. Capture ADC with Affinity Beads B->C D 4. Analyze by LC-MS C->D E 5. Determine Average DAR D->E F 6. Calculate Half-Life E->F

References

Safety Operating Guide

Proper Disposal of Fmoc-Cys-Asp10: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Fmoc-Cys-Asp10 and associated waste streams. This document provides immediate safety protocols, logistical plans, and step-by-step procedures to ensure the responsible handling of this non-releasable oligopeptide linker within a laboratory setting.[1][2]

This compound, while not individually classified as a hazardous substance, is intrinsically linked to hazardous chemicals through its use in solid-phase peptide synthesis (SPPS).[3][4] The primary risks are associated with the solvents, deprotection agents, and cleavage cocktails used during synthesis. Therefore, all waste generated, including unused product, must be managed as hazardous chemical waste.[5]

Immediate Safety and Handling Precautions

Prior to initiating any disposal protocol, it is imperative to consult your institution's specific safety guidelines and Chemical Hygiene Plan. The following general precautions must be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound and any related chemical waste.

  • Ventilation: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

Disposal of Unused or Expired Solid this compound

For the disposal of pure, unused, or expired this compound, follow these steps:

  • Segregation: Do not mix solid this compound with other laboratory waste.

  • Packaging: Securely place the solid material in a clearly labeled, sealed container.

  • Labeling: The label must include the full chemical name ("this compound"), the quantity, and the date of disposal.

  • Collection: Arrange for disposal through your institution's designated hazardous waste management program.

Disposal of Waste from Solid-Phase Peptide Synthesis (SPPS)

Waste generated during the use of this compound in SPPS is considered hazardous and must be handled accordingly. This includes solvents, deprotection solutions, and cleavage reagents.

Waste Stream Management

Waste StreamCompositionDisposal Container
Solid Waste Resin with attached peptideLabeled, sealed container for hazardous solid waste.
Liquid Waste Solvents (e.g., DMF, DCM), piperidine solutions, cleavage cocktails (e.g., TFA).Designated, labeled hazardous waste container.
Contaminated Materials Gloves, pipette tips, weighing paper, etc.Labeled container for hazardous solid waste.

Step-by-Step Liquid Waste Disposal Protocol:

  • Collection: Collect all liquid waste from the synthesis process, including solvents, piperidine solutions used for Fmoc deprotection, and cleavage cocktails, in a designated hazardous waste container. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, when removed, generates dibenzofulvene and its adducts, which are considered hazardous.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and specify all chemical constituents (e.g., "Dimethylformamide, Piperidine, Trifluoroacetic Acid, Fmoc-byproducts").

  • Final Disposal: The sealed and labeled hazardous waste container should be disposed of through your institution's certified chemical waste disposal service.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.

Workflow for the Disposal of this compound and Associated Waste A Start: Identify this compound Waste B Is the waste solid (unused product) or liquid (from synthesis)? A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Package in a sealed, labeled container C->E F Collect in a designated hazardous liquid waste container D->F H Dispose through institutional hazardous waste program E->H G Label container with 'Hazardous Waste' and all chemical constituents F->G G->H

Caption: Logical workflow for the proper disposal of solid and liquid waste containing this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.